molecular formula C12H10ClNO3 B103511 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 16600-22-9

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B103511
CAS No.: 16600-22-9
M. Wt: 251.66 g/mol
InChI Key: XWMCHSWUDMFGSW-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9) is a high-value organic intermediate of significant interest in medicinal chemistry and antibacterial research. This compound features the core quinoline structure, a privileged scaffold in drug discovery, and serves as a versatile building block for the synthesis of more complex molecules. Its primary research application is as a key precursor in the development of novel antimicrobial agents. Scientific studies have utilized this quinoline derivative in the synthesis of propanoate esters that demonstrate potent activity against Helicobacter pylori , a pathogen associated with gastritis and gastric cancer . The synthetic utility of this compound is highlighted by its role in the Gould-Jacobs reaction, a classic method for constructing the quinoline ring system from aniline derivatives . Researchers value this intermediate for its reactive sites, including the 4-hydroxy group and the 3-carboxylate ester, which can be further functionalized. For instance, the hydroxy group can be converted to a chloro group to form 4-chloroquinolines, which are amenable to nucleophilic substitution, allowing for the introduction of various side chains to explore structure-activity relationships (SAR) . This makes it an indispensable tool for generating compound libraries in the search for new anti-infectives with novel modes of action. Safety Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMCHSWUDMFGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323108
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16600-22-9
Record name 16600-22-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Foundational & Exploratory

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: A Linchpin Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in synthetic and medicinal chemistry. Its strategic arrangement of reactive sites—a nucleophilic hydroxyl group, an electrophilic chlorine-substituted aromatic ring, and a modifiable ester—renders it an exceptionally versatile intermediate. This guide provides a comprehensive overview of its synthesis, key physicochemical properties, and its pivotal role in constructing complex molecular architectures, particularly in the development of therapeutic agents. Detailed experimental protocols and mechanistic insights are presented to equip researchers with the practical knowledge required to leverage this intermediate in their synthetic endeavors.

Introduction: The Strategic Value of the Quinoline Core

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The efficacy of these agents is often dictated by the substitution pattern on the quinoline ring system. This compound (also known as ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate) serves as a pre-functionalized, high-value starting material that facilitates the efficient and regioselective synthesis of diverse quinoline derivatives.[3] Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled modifications to build molecular complexity. This guide will explore the synthesis and synthetic applications of this key intermediate, demonstrating its role as a linchpin in the path to novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

PropertyValueSource
CAS Number 16600-22-9[4][5][6]
Molecular Formula C₁₂H₁₀ClNO₃[4][7]
Molecular Weight 251.67 g/mol [4][8]
Appearance Solid[9]
Melting Point 296-298 °C[10]
Boiling Point 378.4 °C at 760 mmHg[10]
InChI Key XWMCHSWUDMFGSW-UHFFFAOYSA-N[9]
Purity Typically ≥95%[5][9]

Note: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo form (quinolin-4-one). The quinolone form is often predominant.

Synthesis of the Intermediate: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing this compound is the Gould-Jacobs reaction.[11][12] This classic method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[13][14]

The causality behind this choice is rooted in its efficiency for building the core quinoline ring system. The reaction proceeds in two main stages:

  • Condensation: 3-chloroaniline undergoes a nucleophilic substitution reaction with DEEM. The amino group of the aniline attacks the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form the stable intermediate, ethyl α-carbethoxy-β-(3-chloroanilino)acrylate.[3][15]

  • Thermal Cyclization: This critical step requires high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization.[12][13] This intramolecular reaction, often carried out in a high-boiling solvent like Dowtherm A, closes the ring to form the quinoline system.[3][15] The high energy input is necessary to overcome the activation barrier for this pericyclic reaction.

Gould_Jacobs_Synthesis cluster_start Starting Materials cluster_process Reaction Sequence 3-Chloroaniline 3-Chloroaniline Condensation Step 1: Condensation (100-130°C) 3-Chloroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Ethyl α-carbethoxy-β- (3-chloroanilino)acrylate Condensation->Intermediate -EtOH Cyclization Step 2: Thermal Cyclization (>250°C, e.g., Dowtherm A) Product Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Cyclization->Product -EtOH Intermediate->Cyclization

Caption: Workflow for the Gould-Jacobs synthesis of the title intermediate.

3.1. Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative procedure adapted from established methods.[15]

Step A: Synthesis of Ethyl α-carbethoxy-β-(3-chloroanilino)acrylate

  • In a 500-mL round-bottomed flask, combine 3-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (233 g, 1.1 moles).

  • Add a few boiling chips and heat the mixture on a steam bath for 1-2 hours, allowing the ethanol byproduct to evaporate.[12][15]

  • Monitor the reaction by TLC to confirm the consumption of the aniline and formation of the intermediate. The warm, crude product is typically used directly in the next step without purification.[15]

Step B: Synthesis of this compound

  • In a 5-L flask equipped for high-temperature reactions (e.g., with an air condenser), heat a high-boiling inert solvent such as Dowtherm A (1 L) to a vigorous boil (~250-260 °C).[15]

  • Carefully and slowly pour the warm product from Step A into the boiling solvent through the condenser.

  • Maintain heating and reflux for 1-3 hours to ensure complete cyclization.[15] During this time, the product will begin to crystallize from the hot solution.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by filtration. Wash the filter cake thoroughly with a non-polar solvent like hexane or Skellysolve B to remove the Dowtherm A and colored impurities.[15]

  • Air-dry the resulting solid to yield this compound. The product is often of sufficient purity for subsequent steps.

Core Application as a Chemical Intermediate

The synthetic power of this compound lies in the distinct reactivity of its three primary functional sites. This allows for a modular approach to building a library of complex quinoline derivatives.

Transformations cluster_ester C3-Ester Manipulation cluster_hydroxyl C4-Hydroxyl/Oxo Modification cluster_chloro C7-Chloro Substitution (SNAr) center_node Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Hydrolysis Hydrolysis (NaOH) center_node->Hydrolysis Amidation Amidation (R-NH2) center_node->Amidation Chlorination Chlorination (POCl3) center_node->Chlorination O_Alkylation O-Alkylation (R-X, Base) center_node->O_Alkylation Amination Amination (R-NH2) center_node->Amination Thiolation Thiolation (R-SH) center_node->Thiolation Carboxylic_Acid 7-Chloro-4-hydroxyquinoline- 3-carboxylic Acid Hydrolysis->Carboxylic_Acid Amide_Deriv 3-Amide Derivative Amidation->Amide_Deriv Dichloro Ethyl 3-carboxylate- 4,7-dichloroquinoline Chlorination->Dichloro Ether_Deriv 4-Alkoxy Derivative O_Alkylation->Ether_Deriv Amino_Deriv 7-Amino Derivative Amination->Amino_Deriv Thioether_Deriv 7-Thioether Derivative Thiolation->Thioether_Deriv

Caption: Key transformation pathways of the title intermediate.

4.1. Pathway 1: Manipulation of the C4-Hydroxy Group

The C4-hydroxy group (or its tautomeric keto form) is readily converted into a key electrophilic handle: a chlorine atom. This transformation is fundamental for introducing nucleophiles at the C4 position and is a cornerstone in the synthesis of many antimalarial drugs.[3][16]

  • Chlorination: Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorine atom. This yields a highly reactive 4,7-dichloroquinoline intermediate.[3] The resulting 4-chloro group is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the 7-chloro group, allowing for selective functionalization.

4.2. Pathway 2: Modification of the C3-Ester Group

The ethyl ester at the C3 position offers another site for modification.

  • Hydrolysis: Saponification with a base like sodium hydroxide (NaOH) followed by acidic workup readily converts the ester to the corresponding carboxylic acid, 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[13][15]

  • Decarboxylation: The resulting 3-carboxylic acid can be decarboxylated under high heat to yield 7-chloro-4-quinolinol.[3][15][16] This two-step sequence provides a route to quinolines that are unsubstituted at the C3 position.

  • Amidation: The ester can be directly converted to a wide range of amides via aminolysis, or by first hydrolyzing to the acid and then coupling with an amine using standard peptide coupling reagents.

4.3. Pathway 3: Nucleophilic Aromatic Substitution (SNAr) at C7

While the C7-chloro group is less reactive than the C4-chloro group (once installed), it can still participate in SNAr reactions, particularly with potent nucleophiles or under catalytic conditions. This allows for the introduction of diverse functionalities, including amino, alkoxy, and thioether groups, which are crucial for modulating the pharmacological profile of the final compound.[2]

Case Study: Synthesis of Chloroquine Precursors

This compound is a direct precursor in one of the classical industrial syntheses of Chloroquine, a WHO essential medicine for treating malaria.[3][16]

The synthesis proceeds via the following validated steps:

  • Saponification: The starting intermediate is hydrolyzed with NaOH to give 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[3]

  • Decarboxylation: The acid is heated in a high-boiling solvent to eliminate CO₂ and form 7-chloro-4-hydroxyquinoline (also known as 7-chloro-4-quinolinol).[3][16]

  • Chlorination: The 7-chloro-4-hydroxyquinoline is treated with POCl₃ to produce the key intermediate, 4,7-dichloroquinoline.[3][15]

  • Condensation: Finally, 4,7-dichloroquinoline is condensed with the side chain, 4-diethylamino-1-methylbutylamine, via an SNAr reaction at the more reactive C4 position to yield Chloroquine.[3]

This pathway highlights the strategic importance of the title compound, where each functional group is sequentially manipulated to achieve the final complex target.

Conclusion

This compound is far more than a simple chemical; it is a strategically designed platform for the efficient construction of diverse and complex quinoline-based molecules. Its synthesis via the robust Gould-Jacobs reaction is well-established and scalable. The orthogonal reactivity of its hydroxyl, chloro, and ester functional groups provides chemists with a versatile toolkit for creating libraries of compounds for drug discovery and materials science. A comprehensive understanding of its reaction pathways, as detailed in this guide, is essential for any scientist aiming to leverage the immense synthetic potential of the quinoline core.

References
  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Detsi, A., Majdalani, D., et al. (2009). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 14(7), 2661-2680. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2020). IIP Series. Retrieved January 14, 2026, from [Link]

  • Vallejo, A., et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 24(22), 4093. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 19. Available at: [Link]

  • ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate. (n.d.). ChemSynthesis. Retrieved January 14, 2026, from [Link]

  • Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate. (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Retrieved January 14, 2026, from [Link]

  • Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2020). SciELO. Retrieved January 14, 2026, from [Link]

Sources

The Quinoline-3-Carboxylate Saga: From Serendipitous Discovery to Rational Design of Neuromodulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Emergence of a Privileged Scaffold

In the vast and intricate world of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with diverse biological targets. These "privileged scaffolds" serve as foundational blueprints for the development of novel therapeutics. The quinoline ring system, first isolated from coal tar in 1834, is a quintessential example of such a scaffold.[1][2] This guide delves into the fascinating history and discovery of a particularly influential subclass: the quinoline-3-carboxylate compounds. Our journey will trace their origins from a naturally occurring metabolite to their rational design as potent modulators of the central nervous system, with a specific focus on their pivotal role as antagonists of the N-methyl-D-aspartate (NMDA) receptor. This document is structured to provide not just a historical narrative, but also actionable, in-depth technical protocols and data to empower researchers in the field.

Part 1: Historical Milestones and the Dawn of a Pharmacophore

The Natural Precedent: Kynurenic Acid

The story of quinoline carboxylates in neuroscience begins not with a synthetic chemist's deliberate design, but with a discovery in physiological chemistry. In 1853, the eminent German chemist Justus von Liebig isolated a novel compound from the urine of dogs, which he named kynurenic acid (a quinoline-2-carboxylic acid derivative).[3][4] For over a century, kynurenic acid was considered little more than an inert metabolic byproduct of the tryptophan degradation pathway.[5] This perception, however, would be dramatically overturned in the 1980s.

The Synthetic Revolution: Building the Quinoline Core

Parallel to the biological story of kynurenic acid, organic chemists were developing robust methods for the construction of the quinoline nucleus. These classical name reactions, developed in the late 19th and early 20th centuries, provided the essential toolkit for creating a diverse array of quinoline derivatives, including those with the crucial carboxylate functionality at the 3-position.

Three of the most foundational methods are:

  • The Combes Quinoline Synthesis (1888): This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[6][7]

  • The Friedländer Synthesis (1882): A versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[3][8][9]

  • The Gould-Jacobs Reaction (1939): This reaction is particularly pertinent to our topic, as it provides a direct route to the 4-hydroxyquinoline-3-carboxylate scaffold. It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6][10][11]

These synthetic advancements laid the groundwork for the future exploration of quinoline-3-carboxylates as pharmacologically active agents. A serendipitous discovery later highlighted the therapeutic potential of this class when a 3-carboxyl-substituted 4-hydroxyquinoline with antibacterial effects was identified as an intermediate in the synthesis of the antimalarial drug chloroquine, a finding that spurred the development of the vast family of fluoroquinolone antibiotics.[6]

G cluster_Discovery Early Discoveries cluster_Synthesis Foundational Synthesis cluster_Application Early Applications Liebig 1853: Kynurenic Acid (Justus von Liebig) Fluoroquinolones Antibacterial Agents (Serendipitous Discovery) Liebig->Fluoroquinolones Biological Precedent CoalTar 1834: Quinoline Scaffold (from Coal Tar) Combes Combes Synthesis (1888) CoalTar->Combes Friedlander Friedländer Synthesis (1882) CoalTar->Friedlander GouldJacobs Gould-Jacobs Reaction (1939) CoalTar->GouldJacobs GouldJacobs->Fluoroquinolones Synthetic Route

Caption: Historical timeline of quinoline-3-carboxylate discovery.

Part 2: The Mechanistic Revelation - Targeting the NMDA Receptor

The pivotal moment that propelled quinoline carboxylates into the realm of neuroscience was the discovery of kynurenic acid's role as a broad-spectrum antagonist of ionotropic glutamate receptors.[4][12] This was a paradigm shift, transforming a metabolic "waste product" into an endogenous neuromodulator.

The Glycine Co-agonist Site: A Novel Therapeutic Target

Further research pinpointed the specific site of action: the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[13][14][15] The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Kynurenic acid and its synthetic analogs were found to be competitive antagonists at this glycine binding site, effectively preventing receptor activation even in the presence of glutamate.[13][16] This discovery opened up a novel therapeutic avenue for conditions associated with excessive NMDA receptor activation and excitotoxicity, such as stroke, epilepsy, and neurodegenerative diseases.

G NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Closed) NMDA_Receptor_Open NMDA Receptor Glutamate Site Glycine Site Ion Channel (Open) Ca²⁺, Na⁺ Influx NMDA_Receptor->NMDA_Receptor_Open Activation Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Glycine Glycine / D-Serine Glycine->NMDA_Receptor:f2 Quinoline Quinoline-3-Carboxylate (Antagonist) Quinoline->NMDA_Receptor:f2 Competitive Antagonism

Caption: Mechanism of NMDA receptor antagonism by quinoline-3-carboxylates.

Structure-Activity Relationship (SAR) and the Development of Potent Analogs

The discovery of kynurenic acid's activity spurred the synthesis and evaluation of numerous analogs to improve potency, selectivity, and pharmacokinetic properties, particularly blood-brain barrier penetration. One of the most significant achievements in this area was the development of L-701,324 (7-chloro-4-hydroxy-3-(3-phenoxy)phenyl-2-(1H)-quinolone) , a potent and selective antagonist of the NMDA receptor glycine site.[17][18][19]

The exploration of SAR revealed several key insights:

  • Halogenation: Introduction of chlorine atoms at the 5 and 7 positions of the quinoline ring, as seen in 7-chlorokynurenic acid (7-Cl KYNA), significantly increases binding affinity for the glycine site.[13][14]

  • Substitution at the 3-position: The nature of the substituent at the 3-position is critical for potency. Large, lipophilic groups, such as the 3-phenoxyphenyl group in L-701,324, can enhance binding affinity.

CompoundTargetIC50 / KiSource
Kynurenic Acid NMDA Receptor (Glycine Site)~50-100 µM (IC50)[13][14]
7-Chlorokynurenic Acid (7-Cl KYNA) NMDA Receptor (Glycine Site)0.56 µM (IC50)[13][14]
5,7-Dichlorokynurenic Acid NMDA Receptor (Glycine Site)High affinity (IC50 ratio of 3.42 for peak vs. plateau currents)[20][21]
L-701,324 NMDA Receptor (Glycine Site)2 nM (IC50)[3]

Part 3: Experimental Workflows and Protocols

A cornerstone of drug discovery is the ability to reliably synthesize and characterize novel compounds. This section provides detailed methodologies for the synthesis of the quinoline-3-carboxylate core and its subsequent evaluation as an NMDA receptor antagonist.

Synthesis of the Quinoline-3-Carboxylate Scaffold

The Gould-Jacobs reaction is a robust and widely used method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core structure.[6][12]

Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

  • Step 1: Condensation

    • In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

    • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

    • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

  • Step 2: Thermal Cyclization

    • Dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

    • Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.

    • Cool the reaction mixture to room temperature. The ethyl 4-hydroxyquinoline-3-carboxylate product should precipitate.

    • Add a non-polar solvent like hexane or cyclohexane to aid precipitation.

    • Collect the solid product by vacuum filtration and wash with cold hexane. The product can be further purified by recrystallization from ethanol.

G Start Aniline + Diethyl Ethoxymethylenemalonate Step1 Step 1: Condensation (100-130°C, 1-2h) Start->Step1 Intermediate Anilidomethylenemalonate Intermediate Step1->Intermediate Step2 Step 2: Thermal Cyclization (~250°C, 30-60min in Diphenyl Ether) Intermediate->Step2 Product Ethyl 4-hydroxyquinoline-3-carboxylate Step2->Product

Caption: Workflow for Gould-Jacobs synthesis of the quinoline core.

In Vitro Evaluation: Radioligand Binding Assay

A competitive radioligand binding assay is a fundamental technique to determine the affinity of a test compound for a specific receptor site.[14]

Protocol: [³H]Glycine Binding Assay for the NMDA Receptor Glycine Site

  • Materials:

    • Rat cortical membranes (prepared from adult rat forebrains).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]Glycine or [³H]5,7-dichlorokynurenic acid (for higher affinity).

    • Non-specific binding control: 1 mM Glycine.

    • Test compounds (quinoline-3-carboxylate derivatives) at various concentrations.

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare rat cortical membranes by homogenization in ice-cold buffer followed by centrifugation and washing steps to isolate the membrane fraction. Resuspend the final pellet in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound or vehicle (for total binding) or 1 mM Glycine (for non-specific binding).

      • Radioligand (e.g., 10 nM [³H]Glycine).

      • Membrane preparation (typically 50-100 µg of protein per well).

    • Incubate the plate at 4°C for 30 minutes.

    • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Evaluation: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique to study the function of ion channels expressed in Xenopus oocytes. It allows for the measurement of ion currents across the oocyte membrane in response to agonist application and the characterization of antagonist effects.[22][23][24]

Protocol: Characterization of NMDA Receptor Antagonism using TEVC

  • Step 1: Oocyte Preparation and RNA Injection

    • Harvest and defolliculate oocytes from a female Xenopus laevis.

    • Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

    • Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Step 2: Electrophysiological Recording

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Establish a baseline current in the standard saline solution.

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • After the response reaches a steady state, wash out the agonists with the standard saline solution until the current returns to baseline.

  • Step 3: Antagonist Characterization

    • Pre-incubate the oocyte with the quinoline-3-carboxylate test compound at a specific concentration for 1-2 minutes.

    • Co-apply the test compound with the NMDA/glycine solution.

    • Measure the peak inward current and compare it to the control response (without the antagonist).

    • Generate a concentration-response curve by applying a range of antagonist concentrations and calculate the IC50 value.

Conclusion and Future Directions

The journey of quinoline-3-carboxylate compounds from a metabolic curiosity to rationally designed neuromodulators is a testament to the synergy between natural product discovery, synthetic chemistry, and molecular pharmacology. Their role as antagonists of the NMDA receptor glycine site has not only provided invaluable tools for neuroscience research but also continues to inspire the development of novel therapeutics for a range of neurological and psychiatric disorders. The foundational synthetic methods and bioanalytical protocols detailed in this guide provide a robust framework for current and future researchers to build upon this rich history, furthering our understanding of this privileged scaffold and unlocking its full therapeutic potential.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Liebig, J. (1853). Ueber die Constitution der Harnsäure und ihrer Producte. Annalen der Chemie und Pharmacie, 86(2), 183-228.
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The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a fused heterocyclic system consisting of a benzene ring fused to a pyridine ring, represents a "privileged" structure in medicinal chemistry.[1][2][3] Its remarkable synthetic versatility and ability to interact with a diverse array of biological targets have established it as a cornerstone in the development of therapeutic agents.[4][5] This guide provides a comprehensive technical overview of the quinoline core, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental properties, classical and modern synthetic methodologies, key therapeutic applications with a focus on anticancer and antimalarial agents, and the critical structure-activity relationships that govern the pharmacological profiles of these compounds. The content is designed to not only inform but also to provide actionable insights for the rational design of novel quinoline-based therapeutics.

The Enduring Significance of the Quinoline Scaffold

Quinoline, or 1-azanaphthalene, is a weakly basic aromatic heterocycle that serves as the foundational structure for a multitude of natural products and synthetic drugs.[4] Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties, enabling it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[2] This inherent ability to bind to diverse biological targets has led to the development of quinoline-containing drugs with a broad spectrum of pharmacological activities, including:

  • Anticancer [1][4]

  • Antimalarial [6][7]

  • Antibacterial [1][8]

  • Antiviral [1][9]

  • Anti-inflammatory [10]

  • Antitubercular [11]

  • Anti-Alzheimer's Disease [11]

The synthetic tractability of the quinoline scaffold further enhances its appeal in drug discovery.[4] The ring system can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and minimize off-target effects.[8][10]

Synthetic Strategies for Quinoline Derivatives

The construction of the quinoline ring system has been a subject of extensive research, leading to the development of several named reactions that are now classical methods in organic synthesis. The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

Classical Synthetic Methodologies

A number of established methods for synthesizing the quinoline core involve the condensation and cyclization of anilines with various carbonyl-containing compounds.[12]

Synthesis Method Reactants Key Reagents/Conditions Primary Substitution Pattern
Skraup Synthesis Aniline, glycerol, oxidizing agentConcentrated H2SO4, nitrobenzeneUnsubstituted or substituted on the benzene ring
Combes Synthesis Aniline, β-diketoneAcid catalyst (e.g., H2SO4)Substituted at positions 2 and 4
Friedländer Synthesis o-aminobenzaldehyde or o-aminoketone, compound with an α-methylene groupBase or acid catalystSubstituted at positions 2 and 3
Knorr Synthesis Aromatic amine, β-ketoesterMild acid catalyst (e.g., H2SO4)2-hydroxyquinolines
Conrad-Limpach Synthesis Aniline, β-ketoesterHigh temperature, strong acid catalyst4-hydroxyquinolines

Experimental Protocol: A Representative Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines.[7][10]

Objective: To synthesize a 2,3-disubstituted quinoline derivative.

Materials:

  • 2-aminobenzaldehyde

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Dissolve 2-aminobenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-methylquinoline-3-carboxylate.

Causality: The base catalyst, sodium ethoxide, facilitates the initial aldol-type condensation between the enolate of ethyl acetoacetate and the aldehyde of 2-aminobenzaldehyde. The subsequent intramolecular cyclization via a Schiff base intermediate, followed by dehydration, leads to the formation of the stable aromatic quinoline ring.

Modern Synthetic Approaches

While classical methods remain valuable, modern organic synthesis has introduced more efficient and environmentally friendly strategies for quinoline synthesis. These include transition metal-catalyzed reactions, such as those employing nickel or rhodium catalysts, which often proceed under milder conditions with higher atom economy.[9] Additionally, one-pot multicomponent reactions are gaining prominence for their ability to generate complex quinoline derivatives in a single step from readily available starting materials.[9]

Therapeutic Applications and Mechanisms of Action

The quinoline scaffold is a key component in numerous clinically approved drugs. The following sections highlight its role in two major therapeutic areas: oncology and infectious diseases.

Quinoline Derivatives in Oncology

Quinoline-based compounds exhibit anticancer activity through a variety of mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[4][13]

  • Tyrosine Kinase Inhibition: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.[1]

  • Topoisomerase Inhibition: Certain quinoline alkaloids and their synthetic analogs can intercalate with DNA and inhibit the function of topoisomerases, leading to DNA damage and apoptosis in cancer cells.[13]

  • Tubulin Polymerization Inhibition: Some quinoline compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.[4]

Quantitative Data for Selected Anticancer Quinoline Derivatives

Compound Mechanism of Action Cancer Type IC50 / Activity
Camptothecin (and analogs like Topotecan) Topoisomerase I inhibitorOvarian, Lung, CervicalVaries by analog and cell line
Pelitinib EGFR Tyrosine Kinase InhibitorNon-small cell lung cancerUnder clinical investigation[1]
Dactolisib PI3K/mTOR inhibitorVarious solid tumorsUnder clinical investigation[1]

Signaling Pathway: EGFR Tyrosine Kinase Inhibition by Quinoline Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation Downstream_Signaling RAS-RAF-MEK-ERK PI3K-AKT Pathways EGFR->Downstream_Signaling Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->EGFR Blocks ATP Binding Site Quinoline_Inhibitor->Downstream_Signaling P P Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Leads to

Caption: EGFR signaling pathway and its inhibition by quinoline-based drugs.

Quinoline Derivatives in Antimalarial Therapy

The quinoline scaffold is arguably most famous for its role in the fight against malaria.[6] Drugs like chloroquine and quinine have been mainstays of antimalarial chemotherapy for decades.[7]

Mechanism of Action: The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[6][14] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[14] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[15] Quinoline drugs accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[6][16] The resulting buildup of free heme is toxic to the parasite, leading to its death.[14]

Experimental Workflow: In Vitro Antimalarial Activity Assay

Objective: To determine the in vitro efficacy of a novel quinoline derivative against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells

  • RPMI 1640 culture medium supplemented with human serum

  • Test quinoline compound

  • SYBR Green I dye

  • 96-well microplates

Procedure:

  • Culture P. falciparum in human red blood cells in a complete culture medium.

  • Prepare serial dilutions of the test quinoline compound in the culture medium.

  • Synchronize the parasite culture to the ring stage.

  • In a 96-well plate, add the parasite culture to wells containing the different concentrations of the test compound. Include positive (chloroquine) and negative (no drug) controls.

  • Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits parasite growth by 50%) by plotting the fluorescence intensity against the log of the drug concentration.

Causality: This assay quantifies the ability of the quinoline compound to inhibit parasite proliferation. The fluorescence of SYBR Green I is directly proportional to the amount of parasite DNA, thus providing a measure of parasite growth.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[17][18] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

  • Position 2: Bulky, hydrophobic substituents at this position are often beneficial for anticancer activity.[18]

  • Position 3: The presence of a substituent at the 3-position can be critical for certain biological activities, such as α2C-adrenoceptor antagonism.[17]

  • Position 4: An amino group at this position is a common feature in many antimalarial quinolines and is essential for their activity.[19] The nature of the side chain attached to this amino group significantly influences potency and pharmacokinetic properties.

  • Position 7: A chlorine atom at the 7-position, as seen in chloroquine, is crucial for its antimalarial activity.[19]

  • Benzene Ring Substitutions: Modifications on the benzo portion of the quinoline ring can modulate activity and selectivity.[18] For instance, a fluoro group at the 6-position is present in the anticancer agent brequinar sodium.[18]

Logical Relationship: SAR in Quinoline-Based Drug Design

SAR_Logic Quinoline_Core Quinoline Scaffold Substituent_Modification Substituent Modification (Position, Nature) Quinoline_Core->Substituent_Modification Position_2 Position 2 (e.g., hydrophobic group) Substituent_Modification->Position_2 Position_4 Position 4 (e.g., amino side chain) Substituent_Modification->Position_4 Position_7 Position 7 (e.g., halogen) Substituent_Modification->Position_7 Pharmacological_Profile Altered Pharmacological Profile Position_2->Pharmacological_Profile Position_4->Pharmacological_Profile Position_7->Pharmacological_Profile Potency Potency (e.g., IC50) Pharmacological_Profile->Potency Selectivity Selectivity Pharmacological_Profile->Selectivity ADME_Properties ADME Properties Pharmacological_Profile->ADME_Properties

Caption: The influence of substituent modifications on the pharmacological profile of quinoline derivatives.

Future Directions and Conclusion

The quinoline scaffold continues to be a fertile ground for drug discovery.[1] Future research will likely focus on several key areas:

  • Development of Novel Hybrids: Combining the quinoline moiety with other pharmacophores to create hybrid molecules with dual modes of action, potentially overcoming drug resistance.[1][8]

  • Targeted Drug Delivery: Conjugating quinoline-based drugs to targeting ligands to enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic toxicity.

  • Exploration of New Therapeutic Areas: Investigating the potential of quinoline derivatives in treating a wider range of diseases, including neurodegenerative disorders and metabolic diseases.[11]

References

  • Verma, A., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Jain, A. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3), 591-610. [Link]

  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

  • Höglund, I. P. J., et al. (2010). Structure–Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 53(5), 2096-2106. [Link]

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]

  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1189315. [Link]

  • ResearchGate. (n.d.). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. [Link]

  • Kumar, S., et al. (2022). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]

  • Hawley, S. R., & Bray, P. G. (1998). Quinoline antimalarials: mechanisms of action and resistance. Drug Resistance Updates, 1(1), 35-43. [Link]

  • Parmar, D., et al. (2025). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Chemistry–An Asian Journal. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Onajole, O. K., et al. (2009). Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 1903-1914. [Link]

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CAS number 16600-22-9 chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9)

Introduction

This compound, identified by CAS number 16600-22-9, is a pivotal chemical intermediate in the pharmaceutical industry. This quinoline derivative serves as a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the widely used antimalarial drug, chloroquine.[1][2] Its structural features, including the quinoline core, chloro- and hydroxyl-substituents, and the carboxylate group, make it a versatile precursor for various chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a crystalline compound.[2] The key physicochemical properties are summarized in the table below:

PropertyValueSource(s)
CAS Number 16600-22-9[1][3]
Molecular Formula C12H10ClNO3[1][3]
Molecular Weight 251.67 g/mol [4]
IUPAC Name This compound[3]
Synonyms 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER, ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate[2][4]
Melting Point 296-298 °C[5]
Boiling Point 378.4 °C at 760 mmHg[5]
Appearance Crystalline compound[2]

The structure of this compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The presence of a hydroxyl group at position 4 and a chloro group at position 7, along with an ethyl carboxylate group at position 3, dictates its reactivity and utility in organic synthesis.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the proton at position 2, and signals corresponding to the ethyl group (a quartet and a triplet). The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-Cl stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.67 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

For a closely related compound, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, vibrational spectroscopic studies using FT-IR and FT-Raman have been conducted and analyzed with the aid of density functional theory (DFT) calculations.[7]

Synthesis and Manufacturing

A common and well-established method for the synthesis of this compound involves a multi-step process starting from m-chloroaniline.[2][8]

Experimental Protocol: Synthesis of this compound
  • Condensation: m-Chloroaniline is heated with diethyl ethoxymethylenemalonate. This reaction forms an intermediate, ethyl α-carbethoxy-β-(m-chloroanilino)acrylate.[9]

  • Cyclization: The intermediate is then subjected to high-temperature cyclization in a high-boiling solvent like Dowtherm A. This step results in the formation of the quinoline ring system.[9]

  • Isolation: The product, this compound, crystallizes upon cooling and can be isolated by filtration.[9]

SynthesisWorkflow m_chloroaniline m-Chloroaniline intermediate Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate m_chloroaniline->intermediate Condensation diethyl_ethoxymethylenemalonate Diethyl ethoxymethylenemalonate diethyl_ethoxymethylenemalonate->intermediate product Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate intermediate->product High-temperature cyclization

Caption: Synthesis workflow for this compound.

An alternative synthesis involves the reaction of 3-chloroaniline with ethoxymethylenemalonic ester to form (3-chloroanilino)-methylenemalonic ester, which then undergoes high-temperature heterocyclization.[8]

Role in Drug Development: Synthesis of Chloroquine

This compound is a crucial intermediate in the industrial preparation of 4,7-dichloroquinoline, which is a key precursor for the synthesis of chloroquine and hydroxychloroquine.[1][10]

Conversion to 4,7-Dichloroquinoline
  • Hydrolysis: The ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid is hydrolyzed using a base, such as sodium hydroxide solution, to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[10]

  • Decarboxylation: The resulting carboxylic acid is then heated at a high temperature (230-250 °C) in a solvent like paraffin oil to induce decarboxylation, forming 7-chloro-4-hydroxyquinoline.[10]

  • Chlorination: Finally, the hydroxyl group at the 4-position is replaced with a chlorine atom by treating 7-chloro-4-hydroxyquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 4,7-dichloroquinoline.[10]

ChloroquinePathway start_material Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate carboxylic_acid 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid start_material->carboxylic_acid Hydrolysis hydroxyquinoline 7-Chloro-4-hydroxyquinoline carboxylic_acid->hydroxyquinoline Decarboxylation dichloroquinoline 4,7-Dichloroquinoline hydroxyquinoline->dichloroquinoline Chlorination chloroquine Chloroquine dichloroquinoline->chloroquine Condensation with Novoldiamine

Caption: Synthetic pathway from this compound to Chloroquine.

The resulting 4,7-dichloroquinoline is then reacted with 4-diethylamino-1-methylbutylamine (novoldiamine) to synthesize chloroquine.[8]

Safety and Handling

For the closely related compound, 7-chloro-4-hydroxyquinoline, the following safety information is available and should be considered when handling this compound, as they share a similar core structure.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[11]

Precautionary Measures
  • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[11]

  • Response:

    • If on skin: Wash with plenty of soap and water.[11]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[11]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[11]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role as a key intermediate in the synthesis of antimalarial drugs like chloroquine. Its well-defined synthesis and chemical properties make it a valuable building block for medicinal chemists and process development scientists. A thorough understanding of its physicochemical properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and manufacturing.

References

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The Cornerstone of Modern Therapeutics: A Technical Guide to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in the edifice of medicinal chemistry. Among its myriad of bioactive manifestations, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate stands out as a critical starting material and a pharmacologically significant core. This technical guide provides an in-depth exploration of this pivotal molecule and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. We will navigate the synthetic intricacies, delve into the analytical characterization, and illuminate the diverse biological activities and mechanisms of action that underscore the therapeutic potential of this chemical class. This document is structured to serve as both a foundational text and a practical laboratory companion, bridging theoretical knowledge with actionable experimental protocols.

Introduction: The Strategic Importance of the 7-Chloro-4-hydroxyquinoline-3-carboxylate Scaffold

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore, forming the backbone of numerous clinically successful antibacterial agents.[1] The introduction of a chlorine atom at the 7-position of the quinoline ring is a key structural feature that significantly influences the biological activity of these compounds. This substitution pattern is found in several important therapeutic agents, highlighting its strategic value in drug design. This compound, with its reactive ester and hydroxyl functionalities, serves as a versatile precursor for a vast library of derivatives, enabling systematic exploration of structure-activity relationships (SAR).[2] The inherent reactivity of this scaffold allows for modifications at multiple positions, leading to compounds with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-HIV properties.[3][4]

This guide will systematically deconstruct the chemistry and biology of this scaffold, beginning with its synthesis and moving through to its complex interactions with biological systems. Our approach is to not only present established facts but also to provide the scientific rationale behind the experimental choices, thereby empowering researchers to innovate within this fertile area of medicinal chemistry.

Synthesis of the Core Scaffold and Its Progeny: A Journey from Aniline to Bioactive Derivatives

The primary route to this compound is the venerable Gould-Jacobs reaction .[5] This powerful synthetic tool allows for the construction of the 4-hydroxyquinoline ring system from readily available anilines and malonic acid derivatives.

The Gould-Jacobs Reaction: A Mechanistic Perspective

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate, followed by a thermal cyclization.[6]

Diagram 1: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline m-Chloroaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate1_c Anilinomethylenemalonate Intermediate Product This compound Intermediate1_c->Product Heat (e.g., Dowtherm A) - EtOH

Caption: A simplified workflow of the Gould-Jacobs reaction.

The causality behind this synthetic choice lies in its efficiency and adaptability. The reaction is particularly effective for anilines bearing electron-donating or weakly electron-withdrawing groups. The high temperature required for the cyclization step is a critical parameter, often necessitating the use of high-boiling solvents like Dowtherm A.[7][8]

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of intermediates and the final product can be monitored at each stage.

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A

  • 10% Aqueous Sodium Hydroxide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Skellysolve B (or Hexanes)

Procedure:

Step 1: Condensation to form Ethyl α-carbethoxy-β-m-chloroanilinoacrylate [7]

  • In a round-bottomed flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

  • Heat the mixture on a steam bath for 1 hour, allowing the ethanol produced to evaporate.

  • The resulting warm product is used directly in the next step without further purification. Rationale: This direct use minimizes product loss and streamlines the workflow.

Step 2: Thermal Cyclization [7]

  • In a separate large flask equipped with an air condenser, heat Dowtherm A (1 L) to a vigorous boil.

  • Carefully pour the product from Step 1 into the boiling Dowtherm A.

  • Continue heating for 1 hour. The cyclized product will begin to crystallize out of the solution.

  • Cool the mixture and filter the solid product.

  • Wash the filter cake with Skellysolve B to remove impurities.

Step 3: Saponification and Acidification to yield 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid [7]

  • Mix the air-dried filter cake from Step 2 with 10% aqueous sodium hydroxide (1 L).

  • Reflux the mixture until all the solid has dissolved (approximately 1 hour). Rationale: Saponification converts the ethyl ester to a sodium carboxylate salt, increasing water solubility and allowing for purification.

  • Cool the solution and separate any oily impurities.

  • Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic (tested with Congo red paper).

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

Step 4: Esterification to this compound

  • Suspend the dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid in absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid catalyst.

  • The product can be isolated by removing the ethanol under reduced pressure and purified by recrystallization.

Synthesis of Derivatives: Expanding the Chemical Space

The true utility of this compound lies in its capacity to be derivatized. The hydroxyl group at the 4-position and the ester at the 3-position are prime handles for chemical modification.

  • N-Alkylation/Arylation: The nitrogen at the 1-position can be alkylated or arylated to introduce a variety of substituents, which has been shown to significantly impact antibacterial activity.[2]

  • Modification of the 3-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups. These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Substitution at the 4-Position: The 4-hydroxyl group can be converted to a leaving group (e.g., by treatment with POCl₃ to form 4,7-dichloroquinoline), allowing for nucleophilic substitution with amines, thiols, and other nucleophiles.[8] This is a key step in the synthesis of many antimalarial and anticancer derivatives.[9]

Analytical Characterization: Confirming Structure and Purity

Rigorous analytical characterization is paramount to ensure the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Techniques
TechniqueExpected Observations for this compound
¹H NMR Aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and signals corresponding to the ethyl ester group (a quartet and a triplet). The hydroxyl proton may be observed as a broad singlet.
¹³C NMR Signals for the carbonyl carbons of the ester and the quinolone ring, as well as distinct signals for the aromatic carbons.[10]
FTIR Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the ester and the quinolone ring, and C-Cl stretching vibrations.[11]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.[12]
Chromatographic Techniques
  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Column Chromatography: Employed for the purification of the final products and intermediates.

Biological Activities and Mechanisms of Action: From Bench to Bedside

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.

Antibacterial Activity: Targeting Bacterial DNA Replication

The 4-quinolone-3-carboxylic acid scaffold is a classic antibacterial pharmacophore. These compounds exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[5][13] These enzymes are crucial for DNA replication, transcription, and repair.

Diagram 2: Antibacterial Mechanism of Quinolones

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibition Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Leads to Topo_IV->Replication_Fork DNA_Damage Double-Strand DNA Breaks Replication_Fork->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Inhibition of DNA gyrase and topoisomerase IV by quinolones.

The inhibition of these topoisomerases leads to the stalling of replication forks, the accumulation of double-strand DNA breaks, and ultimately, bacterial cell death.[1][6] The specific targeting of either DNA gyrase or topoisomerase IV can vary between different quinolone derivatives and bacterial species.[3]

Anticancer Activity: Modulating Key Signaling Pathways

Recent research has unveiled the potent anticancer activity of 7-chloroquinoline derivatives. One of the key mechanisms implicated is the inhibition of the PI3K/Akt/mTOR signaling pathway .[14][15] This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and angiogenesis.[2][16]

Diagram 3: Anticancer Mechanism via PI3K/Akt/mTOR Inhibition

Anticancer_Mechanism cluster_cancer_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibition of Quinoline_Derivative 7-Chloroquinoline Derivative Quinoline_Derivative->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

By inhibiting PI3K, these quinoline derivatives can effectively block downstream signaling, leading to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[17][18] The 7-chloroquinoline scaffold has been identified as a promising framework for the development of novel PI3K inhibitors.[14]

Conclusion and Future Directions

This compound and its derivatives represent a rich and enduring field of study in medicinal chemistry. The synthetic accessibility of the core scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic properties to enhance clinical efficacy. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.

References

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  • Kanno, H., Nakae, T., & Inoue, M. (2002). Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 46(10), 3078–3083.
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Sources

Mechanism of action for quinoline-based antimalarial compounds.

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanism of Action for Quinoline-Based Antimalarial Compounds**

Abstract

For centuries, quinoline-containing compounds have been a cornerstone of antimalarial chemotherapy, from the natural alkaloid quinine to synthetic analogs like chloroquine and primaquine.[1][2] Their enduring efficacy is primarily rooted in their ability to disrupt a critical detoxification pathway within the Plasmodium parasite. This guide provides an in-depth examination of the molecular mechanisms underpinning the action of quinoline-based antimalarials. We will explore the canonical pathway of hemozoin inhibition, delve into the distinct mechanisms of different quinoline subclasses, discuss the molecular basis of emerging drug resistance, and detail key experimental protocols used to investigate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of therapeutic agents.

Introduction: The Parasite's Achilles' Heel

The clinical manifestations of malaria are caused by the asexual, intraerythrocytic stages of the Plasmodium parasite.[3][4] During this phase, the parasite resides within a specialized organelle, the digestive vacuole (DV), where it voraciously consumes host hemoglobin as its primary source of amino acids.[2][3][4] This degradation process, however, liberates vast quantities of free heme (ferriprotoporphyrin IX), a highly toxic molecule.[3][5] Free heme can generate reactive oxygen species (ROS), destabilize membranes, and inhibit enzyme activity, posing a lethal threat to the parasite.

To survive this self-induced toxic environment, the parasite has evolved a crucial detoxification strategy: the biocrystallization of heme into a chemically inert, insoluble polymer called hemozoin, also known as malaria pigment.[3][4][6][7] This process, which occurs within the acidic DV, effectively sequesters the toxic heme monomers. The hemozoin formation pathway is unique to the parasite and absent in the human host, making it an ideal and highly validated target for antimalarial drugs.[3][8] The quinoline class of antimalarials exploits this dependency with remarkable efficiency.[5]

The Core Mechanism: Inhibition of Hemozoin Biocrystallization

The most widely accepted mechanism of action for many quinoline drugs, particularly 4-aminoquinolines like chloroquine, is the disruption of hemozoin formation.[5][6][7] This process can be understood through a multi-step model.

Drug Accumulation via pH Trapping

Quinolines are weak bases. The parasite's digestive vacuole maintains a highly acidic environment (pH ~5.2).[9] Chloroquine, being a dibasic drug, can diffuse across membranes in its unprotonated state.[10] Upon entering the acidic DV, it becomes protonated.[9] This charged form is unable to passively diffuse back out of the vacuole, leading to a massive accumulation of the drug—concentrations can reach several thousand-fold higher than in the surrounding plasma.[5][10] This "pH trapping" is a critical prerequisite for its antimalarial activity.

Capping the Growing Crystal

Once concentrated in the DV, quinolines interfere directly with the heme polymerization process. Free heme molecules are detoxified by being added onto the growing face of a hemozoin crystal. Chloroquine is believed to bind with high affinity to heme monomers, forming a complex that effectively "caps" the growing hemozoin crystal.[9][11][12] This prevents the addition of further heme units, halting the detoxification process.[7][13] Recent studies suggest that rather than completely halting the process, chloroquine may act by perturbing the initial nucleation events of the crystals, thereby slowing down hemozoin production.[14][15]

Induction of Parasite Lysis

With the detoxification pathway blocked, toxic free heme accumulates within the DV.[6][7] This buildup leads to oxidative damage to cellular components and lysis of the vacuolar membrane.[13] The subsequent release of digestive proteases into the parasite's cytoplasm results in autodigestion and cell death.[13]

Hemozoin_Inhibition cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_outside Parasite/Host Cytoplasm (Neutral pH) Hb Hemoglobin Heme Toxic Free Heme (Fe-protoporphyrin IX) Hb->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Biocrystallization CQ_Heme Chloroquine-Heme Complex Heme->CQ_Heme Lysis Membrane Damage & Parasite Lysis Heme->Lysis Accumulation Leads to CQ_accum Chloroquine (Accumulated) CQ_accum->Heme Binding CQ_Heme->Hemozoin Inhibition (Capping) CQ_diff Chloroquine (Uncharged) CQ_diff->CQ_accum Diffusion & pH Trapping caption Fig 1. Mechanism of Hemozoin Inhibition by Chloroquine.

Caption: Fig 1. Mechanism of Hemozoin Inhibition by Chloroquine.

Mechanistic Variations Across Quinolines

While hemozoin inhibition is a central theme, the diverse chemical structures within the quinoline family lead to distinct or additional mechanisms of action.

Quinine and Mefloquine (Quinolinemethanols)

Quinine, the archetypal antimalarial, and the synthetic mefloquine also interfere with hemozoin formation.[5][6][7] However, being more lipophilic, they do not appear to accumulate in the DV to the same extent as chloroquine.[5][10] This suggests they may have alternative or additional targets.[5][10] Recent high-resolution cryo-electron microscopy studies have revealed that mefloquine can directly bind to the P. falciparum 80S ribosome, inhibiting protein synthesis.[16][17] This provides a compelling secondary mechanism that contributes to its parasiticidal effects.[16][17]

Primaquine and Tafenoquine (8-Aminoquinolines)

The 8-aminoquinolines, primaquine and tafenoquine, possess a unique and critical role: they are active against the dormant liver-stage parasites (hypnozoites) of P. vivax and P. ovale, which are responsible for disease relapse.[18][19][20][21] Their precise mechanism is not fully elucidated but is fundamentally different from the 4-aminoquinolines.[18][19]

Primaquine acts as a prodrug. It is metabolized in the human liver by cytochrome P450 enzymes (specifically CYP2D6) into reactive metabolites.[19][22] These metabolites are potent oxidizing agents that are thought to generate reactive oxygen species (ROS).[19][22][23] The resulting oxidative stress disrupts the parasite's mitochondrial electron transport chain, interfering with essential metabolic functions and leading to cell death.[19][24] Tafenoquine, a synthetic analog of primaquine, is believed to act through a similar ROS-generating mechanism and is also active against the liver stages, including hypnozoites.[20][21][24][25]

Primaquine_MoA cluster_host Host Liver Cell cluster_parasite Parasite Hypnozoite PQ Primaquine (Prodrug) CYP2D6 CYP2D6 Enzyme PQ->CYP2D6 Metabolism Metabolites Active Metabolites (e.g., Hydroxylated-PQ) CYP2D6->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Mito Parasite Mitochondria ROS->Mito Induces Oxidative Stress Death Parasite Death Mito->Death Disruption of Electron Transport Chain caption Fig 2. Proposed Mechanism of Action for Primaquine.

Caption: Fig 2. Proposed Mechanism of Action for Primaquine.

Mechanisms of Resistance

The widespread emergence of drug resistance, particularly to chloroquine, poses a significant threat to malaria control. The primary mechanism of resistance involves reduced accumulation of the drug in the parasite's digestive vacuole.

This is most commonly caused by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[9] PfCRT is a protein located on the DV membrane.[9] In resistant strains, mutated forms of PfCRT actively transport the protonated chloroquine out of the vacuole, preventing it from reaching the high concentrations needed to inhibit hemozoin formation.[9] Additionally, polymorphisms or increased expression of another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), have been implicated in modulating resistance to both chloroquine and mefloquine.[9][10]

Key Experimental Methodologies

Elucidating the mechanisms described above relies on robust in vitro and in vivo assays. Below are protocols for two foundational experiments in the field.

Protocol: β-Hematin (Hemozoin) Inhibition Assay
  • Scientific Rationale: This cell-free assay directly measures a compound's ability to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.[3] It provides a direct assessment of the primary mechanism of action for many quinolines. The assay relies on the differential solubility of heme (soluble in basic solutions) and β-hematin (insoluble).[3][4]

  • Step-by-Step Methodology:

    • Preparation of Reagents:

      • Prepare a stock solution of hemin chloride (e.g., 25 mM) in dimethyl sulfoxide (DMSO).[26]

      • Prepare test compounds at various concentrations, typically in DMSO. Chloroquine is used as a positive control.

      • Prepare a high-molarity acetate buffer (e.g., 4.5 M, pH 4.8) to initiate crystallization.

    • Assay Setup (96-well plate format):

      • To each well, add 50 µL of the hemin solution.

      • Add 50 µL of the test compound dilutions (or DMSO for negative control, chloroquine for positive control).

      • Initiate the reaction by adding 100 µL of the pre-warmed (e.g., 37°C) acetate buffer.[27]

    • Incubation:

      • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.[27]

    • Washing and Solubilization:

      • Centrifuge the plate to pellet the insoluble β-hematin.

      • Carefully discard the supernatant.

      • Wash the pellet multiple times with DMSO to remove any unreacted heme.[27][28]

      • After the final wash, dissolve the β-hematin pellet in a known volume of a basic solution (e.g., 0.1 M NaOH or 0.2 M NaOH).[27][28]

    • Quantification:

      • Read the absorbance of the solubilized β-hematin solution using a microplate reader, typically at 405 nm.[27][29]

      • Calculate the percentage of inhibition relative to the negative control (DMSO only).

      • Determine the IC50 value (the concentration of the compound that inhibits 50% of β-hematin formation).

Protocol: Parasite Lactate Dehydrogenase (pLDH) Viability Assay
  • Scientific Rationale: This assay is a widely used method to determine the viability of P. falciparum after drug treatment. It leverages the fact that the parasite's lactate dehydrogenase (pLDH) enzyme is distinct from the host's LDH and can utilize a specific substrate analog, 3-acetyl pyridine adenine dinucleotide (APAD).[30][31] The rate of APAD reduction is directly proportional to the number of viable parasites.[30]

  • Step-by-Step Methodology:

    • Parasite Culture and Drug Treatment:

      • Culture synchronized P. falciparum (typically ring-stage) in 96-well plates at a known parasitemia and hematocrit.[32]

      • Add serial dilutions of the test compounds to the wells. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

      • Incubate the plates under standard culture conditions (e.g., 48-72 hours).

    • Cell Lysis:

      • After incubation, lyse the red blood cells in the wells using a lysis buffer (e.g., containing Triton X-100) to release the parasite enzymes.

    • Enzymatic Reaction:

      • Prepare a reaction mixture containing L-lactate (the substrate) and APAD (the coenzyme).

      • Add a developing agent, such as NBT (nitroblue tetrazolium), and diaphorase to the mixture.

      • Add the reaction mixture to each well of the plate.

    • Quantification:

      • Incubate the plate at room temperature in the dark. The pLDH will reduce APAD to APADH, which in turn reduces NBT to a colored formazan product.

      • Read the absorbance of the colored product on a microplate reader (typically around 630-650 nm).

      • Calculate the percentage of parasite growth inhibition compared to the drug-free control wells and determine the IC50 value.

Summary and Future Outlook

The quinoline antimalarials, despite centuries of use, remain a subject of intense study. Their primary mechanism of action against blood-stage parasites—the inhibition of hemozoin biocrystallization—is a textbook example of targeted chemotherapy. However, the family's versatility is highlighted by the distinct, ROS-mediated mechanism of the 8-aminoquinolines against liver-stage hypnozoites and the dual-target action of mefloquine on both hemozoin and protein synthesis.

The challenge of drug resistance, primarily driven by transporter-mediated drug efflux, underscores the dynamic interplay between pathogen and therapeutic. Understanding these resistance mechanisms at a molecular level is paramount for the design of next-generation quinolines that can circumvent these adaptations. Future research will likely focus on developing novel quinoline structures that are less susceptible to efflux by PfCRT, designing dual-target compounds, and further elucidating the complex mechanisms of the 8-aminoquinolines to develop safer and more effective radical cure therapies.

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Whitepaper: The Indispensable Nexus Between 7-Chloro-4-Hydroxyquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

This guide provides a detailed examination of the critical relationship between the chemical intermediate, 7-chloro-4-hydroxyquinoline, and the renowned antimalarial drug, chloroquine. We will dissect their molecular structures, delineate the synthetic pathway that transforms the precursor into the active pharmaceutical ingredient (API), provide a detailed experimental protocol, and explore the ultimate biological mechanism of action that this synthetic transformation enables. This document serves as a technical resource for researchers and scientists in the field of medicinal chemistry and drug development, offering insights into the causality of synthetic choices and their biological consequences.

Introduction: From Building Block to Bedside

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of antimalarial therapy for decades.[1][2][3] Its efficacy, affordability, and well-established safety profile have made it a vital tool in global health. However, the journey of this essential medicine from chemical precursors to a clinical agent is a narrative of precise chemical synthesis. At the heart of this narrative lies 7-chloro-4-hydroxyquinoline , a quinoline derivative that serves as the foundational scaffold upon which the final chloroquine molecule is constructed.[4][5][6] Understanding the transformation of this key intermediate is fundamental to appreciating the manufacturing, quality control, and structure-activity relationships of chloroquine and its analogues. This guide illuminates the direct and indispensable synthetic lineage connecting 7-chloro-4-hydroxyquinoline to chloroquine.

Core Molecular Structures and Comparative Properties

The structural relationship between the precursor and the final drug is evident. 7-Chloro-4-hydroxyquinoline provides the core quinoline ring system with the critical chlorine atom at the 7-position. The subsequent synthesis replaces the hydroxyl group at the 4-position with the pharmacologically essential diethylamino-pentylamine side chain to yield chloroquine.[7][8][9]

Property7-Chloro-4-hydroxyquinolineChloroquine
Chemical Formula C₉H₆ClNO[4][9]C₁₈H₂₆ClN₃[7][8]
Molar Mass 179.60 g/mol [4][9]319.9 g/mol [8]
IUPAC Name 7-chloro-1H-quinolin-4-one[9](RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine[10]
Appearance Off-white to light yellow crystalline solid[4]White or slightly yellow crystalline powder
Solubility in Water Poorly soluble[4]Slightly soluble (as base), soluble (as phosphate salt)
Role Synthetic Intermediate / Precursor[4][5]Active Pharmaceutical Ingredient (API)[1]

The Synthetic Bridge: A Stepwise Elucidation

The industrial synthesis of chloroquine is a well-established process where 7-chloro-4-hydroxyquinoline is a pivotal, albeit transient, species. The overall strategy involves constructing the quinoline ring system, activating the 4-position for substitution, and finally, coupling the side chain.

Genesis of the Quinoline Core

The journey often begins with a simpler, commercially available starting material like m-chloroaniline. Through a cyclization reaction, such as the Conrad-Limpach condensation with diethyl oxalacetate, the quinoline ring is formed, yielding an ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid.[5][6] Subsequent hydrolysis and thermal decarboxylation furnish the key intermediate, 7-chloro-4-hydroxyquinoline .[5][6][11]

Activation via Chlorination

The hydroxyl group at the 4-position of the quinoline ring is a poor leaving group for nucleophilic substitution. Therefore, a critical activation step is required. This is achieved by treating 7-chloro-4-hydroxyquinoline with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts the hydroxyl group into a chlorine atom, a much better leaving group, to produce the highly reactive intermediate, 4,7-dichloroquinoline .[5][6][11] This step is the lynchpin of the entire synthesis, as it prepares the scaffold for the introduction of the side chain that imparts biological activity.

Final Condensation to Chloroquine

The final step is a nucleophilic aromatic substitution reaction. The activated intermediate, 4,7-dichloroquinoline, is reacted with 4-diethylamino-1-methylbutylamine.[7][10][11] The primary amine of the side chain attacks the electron-deficient carbon at the 4-position of the quinoline ring, displacing the chloride ion and forming the final chloroquine molecule.[1][10] This reaction is typically carried out at elevated temperatures.[11]

Visualization of the Synthetic Pathway

G cluster_0 Step 1: Quinoline Core Formation cluster_1 Step 2: Activation cluster_2 Step 3: Side Chain Coupling m_chloroaniline m-Chloroaniline intermediate1 7-chloro-4-hydroxyquinoline-2-carboxylic acid ester m_chloroaniline->intermediate1 Conrad-Limpach Condensation precursor 7-Chloro-4-hydroxyquinoline intermediate1->precursor Hydrolysis & Decarboxylation activated_intermediate 4,7-Dichloroquinoline precursor->activated_intermediate  POCl₃ chloroquine Chloroquine activated_intermediate->chloroquine side_chain 4-diethylamino-1- methylbutylamine side_chain->chloroquine Condensation (180 °C)

Caption: Synthetic pathway from m-chloroaniline to Chloroquine.

Experimental Protocol: Laboratory Synthesis of Chloroquine

This protocol outlines the conversion of 7-chloro-4-hydroxyquinoline to chloroquine.

Objective: To synthesize chloroquine from 7-chloro-4-hydroxyquinoline via a two-step process involving chlorination and nucleophilic substitution.

Step 1: Synthesis of 4,7-Dichloroquinoline

  • Rationale: This step activates the 4-position for the subsequent condensation. Phosphorus oxychloride is an effective and common reagent for this type of hydroxyl-to-chloride conversion on heterocyclic systems.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-chloro-4-hydroxyquinoline (1 mole equivalent).

    • Carefully add phosphorus oxychloride (POCl₃, ~3 mole equivalents) portion-wise under a fume hood. The reaction is exothermic.

    • Once the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or NaOH solution) until the pH is ~8-9, causing the product to precipitate.

    • Filter the crude 4,7-dichloroquinoline precipitate, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of Chloroquine

  • Rationale: This is the final coupling step. The reaction is driven to completion by using an excess of the amine side chain and thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution.[12]

  • Procedure:

    • Combine the purified 4,7-dichloroquinoline (1 mole equivalent) and 4-diethylamino-1-methylbutylamine (~2.5 mole equivalents) in a reaction vessel.[13]

    • Heat the mixture to 160-180 °C for several hours.[10][11] The reaction is typically performed neat (without solvent) or in the presence of a high-boiling point solvent like phenol.[13]

    • Upon completion, cool the mixture and dissolve it in a dilute acid solution (e.g., dilute HCl).

    • Wash the acidic solution with an organic solvent (e.g., toluene) to remove unreacted starting material and non-basic impurities.

    • Basify the aqueous layer with NaOH solution to precipitate the chloroquine free base.

    • Extract the chloroquine base into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield crude chloroquine.

    • The crude product can be further purified by recrystallization or conversion to its phosphate salt for improved stability and handling.

The Biological Consequence: Chloroquine's Mechanism of Action

The synthetic effort culminates in a molecule exquisitely designed to interfere with a critical parasite survival pathway.

Inside an infected red blood cell, the malaria parasite digests the host's hemoglobin in its acidic food vacuole to obtain amino acids.[7] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this toxic heme into a non-toxic, inert crystal called hemozoin.[7][14]

Chloroquine, as a weak base, readily diffuses into the acidic food vacuole, where it becomes protonated and trapped, reaching concentrations hundreds of times higher than in the surrounding plasma.[2][15] Here, it exerts its effect by binding to heme and capping the growing hemozoin crystal chain.[7][14] This action blocks further heme polymerization, leading to a buildup of the toxic free heme.[2] The accumulated heme and the heme-chloroquine complex disrupt the parasite's membrane functions and lead to oxidative stress, ultimately causing parasite lysis and death.[2][7]

Visualization of Chloroquine's Antimalarial Action

G cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_drug Drug Action Hemoglobin Host Hemoglobin Heme Toxic Heme (FP) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) CQ_Heme FP-CQ Complex Heme->CQ_Heme CQ Chloroquine (CQ) CQ->Heme CQ->Hemozoin Blocks Polymerization Lysis Parasite Death CQ_Heme->Lysis Membrane Damage & Oxidative Stress

Caption: Mechanism of Chloroquine action in the parasite food vacuole.

Conclusion

The relationship between 7-chloro-4-hydroxyquinoline and chloroquine is a clear and direct line of chemical ancestry. 7-Chloro-4-hydroxyquinoline is not merely a related compound but the essential molecular foundation required for the synthesis of one of the most important antimalarial drugs in history. The transformation of its hydroxyl group into a reactive chloride is the pivotal step that enables the attachment of the side chain responsible for the drug's accumulation and mechanism of action within the parasite. A thorough understanding of this precursor-to-product pathway is indispensable for professionals engaged in the synthesis, manufacturing, and development of quinoline-based therapeutics.

References

  • Wikipedia. Chloroquine. [Link]

  • Egan, T. J., et al. (2000). On the molecular mechanism of chloroquine's antimalarial action. PubMed - NIH. [Link]

  • Vedantu. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained. [Link]

  • Pharmacy Freak. (2025). Mechanism of Action of Chloroquine. [Link]

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  • Slideshare. (2015). Chloroquine. [Link]

  • Pharmapproach. (2020). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • ResearchGate. Chemical structure of Chloroquine (C18H26ClN3). [Link]

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  • IUPHAR/BPS Guide to PHARMACOLOGY. chloroquine. [Link]

  • Kucharski, J., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

  • de Aguiar, A. C., et al. (2018). Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity. NIH. [Link]

  • MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • Malaria Journal. (2019). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. [Link]

  • ACS Publications. (2010). Synthesis, Structure−Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. [Link]

  • Slideshare. (2023). Chloroquine. [Link]

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  • ACS Publications. CHLOROQUINE MANUFACTURE. [Link]

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  • PubMed Central. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate from m-Chloroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a key intermediate in the synthesis of various quinoline-based drugs.[4][5] Its structure, featuring a chlorine atom at the 7-position and a carboxylate group at the 3-position, provides versatile handles for further chemical modifications, enabling the development of novel therapeutic agents.

This application note provides a comprehensive, in-depth guide to the synthesis of this compound from m-chloroaniline. The protocol is based on the well-established Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinoline derivatives.[6][7][8] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and offer insights into process optimization and characterization of the final product.

The Gould-Jacobs Reaction: A Mechanistic Overview

The synthesis of this compound from m-chloroaniline proceeds via the Gould-Jacobs reaction. This reaction is a sequence of two primary transformations: a condensation reaction followed by a thermally induced cyclization.[7][9]

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of m-chloroaniline on the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEM).[7] This is followed by the elimination of ethanol to form the intermediate, ethyl 2-((3-chloroanilino)methylene)malonate.

  • Thermal Cyclization: The second stage involves a high-temperature intramolecular cyclization of the malonate intermediate.[8] This 6-electron cyclization process results in the formation of the quinoline ring system and the elimination of a second molecule of ethanol, yielding the desired product, this compound.[7] The regioselectivity of the cyclization is directed to the position ortho to the amino group of the original aniline.

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall reaction workflow and the detailed mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization m_chloroaniline m-Chloroaniline reagents Reagents deem Diethyl Ethoxymethylenemalonate (DEEM) intermediate Ethyl 2-((3-chloroanilino)methylene)malonate product This compound intermediate->product High Temperature (e.g., Dowtherm A) reagents->intermediate Heat

Caption: Experimental workflow for the synthesis of this compound.

Gould_Jacobs_Mechanism m-Chloroaniline m-Chloroaniline Nucleophilic_Attack Nucleophilic attack of aniline nitrogen on DEEM m-Chloroaniline->Nucleophilic_Attack Intermediate_Formation Formation of ethyl 2-((3-chloroanilino)methylene)malonate Nucleophilic_Attack->Intermediate_Formation - EtOH DEEM DEEM DEEM->Nucleophilic_Attack Cyclization 6-electron intramolecular cyclization Intermediate_Formation->Cyclization Heat Final_Product This compound Cyclization->Final_Product - EtOH

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
m-ChloroanilineReagent grade, ≥98%Commercial Source
Diethyl ethoxymethylenemalonate (DEEM)Reagent grade, ≥98%Commercial Source
Dowtherm A (or Diphenyl ether)High-boiling solventCommercial Source
Hexane or Petroleum EtherACS gradeCommercial Source
AcetoneACS gradeCommercial Source
Step-by-Step Procedure

Part A: Synthesis of Ethyl 2-((3-chloroanilino)methylene)malonate (Intermediate)

  • In a 250 mL round-bottom flask, combine m-chloroaniline (0.1 mol, 12.76 g) and diethyl ethoxymethylenemalonate (0.11 mol, 23.78 g).

  • Add a magnetic stir bar to the flask.

  • Heat the mixture in an oil bath at 100-110 °C with continuous stirring for 1-2 hours. Ethanol will be evolved during the reaction.

  • The reaction can be monitored by thin-layer chromatography (TLC) until the starting m-chloroaniline is consumed.

  • The resulting crude intermediate, a viscous oil or low-melting solid, can be used directly in the next step without further purification.[10]

Part B: Synthesis of this compound (Final Product)

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 150 mL of Dowtherm A.

  • Heat the Dowtherm A to 250 °C with vigorous stirring.

  • Carefully and slowly add the crude intermediate from Part A to the hot Dowtherm A.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes. The product will precipitate out of the solution as it forms.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with two portions of hexane or petroleum ether (50 mL each) to remove the Dowtherm A.

  • Further wash the product with acetone to remove any remaining impurities.

  • Dry the final product, this compound, in a vacuum oven.

Quantitative Data Summary
ParameterValue
Molar Ratio (m-Chloroaniline:DEEM)1 : 1.1
Condensation Temperature100-110 °C
Condensation Time1-2 hours
Cyclization SolventDowtherm A or Diphenyl ether
Cyclization Temperature250 °C
Cyclization Time30-60 minutes
Expected Yield80-95%
AppearanceWhite to pale yellow solid
Melting Point~280-285 °C (decomposes)
Molecular FormulaC₁₂H₁₀ClNO₃
Molecular Weight251.67 g/mol

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the ethyl group protons, and the quinoline ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and the quinolone ring.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (which may be broad due to tautomerism with the 4-oxo form), the C=O stretch of the ester and the quinolone, and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • m-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.

  • Diethyl ethoxymethylenemalonate is a skin and eye irritant.

  • Dowtherm A is a high-boiling point liquid. Handle with care at elevated temperatures to avoid severe burns.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The Gould-Jacobs reaction provides an efficient and reliable method for the synthesis of this compound from readily available starting materials.[6][11] The protocol detailed in this application note, when followed with the appropriate safety precautions, allows for the consistent production of this valuable intermediate in high yield and purity. The versatility of the quinoline scaffold ensures that this synthetic route will continue to be of great importance to the fields of medicinal chemistry and drug discovery.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 56(7), 2615–2624.
  • Organic Chemistry. (2025, January 15). Gould-Jacobs Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Cieplik, J., Bąk, A., & Stolarczyk, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6224.
  • Google Patents. (n.d.). WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Al-Saeedi, A. H., & Al-Ghamdi, A. M. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 1-8.
  • University of Delaware. (n.d.). Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. UDSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyclization of aniline-acetylenedicarboxylate adducts. Improved synthesis of 8-nitro-2-carbomethoxy-4(1H)-quinolones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Retrieved from [Link]

  • Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Retrieved from [Link]

  • REV. CHIM. (Bucharest). (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. 61(8), 745-747.
  • MDPI. (2021). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 26(4), 986.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (C13H12ClNO3). Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

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Application Notes and Protocols for High-Temperature Cyclization in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its synthesis has been a subject of intense study for over a century, with high-temperature cyclization reactions remaining a cornerstone for constructing this bicyclic heterocycle. These thermally driven methods, while classic, offer robust and often scalable routes to a diverse array of substituted quinolines.

This technical guide provides an in-depth exploration of several pivotal high-temperature cyclization protocols. It moves beyond a mere recitation of steps to elucidate the underlying mechanistic principles, offering field-proven insights to troubleshoot common challenges and optimize reaction outcomes. The protocols described herein are presented as self-validating systems, emphasizing safety, reproducibility, and rational experimental design.

Pillar 1: Foundational High-Temperature Quinoline Syntheses

Several named reactions form the bedrock of high-temperature quinoline synthesis. Understanding their mechanisms and operational nuances is critical for selecting the appropriate method for a given target molecule.

The Skraup Synthesis: A Classic and Potent Transformation

First reported by Zdenko Hans Skraup in 1880, this reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce quinoline.[1] While effective, the reaction is notoriously exothermic and can be violent if not properly controlled.[2]

Mechanism Insight: The reaction initiates with the dehydration of glycerol by concentrated sulfuric acid to form the reactive intermediate, acrolein.[3][4] This is followed by a Michael addition of the aniline to the α,β-unsaturated aldehyde. The subsequent cyclization and dehydration are driven by the strongly acidic conditions, leading to 1,2-dihydroquinoline, which is then oxidized to the aromatic quinoline.[2][5] Nitrobenzene is a common oxidizing agent and can also serve as a solvent.[1]

Experimental Workflow: Skraup Synthesis

G cluster_prep Reaction Setup cluster_reaction Thermal Cyclization cluster_workup Work-up & Isolation A Combine Aniline, Glycerol, and Oxidizing Agent (e.g., Nitrobenzene) B Slowly add conc. H₂SO₄ with cooling and stirring A->B C Add moderator (e.g., FeSO₄) B->C D Gently heat in an oil bath to initiate reaction (CAUTION: Exothermic) C->D E Maintain temperature at 140-150°C for 3-4 hours D->E F Cool to room temperature E->F G Dilute with water F->G H Neutralize with conc. NaOH solution (alkaline) G->H I Isolate product (e.g., steam distillation or extraction) H->I J Purify (e.g., recrystallization) I->J

Caption: Workflow for the Skraup Synthesis.

The Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis, reported in 1888, provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][6]

Mechanism Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone.[3][7] Subsequent protonation of the remaining ketone and acid-catalyzed cyclization, followed by dehydration, yields the substituted quinoline.[6] The cyclization step is typically the rate-determining step.[6] Common catalysts include sulfuric acid or polyphosphoric acid (PPA).[3]

Reaction Mechanism: Combes Synthesis

G cluster_mech Combes Synthesis Mechanism Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Diketone β-Diketone Diketone->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized H⁺ catalyst (e.g., H₂SO₄) Ring Closure Quinoline 2,4-Disubstituted Quinoline Cyclized->Quinoline - H₂O Aromatization

Caption: Key stages of the Combes synthesis.

The Conrad-Limpach-Knorr Synthesis: Temperature-Dependent Regioselectivity

This synthesis involves the reaction of anilines with β-ketoesters. A key feature is the temperature-dependent outcome. At lower temperatures, condensation occurs at the keto group, leading to a β-amino acrylate, which cyclizes to a 4-quinolone (Conrad-Limpach).[5][8] At higher temperatures (around 140°C or more), reaction at the ester group is favored, forming a β-ketoester anilide that cyclizes to a 2-quinolone (Knorr).[5][8][9]

Mechanism Insight: The regioselectivity is a classic example of kinetic versus thermodynamic control. The formation of the β-amino acrylate (leading to the 4-quinolone) is kinetically favored at lower temperatures.[9] The formation of the β-ketoester anilide (leading to the 2-quinolone) is thermodynamically more stable and favored at higher temperatures, where the initial kinetic product can revert to the starting materials.[9] The high-temperature cyclization step for the Conrad-Limpach pathway often requires temperatures around 250°C.[8][10]

The Doebner-von Miller Reaction: A Versatile Approach

This reaction is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, often a Lewis acid like zinc chloride or a Brønsted acid like HCl.[3][11]

Mechanism Insight: The reaction begins with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[11] The resulting intermediate undergoes acid-catalyzed cyclization and subsequent dehydration. An oxidation step is required to form the final aromatic quinoline.[12] A common challenge in this reaction is the acid-catalyzed polymerization of the unsaturated carbonyl compound, which can lead to tar formation and low yields.[13][14]

Pillar 2: Detailed Experimental Protocols & Data

Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from established literature procedures.[2]

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene (or other suitable oxidizing agent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a moderator)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Slowly and with vigorous stirring and external cooling (ice bath), add concentrated sulfuric acid to the mixture.

  • Add the nitrobenzene.

  • Heating: Gently heat the mixture in an oil bath. The reaction is exothermic and will require careful temperature control.[4]

  • Once the initial exothermic reaction subsides, maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully dilute the mixture with water.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Isolation: The crude quinoline can be isolated by steam distillation or solvent extraction.

  • Purification: The crude product is then purified, typically by distillation or recrystallization of a salt derivative.

Safety Precautions:

  • This reaction is highly exothermic and can become violent.[2] Always perform it in a fume hood with a safety shield.

  • Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[15][16]

  • Aniline and nitrobenzene are toxic. Handle with care and avoid inhalation or skin contact.[16]

Protocol: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ammonium hydroxide (NH₄OH) solution

  • Water

Procedure:

  • Condensation: Combine aniline and acetylacetone in a flask. The initial reaction to form the enamine may be exothermic.

  • Cyclization: Slowly and with cooling, add concentrated sulfuric acid or PPA to the mixture.[3]

  • Heating: Heat the reaction mixture, for example, in an oil bath at a controlled temperature (e.g., 100-120°C) for a specified time (e.g., 1-2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize the solution with concentrated ammonium hydroxide until basic.

  • Isolation: The precipitated product is collected by filtration, washed with water.

  • Purification: The crude 2,4-dimethylquinoline is then recrystallized from a suitable solvent (e.g., ethanol/water).

Data Summary: Comparison of High-Temperature Methods
Reaction NameTypical SubstratesCatalyst/ReagentTemperature Range (°C)Key AdvantagesCommon Challenges
Skraup Synthesis Aniline, GlycerolH₂SO₄, Oxidizing Agent140 - 150High yields for unsubstituted quinolineHighly exothermic, violent potential, harsh conditions[2]
Combes Synthesis Aniline, β-DiketoneH₂SO₄ or PPA100 - 150Good for 2,4-disubstituted quinolinesStrong acid required for cyclization[6]
Conrad-Limpach Aniline, β-KetoesterThermal (no catalyst)~250Access to 4-hydroxyquinolinesVery high temperatures required for cyclization[8][10]
Knorr Synthesis Aniline, β-KetoesterThermal (no catalyst)~140Access to 2-hydroxyquinolinesThermodynamic control needed[8]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylBrønsted or Lewis AcidRefluxVersatile, broader substrate scopeTar formation from polymerization of carbonyl component[13][14]
Friedländer Annulation o-Aminoaryl Ketone, Methylene KetoneAcid or Base150 - 220High convergence, good for polysubstituted quinolinesCan require harsh conditions[17][18]

Pillar 3: Modern Enhancements and Alternative Protocols

While traditional heating methods are robust, modern techniques can offer significant advantages in terms of reaction time, yield, and safety.

Microwave-Assisted High-Temperature Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating high-temperature organic reactions.[19][20] It provides rapid, uniform heating, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields.[21][22]

Key Advantages:

  • Speed: Significant reduction in reaction time.[21]

  • Efficiency: Often leads to higher yields and cleaner reaction profiles.[23]

  • Control: Modern microwave reactors allow for precise temperature and pressure control, enhancing safety and reproducibility.[21]

Many classic quinoline syntheses, including the Friedländer and Skraup reactions, have been successfully adapted to microwave conditions.[21][24][25] For instance, a microwave-assisted Friedländer synthesis using acetic acid as both solvent and catalyst can be completed in as little as 5 minutes at 160°C in excellent yield.[25]

Workflow: Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up A Combine reactants and solvent/catalyst in a microwave-safe vessel B Seal the vessel A->B C Place vessel in microwave reactor B->C D Set parameters (Temperature, Time, Power) C->D E Irradiate for specified time (e.g., 5-30 min) D->E F Cool vessel to safe temperature E->F G Perform standard work-up and purification F->G

Caption: General workflow for microwave-assisted synthesis.

Conclusion: A Synthesis of Tradition and Innovation

High-temperature cyclization reactions are indispensable tools for the synthesis of the quinoline core. The classic named reactions, such as the Skraup, Combes, and Doebner-von Miller syntheses, provide powerful and versatile routes to a wide range of derivatives. By understanding the mechanistic underpinnings of these transformations, researchers can make informed decisions to optimize conditions and troubleshoot potential issues like runaway reactions or byproduct formation. Furthermore, the integration of modern technologies like microwave-assisted heating offers a pathway to greener, faster, and more efficient protocols, ensuring that these century-old reactions remain at the forefront of chemical synthesis for years to come.

References

  • Benchchem. The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. 2

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. 3

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. 5

  • Wikipedia. Skraup reaction.

  • Wikipedia. Combes quinoline synthesis.

  • Preparation and Properties of Quinoline.

  • Slideshare. synthesis of quinoline derivatives and its applications.

  • Química Organica.org. Combes synthesis of quinolines.

  • Benchchem. byproduct formation in the Doebner-von Miller reaction. 13

  • Wikipedia. Conrad–Limpach synthesis.

  • Combes Quinoline Synthesis.

  • Synthesis of Quinoline and derivatives.

  • PMC - PubMed Central - NIH. Advances in polymer based Friedlander quinoline synthesis.

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.

  • Alfa Chemistry. Friedländer Quinoline Synthesis.

  • Wikipedia. Friedländer synthesis.

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr.

  • Benchchem. Microwave-Assisted Synthesis of Quinoline Derivatives. 21

  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

  • PubMed. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis.

  • Wikipedia. Doebner–Miller reaction.

  • Benchchem. Doebner-von Miller Quinoline Synthesis. 14

  • SynArchive. Conrad-Limpach Synthesis.

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone.

  • SynArchive. Doebner-Miller Reaction.

  • Benchchem. optimizing reaction time and temperature for quinoline synthesis. 22

  • PMC - NIH. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.

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  • YouTube. Safety steps when synthesizing organic compounds.

  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab.

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The Alchemist's Palette: A Guide to the Synthesis of Dyestuff Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the synthesis of crucial dyestuff intermediates. Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Chromatic Foundation

Dyestuff intermediates are the foundational molecules upon which the vast and vibrant world of synthetic dyes is built.[1][2] These compounds, typically aromatic in nature, undergo a series of chemical transformations to yield the final dye molecules.[1] The structure of the intermediate dictates the ultimate properties of the dye, including its color, fastness, and affinity for various substrates.[2][3] Key classes of dyestuff intermediates include aromatic amines, nitro compounds, diazo compounds, and derivatives of anthraquinone and phthalonitrile.[1] This guide will explore the synthesis of some of the most significant intermediates, providing both the "how" and the "why" of their creation.

Section 1: The Azo World - Diazotization and Coupling Reactions

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used globally.[4] Their synthesis is a cornerstone of industrial organic chemistry and relies on a robust two-step process: diazotization followed by azo coupling.[4][5]

The Underlying Chemistry: A Tale of Two Steps

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[4][6] The electrophilic nitrosonium ion (NO⁺), formed from nitrous acid, is the key reactive species that attacks the nucleophilic amino group.[4][6]

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as a weak electrophile and attacks an electron-rich coupling component, such as a phenol or an aromatic amine.[6][7] The position of the coupling on the aromatic ring is directed by the activating group of the coupling component, typically occurring at the para position if it is available.[7] The pH of the reaction medium is a critical parameter; acidic conditions are generally favored for coupling with amines, while alkaline conditions are used for phenols.[7]

Experimental Workflow: A Visual Guide

Azo_Dye_Synthesis_Workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Part C: Isolation and Purification A Primary Aromatic Amine in Acid (e.g., HCl) C Ice Bath (0-5 °C) A->C D Diazonium Salt Formation A->D Slow Addition B Sodium Nitrite (NaNO₂) Solution B->D C->D Temperature Control G Azo Dye Precipitation D->G Immediate Use E Coupling Component (e.g., Phenol or Amine) F Base (e.g., NaOH) or Acidic Solution E->F F->G Slow Addition H Vacuum Filtration G->H I Washing H->I J Drying I->J K Final Azo Dye J->K

Caption: General workflow for the synthesis of azo dyes.

Protocol: Synthesis of Orange II (CI Acid Orange 7)

This protocol details the synthesis of Orange II, a common monoazo dye, from sulfanilic acid and 2-naphthol.

Materials:

  • Sulfanilic acid

  • Sodium carbonate (Na₂CO₃)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (β-naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

Equipment:

  • Beakers or conical flasks

  • Test tubes

  • Ice-water bath

  • Hot water bath

  • Stirring rod or magnetic stirrer

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

Part A: Diazotization of Sulfanilic Acid [4]

  • In a 100 mL beaker, dissolve 0.49 g of sulfanilic acid and 0.13 g of sodium carbonate in 5 mL of water. Heat the mixture gently in a hot water bath to obtain a clear solution.

  • In a separate test tube, dissolve 0.2 g of sodium nitrite in 1 mL of water.

  • Cool the sulfanilic acid solution to room temperature and then add the sodium nitrite solution to it.

  • In another beaker, place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.

  • Slowly add the mixture from step 3 to the cold HCl with constant stirring, while maintaining the temperature between 0-5 °C in the ice-water bath. A white precipitate of the diazonium salt should form.

Part B: Azo Coupling [4]

  • In a 25 mL flask, dissolve 0.38 g of 2-naphthol in 2 mL of 2.5 M NaOH solution. Cool this solution in an ice-water bath.

  • Slowly, and with continuous stirring, add the cold diazonium salt suspension from Part A to the cold 2-naphthol solution.

  • A vibrant orange-red precipitate of Orange II will form immediately. Continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the reaction goes to completion.

Part C: Isolation of Orange II

  • Add about 1 g of NaCl to the reaction mixture to "salt out" the dye, which decreases its solubility in water and promotes precipitation.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold water to remove any unreacted starting materials and salts.

  • Allow the product to air dry or dry it in a desiccator.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Role
Sulfanilic Acid173.190.492.83Primary Amine
2-Naphthol144.170.382.64Coupling Agent
Sodium Nitrite69.000.202.90Diazotizing Agent

Section 2: The Anthraquinone Core - Building Blocks for Stability

Anthraquinone dyes are known for their exceptional lightfastness and brilliant colors, particularly in the red to blue spectrum.[8] The synthesis of their intermediates often involves electrophilic substitution reactions on the anthraquinone core.[8]

Key Synthetic Transformations

The synthesis of most anthraquinone dye intermediates begins with the sulfonation or nitration of anthraquinone.[8] These reactions introduce sulfonic acid (–SO₃H) or nitro (–NO₂) groups onto the aromatic rings, which can then be readily substituted by other functional groups like amino (–NH₂), hydroxyl (–OH), or alkoxy (–OR) groups.[8]

  • Sulfonation: This reversible reaction is carried out using sulfuric acid or fuming sulfuric acid.[9][10] The sulfonic acid group acts as a directing group and can be later removed if needed.[9][10]

  • Nitration: The introduction of a nitro group is achieved with a mixture of nitric acid and sulfuric acid.[9] The nitro group can then be reduced to an amino group, a crucial step in forming many dye intermediates.[1]

  • Halogenation: The introduction of halogen atoms provides reactive sites for subsequent nucleophilic substitution reactions.

  • Ullmann Condensation: This copper-catalyzed reaction is used to form C-O, C-N, and C-S bonds, allowing for the coupling of aryl halides with alcohols, amines, and thiols, respectively.[11] This is a valuable tool for building more complex anthraquinone derivatives.

Protocol: Synthesis of 1-Aminoanthraquinone (A Key Intermediate)

A common route to 1-aminoanthraquinone involves the sulfonation of anthraquinone followed by ammonolysis.

Materials:

  • Anthraquinone

  • Fuming sulfuric acid (oleum)

  • Ammonia solution

  • Sodium sulfite

Equipment:

  • Reaction flask with a stirrer and heating mantle

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Sulfonation: Anthraquinone is sulfonated with fuming sulfuric acid to produce anthraquinone-1-sulfonic acid.

  • Ammonolysis: The resulting anthraquinone-1-sulfonic acid is then heated with an aqueous solution of ammonia under pressure. A reducing agent, such as sodium sulfite, is often added to prevent oxidation.

  • Isolation: The 1-aminoanthraquinone precipitates out upon cooling and can be isolated by filtration, washed, and dried.

Section 3: Phthalocyanines - The Macrocyclic Marvels

Phthalocyanine dyes and pigments are renowned for their intense blue and green shades and their exceptional stability. Their synthesis involves the cyclotetramerization of phthalonitrile or its derivatives.[12][13]

The Cyclotetramerization Reaction

The core reaction in the synthesis of phthalocyanine intermediates is the formation of the macrocyclic structure from four phthalonitrile units. This can be achieved in the presence of a metal salt, which acts as a template for the ring formation, leading directly to a metallophthalocyanine.[13] Alternatively, metal-free phthalocyanines can be synthesized and the metal inserted in a subsequent step.[13] The reaction is typically carried out at high temperatures in a high-boiling solvent.[14]

Visualizing the Synthesis of a Metallophthalocyanine

Phthalocyanine_Synthesis Phthalonitrile 4 x Phthalonitrile Derivative Metallophthalocyanine Metallophthalocyanine Phthalonitrile->Metallophthalocyanine Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Metallophthalocyanine Template Solvent High-Boiling Solvent (e.g., Quinoline) Solvent->Metallophthalocyanine Reaction Medium Heat High Temperature Heat->Metallophthalocyanine Energy Input

Caption: Formation of a metallophthalocyanine via cyclotetramerization.

Section 4: Other Important Intermediates and Reactions

H-Acid: A Versatile Naphthalene Derivative

H-acid (1-amino-8-naphthol-3,6-disulfonic acid) is a crucial intermediate for a wide range of acid, direct, and reactive azo dyes.[15][16] Its industrial synthesis is a multi-step process starting from naphthalene, involving sulfonation, nitration, reduction, and alkali fusion.[16][17]

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are fundamental for attaching alkyl or acyl groups to aromatic rings.[18] Friedel-Crafts acylation is particularly useful in dye intermediate synthesis as it introduces a keto group, which can be a part of the chromophoric system or a precursor for further transformations.[19] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[18][20]

Conclusion

The synthesis of dyestuff intermediates is a rich and diverse field of organic chemistry. A thorough understanding of the fundamental reactions, such as diazotization, coupling, sulfonation, and cyclotetramerization, is essential for the successful creation of these vital building blocks. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore and innovate in the ever-evolving world of synthetic dyes.

References

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  • Journal of the American Chemical Society. (n.d.). An Efficient Synthesis of Phthalocyanines Based on an Unprecedented Double-Addition of Oximes to Phthalonitriles. Retrieved from [Link]

  • Slideshare. (n.d.). H-acid manufacturing process. Retrieved from [Link]

  • RSC Publishing. (2021, October 22). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Retrieved from [Link]

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  • Britannica. (2025, December 5). Aniline. Retrieved from [Link]

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  • Google Patents. (n.d.). US2164784A - Process for the preparation of dyestuffs and intermediates of the anthraquinone series.
  • First Source Worldwide. (2017, March 7). How Do You Make an Azo Dye?. Retrieved from [Link]

  • PubMed Central. (n.d.). Syntheses and Functional Properties of Phthalocyanines. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Environmental Clearance. (n.d.). Proposed Synthetic Organic Chemicals Manufacturing Unit (Dyes & Dye Intermediates) along with 4 MW CPP. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • DergiPark. (n.d.). Phthalocyanines: Structure, Synthesis, Purification and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]

  • Linquip. (2023, September 2). From Lab to Industry: The Production Process of Hydrochloric Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Color: How Aniline Powers Dyes and Pigments. Retrieved from [Link]

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Application Notes & Protocols: Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is a particularly valuable and versatile building block for the synthesis of complex quinoline derivatives. This guide provides an in-depth exploration of its synthetic utility, detailing key transformations and offering field-proven protocols. We will delve into the strategic manipulation of its three primary reactive sites: the 4-hydroxyl group, the 7-chloro substituent, and the 3-ethyl carboxylate group, providing researchers with the practical knowledge to leverage this scaffold in drug discovery and materials science.

The Strategic Value of this compound

The power of this building block lies in the orthogonal reactivity of its functional groups. This allows for selective, stepwise modifications to build molecular complexity and systematically explore structure-activity relationships (SAR).

  • The 4-Hydroxyquinoline Core: This moiety exists in a tautomeric equilibrium with its 4-quinolone form.[5] The acidic proton of the hydroxyl group provides a handle for O-alkylation, introducing diverse side chains. Furthermore, this group can be converted into a triflate or a chloride, transforming it from a nucleophile into an electrophilic site for cross-coupling or substitution reactions.[6][7]

  • The C7-Chloro Group: The chlorine atom on the benzene ring portion of the scaffold is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of a vast array of aryl and heteroaryl substituents, a key strategy in modern drug design.[8]

  • The C3-Ethyl Carboxylate: The ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into amides.[6] This functionality is often crucial for modulating pharmacokinetic properties or establishing key interactions with biological targets.

Caption: Key reactive sites on this compound.

Synthesis of the Building Block

The most common and robust method for preparing the title compound is a two-step process starting from m-chloroaniline, which involves a condensation reaction followed by a thermal cyclization (Gould-Jacobs reaction).[6][7]

Protocol 2.1: Synthesis via Gould-Jacobs Reaction

Step A: Condensation of m-Chloroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • To a 250 mL round-bottomed flask, add m-chloroaniline (12.75 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

  • Add a magnetic stir bar and heat the mixture on a heating mantle or in an oil bath at 100-110 °C for 2 hours. Ethanol is evolved during the reaction.

  • The resulting viscous, amber-colored oil, ethyl α-carbethoxy-β-(m-chloroanilino)acrylate, is typically used in the next step without further purification.

Step B: Thermal Cyclization

  • In a separate 500 mL flask, heat 150 mL of a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

  • CAUTION: This step should be performed in a well-ventilated fume hood due to the high temperatures.

  • Slowly add the crude product from Step A dropwise to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 30 minutes after the addition is complete. A precipitate will form as the reaction proceeds.

  • Allow the mixture to cool to below 100 °C, then add 150 mL of hexane or petroleum ether to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The resulting off-white to tan solid is this compound. It can be recrystallized from ethanol or acetic acid if higher purity is required. Typical yields range from 75-90%.

Key Synthetic Transformations and Protocols

O-Alkylation of the 4-Hydroxyl Group

Alkylation of the 4-hydroxyl group is a straightforward method to introduce diverse side chains and also serves as a necessary protection step before subsequent reactions, such as metal-catalyzed cross-couplings where a free hydroxyl group can interfere.

Expertise & Experience: The choice of base is critical. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for a wide range of alkyl halides. However, for substrates sensitive to harsh conditions, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile are effective, particularly with more reactive alkylating agents (e.g., benzyl or allyl halides).

Caption: General workflow for O-alkylation of the 4-hydroxyl group.

Protocol 3.1.1: O-Alkylation using K2CO3 (General Procedure)
  • To a stirred solution of this compound (1.0 g, 3.97 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (1.1 g, 7.94 mmol, 2.0 equiv).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (4.76 mmol, 1.2 equiv).

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired O-alkylated product.

Suzuki-Miyaura Cross-Coupling at the C7-Position

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation and is highly effective for coupling aryl or heteroaryl boronic acids at the C7-chloro position.[8][9] This reaction significantly expands the accessible chemical space from the parent building block.

Trustworthiness: A successful Suzuki coupling relies on the careful exclusion of oxygen and the precise combination of catalyst, ligand, base, and solvent. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10] The choice of a bulky, electron-rich phosphine ligand is often crucial for activating the relatively unreactive C-Cl bond for oxidative addition.[11]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)2 Base PdII_Diaryl Ar-Pd(II)L2-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3.2.1: Suzuki-Miyaura Coupling (General Procedure)

Prerequisite: The 4-hydroxyl group should be alkylated (as per Protocol 3.1.1) prior to this reaction to prevent side reactions.

  • In an oven-dried Schlenk flask, combine the 4-alkoxy-7-chloroquinoline substrate (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, DME/water) via syringe.

  • Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the 7-aryl substituted product.

Catalyst / LigandBaseSolventTemp (°C)Typical YieldNotes
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O9060-85%A classic, reliable system for many substrates.
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O10075-95%Highly effective for challenging couplings, including heteroaryl chlorides.[11]
Pd₂(dba)₃ (2 mol%) / PCy₃ (8 mol%)K₃PO₄Dioxane/H₂O8070-90%Good for sterically hindered substrates.[11]
Caption: Representative conditions for Suzuki-Miyaura coupling of chloroquinolines.
Modification of the C3-Ester

3.3.1 Saponification to Carboxylic Acid

Hydrolysis of the ethyl ester to the carboxylic acid unmasks a key functional group for amide couplings or other derivatizations.

Protocol 3.3.1.1: Ester Hydrolysis
  • Suspend this compound (1.0 g, 3.97 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (0.32 g, 7.94 mmol, 2.0 equiv).

  • Heat the mixture to reflux (approx. 80 °C) and stir until the solution becomes clear (typically 1-3 hours).

  • Cool the solution to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate will form.

  • Collect the solid 7-chloro-4-hydroxyquinoline-3-carboxylic acid by vacuum filtration, wash with cold water, and dry.[6]

Conversion of 4-Hydroxyl to 4-Chloro

Creating the 4,7-dichloroquinoline-3-carboxylate scaffold opens up possibilities for sequential nucleophilic aromatic substitution (SNAr) reactions, where the C4-Cl is significantly more reactive than the C7-Cl.

Expertise & Experience: This reaction is typically performed with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water. The quench step is highly exothermic and must be done slowly and with extreme caution by pouring the reaction mixture onto crushed ice.

Protocol 3.4.1: Chlorination with POCl₃
  • CAUTION: Perform this reaction in a well-ventilated fume hood. Wear appropriate PPE.

  • Place this compound (1.0 g, 3.97 mmol) in a round-bottomed flask equipped with a reflux condenser.

  • Slowly add phosphorus oxychloride (POCl₃, 5 mL, ~54 mmol).

  • Add 2-3 drops of anhydrous DMF to catalyze the reaction.

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will dissolve as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice (~100 g).

  • Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. A vigorous reaction will occur.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • A solid will precipitate. Collect the crude product by vacuum filtration, wash with water, and dry.

  • Recrystallize from ethanol to yield pure Ethyl 4,7-dichloroquinoline-3-carboxylate.

Applications in Drug Discovery

Derivatives synthesized from this compound have shown significant promise in several therapeutic areas:

  • Antimalarial Agents: The 7-chloroquinoline core is famous for its presence in chloroquine. Modifications at the 4-position are a common strategy to develop new agents to combat resistant strains of malaria.[7]

  • Anticancer Agents: Numerous 7-chloroquinoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including breast, colon, and cervical cancers.[1][3][4][12] The ability to introduce diverse aryl groups at the C7 position via Suzuki coupling allows for the fine-tuning of activity against specific cancer targets.[8]

References

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

  • The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. ResearchGate. [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

  • Synthesis of 4-alkoxy-8-hydroxyquinolines. PubMed. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • N- and O- alkylation of a quinolone fluorophore. ResearchGate. [Link]

  • 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

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Analytical methods for characterizing quinoline derivatives by HPLC and NMR.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Quinoline Derivatives by HPLC and NMR Spectroscopy

Introduction: The Significance of Quinoline Derivatives

Quinoline and its derivatives represent a cornerstone class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The quinoline scaffold is famously present in quinine, a historically significant antimalarial drug, and its synthetic analogs like chloroquine continue to be vital in medicine.[3] The biological activity of these molecules is profoundly influenced by the substitution pattern on the quinoline ring system.[1] Consequently, the precise and unambiguous analytical characterization of these derivatives is a critical step in drug discovery, quality control, and synthetic chemistry to establish structure-activity relationships (SAR) and ensure the identity, purity, and stability of the final compounds.[4]

This guide provides a comprehensive overview of two powerful and complementary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.

Part 1: Quantitative Analysis and Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating, quantifying, and assessing the purity of quinoline derivatives.[5] Given the aromatic and often moderately polar nature of the quinoline nucleus, Reverse-Phase HPLC (RP-HPLC) is the most common and effective chromatographic mode employed.[6][7]

The Causality Behind Methodological Choices in RP-HPLC

The success of an RP-HPLC separation hinges on optimizing the interactions between the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the conventional starting point for quinoline analysis.[8] The non-polar, long alkyl chains of the C18 phase provide robust hydrophobic interactions with the aromatic quinoline ring, leading to effective retention and separation from more polar impurities. The choice of a specific C18 column can be further refined based on particle size (3 µm for faster UPLC applications, 5 µm for standard HPLC) and end-capping to minimize peak tailing caused by interactions with residual silanols on the silica support.[6]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[9] Acetonitrile is often preferred for its lower viscosity and UV transparency. The critical factor for quinoline derivatives is the pH of the aqueous component. Quinoline is a weak base (pKa of quinoline's conjugate acid is ~4.9). At a pH below its pKa, the quinoline nitrogen will be protonated, making the molecule more polar and reducing its retention time on a C18 column. Conversely, at a pH above 5, it will be in its neutral form, increasing hydrophobicity and retention. Controlling the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) is therefore essential for achieving reproducible retention times and optimal peak shapes.[10]

  • Detection: The fused aromatic ring system of quinoline is a strong chromophore, making UV detection highly effective and sensitive.[11] A Diode Array Detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak purity assessment and identification. Analysis is commonly performed at a wavelength around 254 nm.[11]

Experimental Workflow for HPLC Analysis

The logical flow from sample preparation to final data analysis is a self-validating process designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_data Data Processing SamplePrep 1. Dissolve Sample in Mobile Phase (e.g., ACN/Water) Filter 2. Filter through 0.45 µm Syringe Filter SamplePrep->Filter Injection 3. Inject Sample Filter->Injection Column 4. Separation on C18 RP Column Injection->Column Detection 5. UV/DAD Detection Column->Detection Integration 6. Peak Integration & Quantification Detection->Integration Validation 7. Method Validation (ICH Guidelines) Integration->Validation Report 8. Generate Report (Purity, Concentration) Validation->Report

Caption: HPLC workflow for quinoline derivative analysis.

Protocol 1: Quantitative Analysis of a Quinoline Derivative by RP-HPLC

This protocol describes a general method that must be optimized and validated for each specific analyte.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC-grade water and adjust the pH to 7.0.

    • Mobile Phase B: HPLC-grade acetonitrile (MeCN).

    • Degas both phases using sonication or vacuum filtration.

  • Sample and Standard Preparation: [12]

    • Accurately weigh and dissolve the quinoline derivative reference standard in a 50:50 mixture of MeCN/water to prepare a 1 mg/mL stock solution.

    • Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL) for the linearity study.

    • Prepare the unknown sample by dissolving it in the same diluent to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove particulate matter.[9]

  • Chromatographic Conditions:

    • The following table summarizes a typical starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for hydrophobic retention of aromatic compounds.[8]
Mobile Phase Gradient: 30% B to 80% B over 15 minGradient elution is effective for separating compounds with different polarities and for cleaning the column.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes band broadening.
Detector DAD, Wavelength: 254 nmQuinoline core has strong absorbance at this wavelength.[11]
  • Data Analysis and Method Validation:

    • Integrate the peak area of the analyte in both standards and samples.

    • Construct a calibration curve by plotting peak area against the concentration of the standards. Determine the linearity (R² > 0.999).

    • Determine the concentration of the unknown sample from the calibration curve.

    • Perform method validation according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[5][13][14]

Part 2: Definitive Structural Elucidation by NMR Spectroscopy

While HPLC confirms purity and quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unambiguous elucidation of the molecular structure of quinoline derivatives.[2] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The Logic of Spectroscopic Structure Determination
  • ¹H NMR (Proton NMR): This is the first step in structural analysis. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting patterns/coupling), and their relative abundance (integration).[1] For quinolines, protons on the pyridine ring (H-2, H-3, H-4) are typically deshielded and appear at a lower field (higher ppm) compared to those on the benzene ring (H-5 to H-8) due to the electron-withdrawing effect of the nitrogen atom.[15][16]

  • ¹³C NMR (Carbon NMR): A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.[17] The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). Quaternary carbons (those with no attached protons) are readily identified.

  • 2D NMR - Assembling the Puzzle: When 1D spectra are too complex for a complete assignment, 2D NMR is essential.[18][19]

    • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, revealing which protons are adjacent (typically 2-3 bonds apart).[20] It is invaluable for tracing the proton connectivity around the rings of the quinoline skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[21][22] It allows for the confident assignment of protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to the final structure. It reveals correlations between protons and carbons that are two or three bonds away.[22][23] This information is critical for connecting different spin systems and, crucially, for identifying the position of substituents by observing correlations from nearby protons to the quaternary carbons where the substituents are attached.

Experimental Workflow for NMR Structural Elucidation

This workflow illustrates the systematic approach to piecing together a molecular structure from NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Assembly SamplePrep 1. Dissolve 5-20 mg of Sample in 0.6 mL Deuterated Solvent (e.g., CDCl3, DMSO-d6) ToTube 2. Transfer to NMR Tube SamplePrep->ToTube H1 3. Acquire ¹H Spectrum ToTube->H1 C13 4. Acquire ¹³C Spectrum H1->C13 COSY 5. Acquire 2D COSY C13->COSY HSQC 6. Acquire 2D HSQC COSY->HSQC AssignH1 8. Assign Proton Spin Systems (COSY) COSY->AssignH1 HMBC 7. Acquire 2D HMBC HSQC->HMBC AssignC13 9. Assign Protonated Carbons (HSQC) HSQC->AssignC13 Connect 10. Connect Fragments & Assign Quaternary Carbons (HMBC) HMBC->Connect AssignH1->AssignC13 AssignC13->Connect Final 11. Propose Final Structure Connect->Final

Caption: NMR workflow for structure elucidation.

Protocol 2: Structural Characterization of a Quinoline Derivative by NMR
  • Sample Preparation: [15][21]

    • Weigh approximately 5-10 mg of the purified quinoline derivative for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical for sample solubility.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.[15]

    • Acquire standard 2D COSY, HSQC, and HMBC spectra using the spectrometer's predefined parameter sets. These may need to be adjusted based on the specific compound.

  • Data Interpretation (Example: Unsubstituted Quinoline):

    • The following table provides typical chemical shifts for the parent quinoline molecule in CDCl₃, which serve as a reference for interpreting substituted analogs.[15][24]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2 8.89 (dd)150.3
C3 7.41 (dd)121.1
C4 8.12 (dd)136.2
C4a -128.2
C5 7.75 (d)127.7
C6 7.52 (ddd)126.4
C7 7.65 (ddd)129.4
C8 8.08 (d)129.6
C8a -148.4

By systematically applying this combination of HPLC and NMR methodologies, researchers, scientists, and drug development professionals can confidently determine the purity, quantity, and precise chemical structure of novel quinoline derivatives, ensuring the integrity and validity of their scientific work.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of All Research Scientific and Technical. [Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

  • Quinoline. PubChem, National Institutes of Health. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). Magritek. [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]

  • Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate. [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • Structure elucidation of quinoline. YouTube. [Link]

  • HPLC chromatograms of quinoline and 2-hydroxyquinoline. ResearchGate. [Link]

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Application Notes & Protocols for the Conrad-Limpach Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the execution of the Conrad-Limpach quinoline synthesis. The focus is on elucidating the underlying principles, providing a detailed, field-proven experimental protocol, and offering insights into critical parameter optimization and troubleshooting. This guide is structured to empower users to not only replicate the synthesis but also to intelligently adapt it for novel applications in drug discovery and materials science.

Strategic Overview: The Enduring Relevance of the Conrad-Limpach Synthesis

First reported in 1887 by Max Conrad and Leonhard Limpach, the Conrad-Limpach synthesis is a cornerstone reaction in heterocyclic chemistry for the construction of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from antimalarial agents like chloroquine to modern antibacterial and anticancer drugs.[4][5][6]

The synthesis proceeds in two distinct, mechanistically critical stages:

  • Condensation: An aromatic amine is reacted with a β-ketoester under mild, often acid-catalyzed conditions, to form a stable β-aminoacrylate intermediate (an enamine or Schiff base).[2][7]

  • Thermal Cyclization: The isolated intermediate is subjected to high temperatures (typically ~250 °C) to induce an intramolecular electrocyclic ring closure, followed by elimination of an alcohol to yield the aromatic 4-hydroxyquinoline product.[1][2]

This method's enduring utility lies in its reliability and the accessibility of its starting materials. Understanding the causality behind each step is paramount for achieving high yields and purity, especially during scale-up operations.

The Reaction Mechanism: A Tale of Two Temperatures

The overall transformation is a sophisticated sequence of addition, tautomerization, and cyclization events. The reaction's regioselectivity is famously temperature-dependent, leading to either the 4-hydroxyquinoline (Conrad-Limpach product) or the 2-hydroxyquinoline (Knorr product).

  • Low Temperature Pathway (Conrad-Limpach): At or near room temperature, the reaction is under kinetic control. The highly reactive keto group of the β-ketoester is preferentially attacked by the aniline's nucleophilic nitrogen.[1][8] This leads to the formation of the β-aminoacrylate, the necessary precursor for the 4-hydroxyquinoline.

  • High Temperature Pathway (Knorr): At elevated temperatures (e.g., 140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester group, forming a more stable β-keto acid anilide intermediate, which upon cyclization yields the isomeric 2-hydroxyquinoline.[1][7]

The mechanism for the desired Conrad-Limpach synthesis is detailed below. The crucial, rate-determining step is the thermal cyclization, which requires significant thermal energy to overcome the aromaticity of the aniline ring during the ring-closing event.[1][4]

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_step1 Step 1: Condensation (Kinetic Control) cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate + H⁺ (cat.) - H₂O Ketoester β-Ketoester Ketoester->Intermediate + H⁺ (cat.) - H₂O Enamine β-Aminoacrylate (Schiff Base) Intermediate->Enamine Tautomerization Cyclization Electrocyclic Ring Closure Enamine->Cyclization ~250 °C (High Energy) Elimination Alcohol Elimination Cyclization->Elimination - ROH Product_Keto 4-Quinolone (Keto Form) Elimination->Product_Keto Product_Enol 4-Hydroxyquinoline (Enol Form) Product_Keto->Product_Enol Equilibrium

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Critical Parameters and Optimization: A Scientist's Guide

Achieving high yields in the Conrad-Limpach synthesis hinges on the careful control of several key parameters. The transition from moderate yields reported in early work to the high efficiencies seen today is a direct result of process optimization, particularly in solvent selection.[1]

The Decisive Role of the Solvent

The thermal cyclization step is notoriously demanding. Early attempts to run this step neat (without solvent) resulted in poor yields, often below 30%.[1] The innovation that transformed this reaction was the use of high-boiling, inert solvents.

Causality: A high-boiling solvent serves two primary functions:

  • Energy Transfer: It provides a medium for uniform and efficient heat transfer to the substrate, ensuring the entire reaction mixture reaches the required ~250 °C for cyclization.

  • Solubilization: It keeps the intermediate and forming product in solution, preventing decomposition on hot glass surfaces and facilitating a homogeneous reaction environment.

A study on the synthesis of a 4-hydroxyquinoline derivative systematically demonstrated that reaction yield correlates directly with the boiling point of the solvent used.[4][9]

SolventBoiling Point (°C)Reported Yield (%)
Methyl benzoate20025
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
2,6-di-tert-butylphenol26565
Mineral Oil / Dowtherm A>250Often >90

Data adapted from literature sources.[4][10] Actual results will vary with substrates.

Recommendation: For optimal results, select an inert solvent with a boiling point at or above 250 °C. Mineral oil and Dowtherm A are classic choices, though less expensive alternatives like 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol have proven effective.[4]

Acid Catalysis

The initial condensation to form the β-aminoacrylate intermediate involves multiple tautomerizations and a dehydration step.[1] These processes are significantly accelerated by the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][11] The acid protonates carbonyl and hydroxyl groups, facilitating both the initial nucleophilic attack and the subsequent elimination of water.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline, adapted from a published procedure.[4] It is a representative example that can be modified for other substituted anilines and β-ketoesters.

Experimental Workflow Visualization

Conrad_Limpach_Workflow start Start reagents 1. Reagent Charging - Aniline Derivative - β-Ketoester - Acid Catalyst start->reagents condensation 2. Condensation - Stir at RT (or gentle heat) - Monitor by TLC reagents->condensation isolation 3. Intermediate Isolation - Remove H₂O/solvent - Obtain crude β-aminoacrylate condensation->isolation cyclization_setup 4. Cyclization Setup - Add intermediate to  high-boiling solvent isolation->cyclization_setup cyclization_heat 5. Thermal Cyclization - Heat to ~250 °C - Monitor by TLC cyclization_setup->cyclization_heat workup 6. Workup & Precipitation - Cool mixture - Dilute with hydrocarbon solvent cyclization_heat->workup filtration 7. Product Collection - Filter the solid product - Wash with solvent workup->filtration purification 8. Purification & Drying - Recrystallization (if needed) - Dry under vacuum filtration->purification end End purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Synthesis of the β-Aminoacrylate Intermediate
  • Reagent Preparation: In a round-bottom flask suitable for the intended scale, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0-1.2 eq).[11]

    • Expert Insight: Using a slight excess of the β-ketoester can help drive the reaction to completion, but may require removal later. For this example, we use 4-nitroaniline and ethyl acetoacetate.

  • Catalysis: With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 g of aniline).[4] The mixture may become warm.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material.

    • Note: Some less reactive anilines may require gentle heating (e.g., in toluene with a Dean-Stark trap to remove water azeotropically) to proceed efficiently.[11]

  • Isolation: Once the reaction is complete, remove the water byproduct and any low-boiling solvent under reduced pressure. This typically yields the crude β-aminoacrylate intermediate as a viscous oil or low-melting solid, which is often used in the next step without further purification.[3][11]

Part B: Thermal Cyclization to 4-Hydroxyquinoline

SAFETY FIRST: This step involves extremely high temperatures. Use a heating mantle with a sand bath for even heat distribution and conduct the reaction in a fume hood. Ensure all glassware is free of cracks or defects.

  • Setup: In a separate, larger round-bottom flask equipped with a high-temperature thermometer (or thermocouple) and a reflux condenser (or short path distillation head to remove the alcohol byproduct), add the high-boiling solvent (e.g., mineral oil, ~10-15 mL per gram of intermediate).[4][11]

  • Addition: Add the crude β-aminoacrylate intermediate from Part A to the high-boiling solvent.

  • Heating: Begin stirring and heat the mixture vigorously to ~250 °C.[1][2][11] The color of the mixture will likely darken significantly.

  • Reaction: Maintain this temperature for 30-60 minutes.[11] The elimination of ethanol or other alcohol should be observable if using a distillation setup. Monitor the reaction by TLC if a suitable solvent system can be found and if samples can be safely taken and quenched.

  • Workup - Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool below 100 °C. The desired 4-hydroxyquinoline product often precipitates from the reaction solvent upon cooling.[11]

  • Dilution: To facilitate complete precipitation and reduce the viscosity of the solvent, dilute the cooled mixture with a low-polarity hydrocarbon solvent such as hexanes, heptane, or toluene.[11]

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with the same hydrocarbon solvent to remove the high-boiling reaction solvent.

  • Drying: Dry the purified solid product under vacuum to obtain the final 4-hydroxyquinoline. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) if necessary.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Condensation (Step 1): Insufficient reaction time or catalyst; starting aniline is deactivated.Increase reaction time for the condensation step. If aniline is electron-poor, gentle heating may be required. Ensure acid catalyst was added.
Inadequate Cyclization Temp (Step 2): Temperature did not consistently reach ~250 °C.Use a sand bath for better heat transfer. Calibrate your thermometer. Ensure the chosen solvent's boiling point is high enough.
Reaction Time (Step 2): Cyclization time was too short, or too long leading to decomposition.Monitor the reaction by TLC to determine the optimal endpoint.[10]
Poor Regioselectivity (Knorr product observed) Condensation Temperature Too High: Initial reaction was run under thermodynamic rather than kinetic control.Ensure the initial condensation of aniline and β-ketoester is performed at room temperature or only with gentle heating.
Product is an intractable oil or tar Impure Intermediate: The crude intermediate from Step 1 contained impurities that polymerized at high temperature.Consider a simple purification of the intermediate (e.g., short-path distillation if thermally stable, or a quick column) before cyclization.
Inefficient Workup: High-boiling solvent was not completely removed.Wash the filtered product extensively with a suitable hydrocarbon solvent (hexanes, heptane). Consider trituration or slurrying the crude product in fresh solvent.

References

  • Conrad–Limpach synthesis. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • DeLaTore, K., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 5193-5196. Available from: [Link]

  • Conrad-Limpach Synthesis. SynArchive. Retrieved January 14, 2026, from [Link]

  • DeLaTore, K., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. DOI: 10.1080/00397910802542044. Available from: [Link]

  • Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved January 14, 2026, from [Link]

  • (n.d.). Conrad-Limpach Reaction. Cambridge University Press. Retrieved January 14, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Retrieved January 14, 2026, from [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Conrad-Limpach reaction. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 14, 2026, from [Link]

  • General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Skraup synthesis of Quinoline. Centurion University. Retrieved January 14, 2026, from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Nature. Retrieved January 14, 2026, from [Link]

  • Conrad-Limpach cyclo condensation for the synthesis of ibuprofen-quinoline hybrid. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Application Note & Protocol: Synthesis of 4,7-Dichloroquinoline from 7-Chloro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,7-dichloroquinoline, a critical intermediate in the production of several antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2][3] The protocol details the dehydroxylative chlorination of its precursor, 7-chloro-4-hydroxyquinoline, using phosphorus oxychloride (POCl₃). We delve into the underlying chemical principles, provide a robust, step-by-step experimental protocol, address critical safety considerations, and offer expert insights for troubleshooting and optimization. This guide is intended for researchers, chemists, and professionals in the field of medicinal chemistry and drug development.

Introduction & Significance

4,7-Dichloroquinoline is a cornerstone building block in pharmaceutical synthesis. Its primary importance lies in its role as the key precursor for the 4-aminoquinoline class of antimalarial agents.[2] The strategic conversion of the 4-hydroxy group of 7-chloro-4-hydroxyquinoline to a chlorine atom is a pivotal transformation, rendering the C4 position highly susceptible to nucleophilic substitution by various amines to generate potent drug candidates.[4] This conversion is most commonly and efficiently achieved through treatment with a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice in numerous established procedures.[1][5][6][7]

Chemical Principles & Reaction Mechanism

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is not a simple substitution of a hydroxyl group. The starting material, 7-chloro-4-hydroxyquinoline, exists in a tautomeric equilibrium with its more stable 7-chloroquinolin-4(1H)-one form. The reaction mechanism is analogous to a Vilsmeier-Haack type reaction, where the quinolone's carbonyl oxygen acts as the nucleophile.[8][9]

The mechanism proceeds via the following key steps:

  • Activation: The oxygen atom of the quinolone tautomer attacks the highly electrophilic phosphorus atom of phosphorus oxychloride (POCl₃).

  • Intermediate Formation: This initial attack leads to the formation of a reactive chlorophosphate ester intermediate.[8]

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated from POCl₃, then acts as a nucleophile, attacking the C4 position of the quinoline ring.

  • Leaving Group Departure: This attack results in the displacement of the dichlorophosphate group, a very effective leaving group, and re-aromatization of the pyridine ring to yield the final 4,7-dichloroquinoline product.[8]

The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate this reaction.[10] DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which more readily activates the quinolone substrate.[11][12]

G cluster_mechanism Reaction Mechanism A 7-Chloro-4-hydroxyquinoline (Quinolone Tautomer) C Chlorophosphate Ester Intermediate A->C 1. Nucleophilic Attack B Phosphorus Oxychloride (POCl₃) E 4,7-Dichloroquinoline (Product) C->E 2. Nucleophilic Attack by Cl⁻ F Dichlorophosphate (Leaving Group) C->F 3. Leaving Group Departure D Chloride Ion (Cl⁻)

Caption: Simplified mechanism of dehydroxylative chlorination.

Safety First: Hazard Analysis and Mitigation

This synthesis involves highly corrosive and reactive chemicals that demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood by trained personnel.

Reagent CAS No. Key Hazards Required PPE & Precautions
Phosphorus Oxychloride (POCl₃) 10025-87-3Acute toxicity (inhalation), severe skin corrosion and eye damage, reacts violently with water, releasing toxic HCl gas.[13]Chemical fume hood, acid-resistant lab coat, nitrile or neoprene gloves, chemical splash goggles, and a face shield are mandatory.[14][15] Keep away from water.[15]
Phosphorus Pentachloride (PCl₅) 10026-13-8Fatal if inhaled, causes severe skin burns and eye damage, reacts violently with water.[14][15][16][17]Same as POCl₃. Extreme caution is required.[14][15][17]
Toluene 108-88-3Flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness.Work in a well-ventilated fume hood, away from ignition sources. Wear standard PPE.
Hydrochloric Acid (HCl) 7647-01-0Generated during work-up. Toxic, corrosive gas. Causes severe skin burns and eye damage.Ensure fume hood has adequate airflow to handle gas evolution during the quenching step.

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[15] A spill kit containing a neutral absorbent material for acids (e.g., sodium bicarbonate or dry sand) should be on hand.[14] Do not use water to clean up POCl₃ spills.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for robust and reproducible results.[1][3][18]

Materials and Equipment
Reagents & Materials Equipment
7-Chloro-4-hydroxyquinoline250 mL Three-neck round-bottom flask
Phosphorus oxychloride (POCl₃)Reflux condenser with a drying tube (CaCl₂)
Toluene (optional, solvent)Magnetic stirrer and stir bar
Crushed IceHeating mantle with temperature controller
Deionized WaterLarge beaker (for quenching)
Sodium Bicarbonate (NaHCO₃) or 10% Sodium Hydroxide (NaOH)Separatory funnel
Ethanol or Hexane (for recrystallization)Büchner funnel and filter flask
Anhydrous Sodium Sulfate (Na₂SO₄)pH paper or pH meter
Reagent Quantities
Reagent M.W. ( g/mol ) Amount Moles Equivalents Properties
7-Chloro-4-hydroxyquinoline179.6040.0 g0.2231.0Solid
Phosphorus Oxychloride (POCl₃)153.33120 mL1.28~5.7d = 1.645 g/mL
Step-by-Step Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a stopper in a chemical fume hood. Ensure all glassware is thoroughly dried to prevent premature decomposition of the POCl₃.[8]

  • Charging the Flask: To the flask, add 7-chloro-4-hydroxyquinoline (40.0 g).[1] Carefully, and under stirring, add phosphorus oxychloride (120 mL).[1] Note: Some procedures utilize a high-boiling solvent like toluene, which can aid in temperature control and slurry stirring.[3][18] However, using POCl₃ as both reagent and solvent is also common and effective.[1]

  • Heating and Reflux: Heat the reaction mixture using a heating mantle to reflux (approx. 100-110°C).[3][18] Maintain the reflux with vigorous stirring for 2-4 hours, or until the reaction is complete.[1]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a micro-sample, carefully quench it in ice water, neutralize, and extract with ethyl acetate to spot on a TLC plate against the starting material.

  • Work-up - Quenching (CRITICAL STEP): After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (at least 2 L capacity) situated in an ice bath within the fume hood, prepare a large quantity of crushed ice. Very slowly and carefully , pour the dark, oily reaction mixture onto the crushed ice with vigorous stirring.[1] This process is highly exothermic and will generate a significant amount of HCl gas. Maintain a slow addition rate to control the reaction.

  • Neutralization and Precipitation: Once the addition is complete and the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate or a 10% NaOH solution to the acidic slurry.[1] Continue adding the base with stirring until the mixture is weakly alkaline (pH 7-9), which will cause the crude product to precipitate as a solid.[1]

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts.[1][19]

  • Purification by Recrystallization: The crude product can be purified by recrystallization. Dissolve the dried solid in a minimum amount of hot solvent, such as ethanol or hexane.[1][5][20] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected yield of pure 4,7-dichloroquinoline is typically in the range of 80-90%.[1][18] The pure product is a white or off-white solid with a melting point of 84-86°C.[3]

Caption: Experimental workflow for the synthesis of 4,7-dichloroquinoline.

Troubleshooting and Field Insights

Problem Potential Cause Expert Recommendation
Low or No Product Yield Moisture in reagents or glassware.Thoroughly dry all glassware in an oven before use. Use a fresh, unopened bottle of POCl₃ if possible. Ensure the drying tube is effective.[8]
Insufficient reaction time or temperature.Monitor the reaction by TLC to ensure the starting material is fully consumed before proceeding to work-up.
Formation of Dark Tar Reaction temperature was too high or heating was prolonged.Use a solvent like toluene or Dowtherm to better control the reaction temperature.[5] Consider using a catalytic amount of DMF to potentially lower the required reaction temperature or time.[21]
Violent, Uncontrolled Quenching Adding the reaction mixture to ice too quickly.This is the most hazardous step. Always add the reaction mixture to a large excess of ice very slowly. Ensure vigorous stirring and external cooling (ice bath) for the receiving beaker.
Product Fails to Precipitate Incorrect pH during neutralization.Use a pH meter for accurate measurement. Ensure the solution is thoroughly mixed while adding the base. The product is soluble in strong acid.
Difficult Purification Presence of starting material or isomers.If the product is oily, extract it with a solvent like toluene or dichloromethane after neutralization, then wash the organic layer, dry with Na₂SO₄, and concentrate before recrystallization.[18] For stubborn impurities, column chromatography may be necessary.

Conclusion

The conversion of 7-chloro-4-hydroxyquinoline to 4,7-dichloroquinoline is a fundamental and enabling transformation in medicinal chemistry. The protocol described herein, centered on the use of phosphorus oxychloride, is reliable and high-yielding. Success hinges on a thorough understanding of the reaction mechanism, meticulous exclusion of moisture, and an unwavering commitment to safety, particularly during the quenching of the potent chlorinating agent. With careful execution, this procedure provides a dependable supply of a high-value intermediate essential for the development of life-saving therapeutics.

References

  • Synthesis of 4,7-Dichloroquinoline | PDF | Filtration | Water - Scribd. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • Phosphorous pentachloride - Penta chemicals. Available at: [Link]

  • 4,7-Dichloroquinoline - Wikipedia. Available at: [Link]

  • Health Safety and Environmental Considerations of Phosphorus Pentachloride. Available at: [Link]

  • PENTACHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF - ResearchGate. Available at: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. Available at: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]

  • CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. Available at: [Link]

  • Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. Available at: [Link]

  • CN112830894A - Preparation method of chloroquine phosphate - Google Patents.
  • 4,7-Dichloroquinoline - PMC - NIH. Available at: [Link]

  • US3567732A - Process for the preparation of chlorinated quinolines - Google Patents.
  • POCl3 chlorination of 4-quinazolones - PubMed. Available at: [Link]

  • Dmf role in acid chloride formation. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. Available at: [Link]

  • How might one synthesis 4-chloro quinoline? - Quora. Available at: [Link]

  • DMF‐catalysed chlorination of carboxylic acids - ResearchGate. Available at: [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC - NIH. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]

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Application Note: Spectroscopic Analysis of Quinoline Carboxylic Acids using FTIR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline carboxylic acids are a pivotal class of heterocyclic compounds in pharmaceutical sciences, forming the structural core of numerous therapeutic agents. Their efficacy and safety are intrinsically linked to their molecular structure, purity, and solid-state form. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the structural characterization of these compounds. We delve into the theoretical underpinnings of these vibrational spectroscopy techniques, offer detailed, field-proven protocols for sample preparation and data acquisition, and provide an in-depth guide to spectral interpretation, supported by comparative data and computational insights.

Introduction: The "Why" of Vibrational Spectroscopy for Quinolines

In the pharmaceutical industry, ensuring the chemical integrity of active pharmaceutical ingredients (APIs) is paramount.[1][2] Quinoline carboxylic acids, due to their aromatic and hydrogen-bonding moieties, can exist in various polymorphic forms, which can significantly impact their solubility, bioavailability, and stability.[3] Vibrational spectroscopy techniques like FTIR and Raman are indispensable, non-destructive tools that provide a molecular "fingerprint," allowing for unambiguous identification, structural elucidation, and quality control.[4][5]

  • FTIR Spectroscopy excels at probing polar functional groups and is highly sensitive to hydrogen bonding, making it ideal for characterizing the carboxylic acid group.

  • Raman Spectroscopy is particularly adept at analyzing non-polar bonds and symmetric vibrations, offering complementary information on the quinoline ring's aromatic framework. It requires minimal to no sample preparation and is insensitive to water, facilitating the analysis of aqueous samples or hydrated forms.[3][4]

Together, these techniques provide a holistic view of the molecule's vibrational landscape, crucial for everything from raw material verification to final product quality assurance.[4][6][7]

Theoretical Background: Probing Molecular Vibrations

FTIR and Raman spectroscopy are complementary techniques that both measure the vibrational energies of a molecule.

  • FTIR Spectroscopy is an absorption technique. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

  • Raman Spectroscopy is a light-scattering technique. A monochromatic laser source irradiates the sample, and while most of the light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the vibrational energy levels of the molecule. A vibration is Raman-active if it causes a change in the molecule's polarizability.[8]

For quinoline carboxylic acids, the key functional groups we analyze are the quinoline ring system (C=C, C=N, C-H bonds) and the carboxylic acid group (C=O, C-O, O-H bonds).

Experimental Protocols & Workflows

The quality of spectroscopic data is fundamentally dependent on meticulous sample preparation.[9][10]

Protocol 1: FTIR Analysis using the KBr Pellet Method

This is a classic transmission method for analyzing solid powder samples. The goal is to disperse the analyte in an IR-transparent matrix (Potassium Bromide, KBr) to minimize light scattering.[9][10][11]

Rationale: The KBr matrix is transparent in the mid-IR region (4000–400 cm⁻¹) and, under pressure, forms a clear pellet, allowing for high-quality transmission spectra.[11] This method is ideal for obtaining high-resolution spectra for qualitative analysis and reference library creation.

Step-by-Step Methodology:

  • Sample Grinding: Weigh approximately 1-2 mg of the quinoline carboxylic acid sample. Using a clean agate mortar and pestle, grind the sample into a very fine, homogenous powder.[9] Expert Insight: The particle size must be smaller than the wavelength of the IR radiation to reduce scattering effects (Christiansen effect), which can distort spectral baselines and band shapes.

  • Matrix Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[9] Gently mix the sample and KBr with a spatula, then grind the mixture for 1-2 minutes to ensure uniform distribution. Trustworthiness Check: Use KBr that has been stored in a desiccator or dried in an oven at ~110°C to avoid the broad O-H absorption band from adsorbed water, which can obscure sample features.[11]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[9]

  • Background Collection: Place an empty pellet holder in the FTIR spectrometer's sample compartment and run a background spectrum. A better practice is to use a pellet made of pure KBr for the background scan to account for any matrix impurities and scattering.[10][11]

  • Sample Analysis: Mount the sample pellet in the holder, place it in the spectrometer, and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Workflow for FTIR KBr Pellet Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind 1. Grind Sample (1-2 mg) Mix 2. Mix with KBr (100-200 mg) Grind->Mix Press 3. Press Pellet (7-10 Tons) Mix->Press Background 4. Collect Background (Empty or KBr Pellet) Press->Background Transfer to Spectrometer Sample 5. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res) Background->Sample FinalSpectrum Final FTIR Spectrum Sample->FinalSpectrum Process & Analyze

Caption: Workflow for FTIR analysis via the KBr pellet method.

Protocol 2: Raman Analysis of a Solid Sample

Raman spectroscopy often requires minimal sample preparation, making it a rapid and versatile technique.[4][12]

Rationale: This protocol is designed for the direct analysis of the crystalline or amorphous powder of the quinoline carboxylic acid. It avoids the potential for sample alteration that can occur during the high-pressure pelleting process for FTIR.

Step-by-Step Methodology:

  • Sample Placement: Place a small amount of the quinoline carboxylic acid powder (a few milligrams is sufficient) onto a clean microscope slide or into a well of a sample plate.[13]

  • Microscope Focusing: Place the slide on the Raman microscope stage. Using the white light source and the microscope optics, bring the sample into focus. Expert Insight: For Raman imaging, it is preferable to have a relatively flat surface to maintain focus across the entire measurement area. Gently pressing the powder with a clean, flat surface (like another slide) can help.[14]

  • Parameter Optimization:

    • Laser Selection: A 785 nm laser is often a good choice for pharmaceutical compounds as it minimizes fluorescence, a common issue with aromatic compounds.

    • Laser Power: Start with low laser power (e.g., <10 mW) and gradually increase if needed. High laser power can cause sample heating or degradation (burning), especially for colored compounds.

    • Acquisition Time & Accumulations: An acquisition time of 1-10 seconds with 2-5 accumulations is typically a good starting point to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the Raman spectrum. It is advisable to collect spectra from multiple spots on the sample to ensure the data is representative of the bulk material.[15]

Workflow for Raman Spectroscopic Analysis

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Place 1. Place Powder on Slide Focus 2. Focus under Microscope Place->Focus Optimize 3. Set Parameters (Laser, Power, Time) Focus->Optimize Engage Laser Acquire 4. Acquire Spectrum (Multiple Spots) Optimize->Acquire FinalSpectrum Final Raman Spectrum Acquire->FinalSpectrum Process & Analyze

Caption: Workflow for Raman analysis of a solid powder sample.

Interpretation of Spectra: Decoding the Molecular Fingerprint

The interpretation of FTIR and Raman spectra of quinoline carboxylic acids involves identifying the characteristic vibrational modes of the quinoline ring and the carboxylic acid group. DFT calculations are often used to support the assignment of these bands.[16][17][18]

Carboxylic Acid Group Vibrations

The carboxylic acid group is a primary focus, especially in FTIR, due to its strong hydrogen-bonding capabilities, which significantly influence its spectral signature. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state.

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueDescription & Causality
O-H Stretch 2500 - 3300 (very broad)FTIRThis extremely broad and characteristic band is due to the strong hydrogen bonding in the carboxylic acid dimer.[19][20][21] It often overlaps with C-H stretching vibrations.
C=O Stretch 1680 - 1725 (strong)FTIR, RamanThis is an intense, sharp peak. Its position is lower than that of a monomeric C=O (around 1760 cm⁻¹) due to the weakening of the carbonyl bond through hydrogen bonding in the dimer.[19][21]
C-O Stretch 1210 - 1320 (medium-strong)FTIRThis band arises from the stretching of the single bond between the carbon and the hydroxyl oxygen.[19]
O-H Bend 910 - 950 (broad, medium)FTIRAn out-of-plane bending vibration of the hydroxyl group, characteristic of the dimer structure.[19]

A study on quinoline-2-carboxylic acid indicated its existence in both neutral and zwitterionic forms in the solid state, which can be discerned from the FTIR spectrum.[22]

Quinoline Ring Vibrations

The quinoline ring, a fused benzene and pyridine ring system, has a complex series of vibrations. The bands are often sharp and are particularly prominent in the Raman spectrum.

Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueDescription & Causality
Aromatic C-H Stretch 3000 - 3100 (medium-sharp)FTIR, RamanStretching vibrations of the C-H bonds on the aromatic rings.
Ring C=C/C=N Stretches 1400 - 1650 (multiple bands)FTIR, RamanThese are characteristic "ring breathing" modes. The exact positions are sensitive to substitution on the quinoline ring.[16][23] A band around 1580 cm⁻¹ is often a characteristic marker.[16]
Ring In-Plane Bending 1000 - 1300 (multiple bands)FTIR, RamanComplex in-plane bending and deformation modes of the fused ring system.
C-H Out-of-Plane Bending 700 - 900 (strong)FTIRThe position and number of these strong bands are highly indicative of the substitution pattern on the benzene and pyridine rings of the quinoline structure.

Computational studies using DFT have been instrumental in unambiguously assigning the main vibrational bands for various quinoline derivatives, correlating experimental spectra with theoretical predictions.[16][17][24]

Applications in Drug Development

The protocols and interpretive guides presented here are foundational for several critical applications in the pharmaceutical pipeline:

  • Raw Material Identification: Quickly verify the identity and purity of incoming batches of quinoline carboxylic acids against a reference standard.[3][4]

  • Polymorph Screening: Differentiate between different crystalline forms of an API, which is crucial for formulation development and ensuring consistent drug performance.[3][25]

  • Stability Studies: Monitor for chemical degradation or solid-state changes in the API under various storage conditions.[2]

  • Counterfeit Drug Detection: FTIR and Raman are rapid screening tools to identify counterfeit or substandard pharmaceutical products.[2][5]

Conclusion

FTIR and Raman spectroscopy are powerful, complementary techniques for the comprehensive analysis of quinoline carboxylic acids. By leveraging the high sensitivity of FTIR to the polar carboxylic acid moiety and the strength of Raman in probing the aromatic quinoline framework, researchers can gain detailed insights into molecular structure, solid-state form, and chemical purity. The protocols and spectral interpretation guidelines detailed in this note provide a robust framework for the reliable and effective application of these techniques in pharmaceutical research and quality control environments.

References

  • Raman Spectroscopy for Pharmaceutical - HORIBA. (URL: [Link])

  • Principles and applications of Raman spectroscopy in pharmaceutical drug discovery and development - PubMed. (URL: [Link])

  • Raman spectroscopy: Accelerating pharmaceutical discovery. (URL: [Link])

  • What Is the Use of Raman Spectroscopy - Nexus Analyticals. (URL: [Link])

  • Full article: Principles and applications of Raman spectroscopy in pharmaceutical drug discovery and development - Taylor & Francis Online. (URL: [Link])

  • 7 Applications of FTIR Analysis - Richmond Scientific. (URL: [Link])

  • Top 6 Applications of FTIR Spectrometers - Drawell. (URL: [Link])

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (URL: [Link])

  • 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (URL: [Link])

  • Sample preparation for FT-IR. (URL: [Link])

  • How To Prepare Sample For Raman Spectroscopy? - Chemistry For Everyone - YouTube. (URL: [Link])

  • A Comprehensive Guide to FTIR Analysis - Agilent. (URL: [Link])

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  • Applications of FTIR Spectroscopy: Review - IJSDR. (URL: [Link])

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  • Insight from the lab: the recipe to prepare sample for Raman spectroscopy | University College Cork. (URL: [Link])

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  • Powder Samples - Shimadzu. (URL: [Link])

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  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

  • FTIR Spectrum of Quinoline-2-carboxylic acid - ResearchGate. (URL: [Link])

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate. (URL: [Link])

  • Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (URL: [Link])

  • IR: carboxylic acids. (URL: [Link])

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: [Link])

  • Development of sampling methods for Raman analysis of solid dosage forms of therapeutic and illicit drugs. (URL: [Link])

  • Raman microscope sample prep - Research. (URL: [Link])

  • Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory - IOSR Journal. (URL: [Link])

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (URL: [Link])

  • Calculated and experimental vibrational frequencies of quinoline (cm −1... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF - ResearchGate. (URL: [Link])

  • VIBRATIONAL ANALYSIS OF 2,3,4- QUINOLINEKARBOXALDEHYDE MOLECULES BY USING FT-IR,FT-RA AND DISPERSİVE RAMAN SPECTROMETERS. (URL: [Link])

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC - NIH. (URL: [Link])

  • Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry. (URL: [Link])

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (URL: [Link])

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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Precursor for the Synthesis of Novel CDK2 Inhibitor Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Researchers in Drug Discovery

Introduction: The Strategic Selection of Pyrazolo[3,4-d]pyrimidine

In the landscape of oncology drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the potential for biological activity, selectivity, and favorable pharmacological properties. The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structural resemblance to the endogenous purine core of ATP allows derivatives to competitively and potently bind to the ATP-binding site of numerous kinases, which are often dysregulated in cancer.[1] This bioisosteric relationship provides a foundational advantage for designing targeted anticancer agents.[1]

Among the various kinase targets, Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in the regulation of the cell cycle, specifically in the G1 to S phase transition.[3] Its aberrant activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This guide details the use of a pyrazolo[3,4-d]pyrimidine precursor for the synthesis of a novel and potent CDK2 inhibitor, providing a comprehensive workflow from chemical synthesis to biological validation.

Targeted Signaling Pathway: CDK2 and Cell Cycle Control

The CDK2/Cyclin E complex is a master regulator of the G1/S checkpoint. Its activation leads to the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor. Liberated E2F then drives the expression of genes necessary for DNA replication, committing the cell to the S phase. Inhibition of CDK2 can thus lead to cell cycle arrest and apoptosis in cancer cells with a dysregulated cell cycle.

Below is a diagram illustrating the targeted CDK2 signaling pathway and the mechanism of action for a pyrazolo[3,4-d]pyrimidine-based inhibitor.

Caption: CDK2 Signaling Pathway and Point of Inhibition.

Synthesis of a Novel Pyrazolo[3,4-d]pyrimidine-based CDK2 Inhibitor

This section provides a detailed protocol for the synthesis of a potent CDK2 inhibitor, starting from the precursor 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

Experimental Workflow: From Precursor to Final Compound

The synthetic strategy involves a two-step process: chlorination of the hydroxyl group on the pyrimidine ring, followed by a nucleophilic substitution with a suitable amine.

Synthesis_Workflow cluster_Step1 Step 1: Chlorination cluster_Step2 Step 2: Nucleophilic Substitution Precursor 3-methyl-1-phenyl-1H-pyrazolo [3,4-d]pyrimidin-4-ol Reagent1 POCl3 Precursor->Reagent1 Intermediate 4-chloro-3-methyl-1-phenyl-1H -pyrazolo[3,4-d]pyrimidine Reagent1->Intermediate Reflux Reagent2 Amine (R-NH2) Intermediate->Reagent2 Final_Compound Novel CDK2 Inhibitor Reagent2->Final_Compound Reflux in aprotic solvent

Sources

Application Notes and Protocols for Laboratory-Scale Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the ability to synthesize and purify molecules with high precision is paramount. This guide provides an in-depth exploration of fundamental laboratory-scale synthesis and purification techniques, moving beyond mere procedural lists to elucidate the underlying principles and rationale that govern experimental design. By understanding the "why" behind each step, researchers can troubleshoot effectively, adapt protocols to new challenges, and ensure the integrity of their scientific outcomes.

Part 1: The Symbiotic Relationship Between Synthesis and Purification

Chemical synthesis is the deliberate construction of a target molecule from simpler starting materials.[1][2] However, synthetic reactions are rarely perfect; they often yield a mixture of the desired product, unreacted starting materials, byproducts, and residual reagents.[3] Therefore, purification is not a mere afterthought but an integral and often challenging part of the synthesis workflow. The purity of a compound is critical as impurities can lead to erroneous data in subsequent analyses and compromise the safety and efficacy of potential drug candidates.[4]

This guide is structured to reflect the logical progression of a typical laboratory workflow, from the initial synthetic strategy to the final isolation of a pure compound. We will delve into common synthesis methodologies and then explore a comprehensive suite of purification techniques, each with its own set of principles and applications.

Part 2: Modern Synthetic Methodologies

The choice of synthetic strategy depends on the nature of the target molecule, the desired scale, and the available resources. Here, we explore two powerful and widely used techniques in the modern organic chemistry laboratory.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a green chemistry technique that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[5][6]

Principles of MAOS: MAOS utilizes the ability of polar molecules (solvents or reagents) to absorb microwave energy and convert it into heat.[5] This dielectric heating is fundamentally different from conventional heating, where heat is transferred through conduction and convection. Key advantages of MAOS include rapid and uniform heating, which can minimize the formation of byproducts.[5][7]

Protocol: A General Guideline for a Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling, a common carbon-carbon bond-forming reaction, adapted for microwave synthesis.

  • Reagent Preparation: In a specialized microwave reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a polar solvent or a solvent mixture capable of efficient microwave absorption (e.g., a mixture of dioxane and water).

  • Vial Sealing: Securely cap the reaction vial. Proper sealing is crucial to maintain pressure and prevent solvent evaporation at elevated temperatures.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters, including the target temperature, reaction time, and power. A typical starting point could be 120°C for 10 minutes.

  • Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature before carefully opening it. The reaction mixture can then be processed using standard work-up procedures, such as extraction and chromatography, to isolate the desired product.

MAOS_Workflow Reagents Reagents & Catalyst Vial Microwave Vial Reagents->Vial Solvent Polar Solvent Solvent->Vial Seal Seal Vial Vial->Seal Microwave Microwave Reactor (Irradiation) Seal->Microwave Cooling Cooling Microwave->Cooling Workup Work-up & Purification Cooling->Workup Product Pure Product Workup->Product

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support.[8] This technique simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[9]

Principles of SPPS: The C-terminal amino acid of the desired peptide is first attached to a solid support (resin).[10] The peptide is then elongated in a stepwise manner by the sequential addition of protected amino acids.[8][9] Each cycle of amino acid addition involves a deprotection step to remove the temporary protecting group from the N-terminus of the growing peptide chain, followed by a coupling step to form a new peptide bond.[9]

Protocol: A General Cycle for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes a single cycle for adding an amino acid using the common Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy.

  • Resin Preparation: Start with the resin-bound peptide chain with the N-terminal Fmoc group intact. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group, exposing the free amine at the N-terminus. This is typically done for a few minutes and may be repeated.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc adduct.[9]

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid, which has been pre-activated with a coupling reagent (e.g., HBTU, HATU), to the resin. Allow the coupling reaction to proceed for a specified time (e.g., 30-60 minutes).

  • Washing: Wash the resin again with DMF to remove excess reagents and byproducts.[9] At this point, the peptide chain has been elongated by one amino acid, and the cycle can be repeated.

  • Cleavage and Final Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of next Fmoc-Amino Acid Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Peptide (Fmoc-Protected) Washing2->Elongated_Peptide Repeat Repeat Cycle or Proceed to Cleavage Elongated_Peptide->Repeat

Part 3: Essential Purification Techniques

The purification of a synthesized compound is a critical step to ensure its identity, purity, and suitability for its intended application. The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Distillation

Distillation is a powerful technique for purifying liquids based on differences in their boiling points.[11][12]

  • Simple Distillation: This method is suitable for separating liquids with significantly different boiling points (a difference of more than 50-70°C) or for separating a volatile liquid from a non-volatile solid.[13]

  • Fractional Distillation: When the boiling points of the components in a liquid mixture are close, fractional distillation is employed.[13] A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.

  • Vacuum Distillation: For compounds that decompose at their atmospheric boiling point, vacuum distillation is used.[11] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower, non-destructive temperature.

Protocol: Simple Distillation

  • Apparatus Setup: Assemble the distillation apparatus, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.[14] Ensure all joints are securely clamped.

  • Sample Addition: Place the liquid to be purified into the distillation flask, along with a few boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the distillation flask.[14] As the liquid boils, the vapor will rise and enter the condenser.

  • Condensation and Collection: Cold water flowing through the outer jacket of the condenser will cool the vapor, causing it to condense back into a liquid.[14] The purified liquid, or distillate, is then collected in the receiving flask.[14]

  • Monitoring: Monitor the temperature throughout the distillation. A stable temperature reading at the boiling point of the desired liquid indicates that it is being collected. A significant temperature change may signal that a different component is beginning to distill.

Recrystallization

Recrystallization is the primary method for purifying solid organic compounds.[15] The principle behind this technique is the difference in solubility of a compound in a hot solvent versus a cold solvent.[16][17]

Principles of Recrystallization: An impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble.[15] As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution.[16][18] The impurities, being present in smaller amounts, remain dissolved in the cold solvent.

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the target compound has high solubility at elevated temperatures and low solubility at room or colder temperatures.[15] The solvent should not react with the compound.[15]

  • Dissolution: Place the impure solid in a flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.[17]

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities. Allow the crystals to dry completely to remove any residual solvent.

Liquid-Liquid Extraction

Liquid-liquid extraction is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[19][20][21]

Principles of Extraction: A compound will partition between the two immiscible liquids based on its relative solubility in each phase.[19] By choosing the appropriate solvents, a target compound can be selectively transferred from one phase to the other, leaving impurities behind.[19]

Protocol: General Liquid-Liquid Extraction

  • Apparatus Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.[22]

  • Adding Solutions: Pour the solution containing the compound to be extracted into the separatory funnel. Then, add the extraction solvent.[22]

  • Mixing and Venting: Stopper the funnel, and while holding the stopper and stopcock securely, invert the funnel and shake gently. Periodically vent the funnel by opening the stopcock to release any pressure buildup.[22]

  • Separation of Layers: Place the funnel back in the ring stand and allow the two layers to separate completely. The denser layer will be at the bottom.[22]

  • Draining the Layers: Carefully open the stopcock and drain the bottom layer into a flask. Then, pour the top layer out through the top of the funnel into a separate flask.[22]

  • Drying and Solvent Removal: The organic layer containing the desired compound is typically dried over an anhydrous salt (e.g., sodium sulfate) and then the solvent is removed, often using a rotary evaporator, to yield the purified compound.[22]

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying compounds from a mixture.[3] It utilizes a stationary phase (commonly silica gel) packed in a column and a mobile phase (solvent) that is pushed through the column under pressure.[23]

Principles of Flash Chromatography: Separation is based on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase.[23] Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will move more quickly.

Protocol: Flash Column Chromatography

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities. An ideal Rf value for the target compound is typically around 0.3.[24]

  • Column Packing: Pack a glass column with the stationary phase (e.g., silica gel) as a slurry in the chosen eluent.[25] A layer of sand can be added to the top and bottom of the silica gel to prevent disturbance.[26]

  • Sample Loading: Dissolve the crude sample in a minimal amount of solvent and carefully load it onto the top of the column.[26] Alternatively, for less soluble samples, "dry loading" can be used where the sample is pre-adsorbed onto a small amount of silica gel.[25]

  • Elution: Add the eluent to the column and apply pressure (e.g., from a compressed air line) to force the solvent through the column at a steady rate.[26]

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).[26]

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure target compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Flash_Chromatography_Workflow TLC TLC for Solvent Selection Packing Column Packing (Silica Gel) TLC->Packing Loading Sample Loading Packing->Loading Elution Elution with Solvent (under pressure) Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis of Fractions Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Product Purified Compound Evaporation->Product

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and powerful analytical and preparative technique for separating, identifying, and quantifying components in a mixture.[27] It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times.[27]

Common HPLC Modes for Purification:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase. It is excellent for separating a wide range of small molecules.[28][29]

  • Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a nonpolar mobile phase. It is suitable for separating polar compounds.

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge by using a stationary phase with charged functional groups.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size by using a porous stationary phase.

Data Summary for HPLC Solvent Selection

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)
Water10.2<1901.00
Acetonitrile5.81900.37
Methanol5.12050.60
Ethanol4.32101.20
Isopropanol3.92052.40
Tetrahydrofuran4.02120.55

Note: Data is approximate and can vary with grade and manufacturer.

Part 4: Validation of Purification Methods

In the context of drug development, the validation of purification processes is a regulatory requirement to ensure that the process consistently produces a product of the desired quality.[30] Process validation involves demonstrating that the purification process, when operated within established limits, effectively removes impurities and contaminants.[31] This often involves spiking studies, where known amounts of impurities are added to the starting material to demonstrate their removal by the purification process.[32]

Conclusion

Mastery of laboratory-scale synthesis and purification is a cornerstone of chemical and pharmaceutical sciences. The techniques and protocols outlined in this guide provide a robust framework for approaching these critical tasks. By understanding the fundamental principles behind each method, researchers can make informed decisions, troubleshoot challenges, and ultimately achieve their goal of producing pure, well-characterized molecules.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. As a key intermediate in medicinal chemistry, achieving a high yield of this compound is critical for downstream applications. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Overview of the Synthesis: The Gould-Jacobs Reaction

The most reliable and widely used method for synthesizing this compound is the Gould-Jacobs reaction.[1][2] This process involves two primary stages:

  • Condensation: The reaction begins with the condensation of 3-chloroaniline with diethyl ethoxymethylenemalonate (DEEM). This step forms an intermediate, ethyl 3-((3-chlorophenyl)amino)acrylate.[3]

  • Thermal Cyclization: The intermediate is then heated to a high temperature (typically ~250 °C), which induces an intramolecular 6-electron cyclization to form the final quinoline ring system.[1][4]

While robust, this synthesis is sensitive to several parameters, particularly during the high-temperature cyclization step. Understanding these variables is key to maximizing yield and purity.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that researchers commonly encounter during the synthesis.

Q1: My initial condensation reaction is sluggish or low-yielding. What are the primary causes?

A1: The initial condensation is foundational to the entire synthesis. Poor outcomes at this stage are typically traced back to reagent quality or reaction conditions.

  • Purity of 3-Chloroaniline: Aniline and its derivatives are susceptible to oxidation, which can introduce impurities that hinder the reaction. Using freshly distilled 3-chloroaniline is highly recommended to ensure high reactivity.[5]

  • Purity of DEEM: The quality of diethyl ethoxymethylenemalonate is also crucial. A refractive index of nD > 1.4600 is a good indicator of sufficient purity for this reaction.[3]

  • Reaction Conditions: The condensation should be heated, typically on a steam bath, for one to two hours to ensure the reaction goes to completion.[3][5] During this time, ethanol is evolved and should be allowed to escape. The resulting intermediate, ethyl 3-((3-chlorophenyl)amino)acrylate, is often a warm oil or a low-melting solid (m.p. 55–56°C) and can typically be used in the next step without purification.[3]

Q2: The thermal cyclization step is failing or giving a very low yield. What should I investigate?

A2: This is the most critical and challenging step of the synthesis. Low yield is almost always linked to temperature control and the reaction medium. The cyclization requires overcoming a significant energy barrier to disrupt the aromaticity of the aniline ring during the ring-closing process.[6]

  • Insufficient Temperature: The electrocyclic ring closure requires a very high temperature, typically around 250 °C .[4][7] Failure to reach and maintain this temperature will result in an incomplete reaction.

  • Poor Heat Transfer & The Role of a Solvent: Heating the intermediate neat (without a solvent) can lead to localized overheating, charring, and the formation of a thick, unmanageable tar.[8] Using a high-boiling, inert solvent is critical for uniform heat transfer and maintaining a fluid reaction mixture.[4][6]

    • Recommended Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone are the most commonly cited and effective solvents.[3][9] They have boiling points around 257 °C, ideal for this cyclization. Mineral oil is another effective, though sometimes less easily removed, alternative.[4] Using an appropriate solvent has been shown to increase yields from moderate (below 30%) to excellent (up to 95%).[4]

  • Reaction Time: The cyclization needs to be heated for a sufficient duration, typically 30 to 60 minutes at temperature.[3][7] However, prolonged heating can lead to product degradation. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is advisable to determine the optimal time.

Below is a troubleshooting workflow to diagnose issues in the cyclization step.

G start Low Yield in Cyclization Step q1 Is the reaction temperature consistently ~250°C? start->q1 sol1 Solution: Use a calibrated high-temp thermometer and a suitable heating mantle. Ensure vigorous boiling of the solvent (e.g., Dowtherm A). q1->sol1 No q2 Are you using a high-boiling inert solvent? q1->q2 Yes sol1->q2 sol2 Solution: Use Dowtherm A or diphenyl ether. This prevents charring and ensures uniform heat transfer. q2->sol2 No q3 Is the reaction time optimized? q2->q3 Yes sol2->q3 sol3 Solution: Heat for 30-60 mins. Monitor by TLC to avoid incomplete reaction or product degradation. q3->sol3 No end_node Yield Improved q3->end_node Yes sol3->end_node

Caption: Troubleshooting workflow for low-yield cyclization.

Q3: My reaction mixture turned into a black, intractable tar during heating. How do I prevent this?

A3: Tar formation is a classic sign of decomposition due to uncontrolled heating.[8]

  • Primary Cause: Localized overheating when the reaction is run without a solvent or with a solvent that cannot effectively distribute the heat.

  • Solution: As detailed in A2, the use of an inert, high-boiling solvent like Dowtherm A is the most effective preventative measure.[3][8] It keeps the reaction mixture stirrable and prevents hot spots on the flask surface, dramatically reducing the likelihood of polymerization and charring.

Q4: How can I effectively purify the final product, this compound?

A4: The product has the convenient property of being a solid that is insoluble in the high-boiling reaction solvent upon cooling.[3]

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool. The product will begin to crystallize or precipitate.[7]

  • Dilution with Hydrocarbon Solvent: To facilitate complete precipitation and to help wash away the high-boiling solvent, dilute the cooled mixture with a non-polar hydrocarbon solvent like hexanes, petroleum ether, or Skellysolve B.[3][7]

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with the hydrocarbon solvent to remove any residual Dowtherm A or other impurities.[3]

  • Drying: Air-dry the product. The resulting solid, this compound, is typically of high purity (m.p. ~295–297°C).[3]

Data Summary and Protocols

Table 1: Key Reactants and Properties
CompoundFormulaMol. WeightRoleKey Considerations
3-ChloroanilineC₆H₆ClN127.57 g/mol Starting MaterialShould be freshly distilled before use.[5]
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.23 g/mol Starting MaterialPurity is important; check refractive index.[3][10]
Dowtherm AC₁₂H₁₀ / C₁₂H₁₀O~166 g/mol SolventHigh boiling point (~257°C) is ideal for cyclization.[3][11]
Overall Synthesis Workflow

The following diagram illustrates the complete workflow for the Gould-Jacobs synthesis of the target compound.

Caption: Step-by-step workflow for the synthesis.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from established literature procedures.[3]

Part A: Synthesis of Ethyl 3-((3-chlorophenyl)amino)acrylate (Intermediate)

  • To a 500 mL round-bottomed flask, add 127.5 g (1.0 mole) of freshly distilled 3-chloroaniline and 233 g (1.1 moles) of diethyl ethoxymethylenemalonate.

  • Add a few boiling chips and heat the mixture on a steam bath for 1-2 hours. Allow the ethanol formed during the reaction to evaporate.

  • The resulting warm product (a yellow-orange oil or low-melting solid) is used directly in the next step without further purification.

Part B: Thermal Cyclization to this compound

  • In a separate 5 L round-bottomed flask equipped with an air condenser and a heating mantle, heat 1 L of Dowtherm A to a vigorous boil (approx. 250-257 °C).

  • Carefully and slowly pour the warm intermediate from Part A through the condenser into the boiling Dowtherm A.

  • Continue heating and maintain a vigorous reflux for 30-60 minutes. A significant amount of the product should crystallize out of the hot solution.

  • Turn off the heat and allow the mixture to cool to room temperature.

  • Dilute the cooled mixture with 800 mL of a hydrocarbon solvent (e.g., hexanes or petroleum ether) to ensure complete precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the filter cake thoroughly with two 400 mL portions of the hydrocarbon solvent to remove all traces of Dowtherm A.

  • Air-dry the resulting solid to yield this compound. The expected yield is typically high (85-95%).[3]

References

  • PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate.
  • Mody, N. (n.d.). CGS-9896.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Tidwell, J. H., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 976.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Hirao, I., Yamaguchi, M., & Kawazoe, Y. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. Memoirs Kyushu Inst. Tech.
  • BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Guidechem. (n.d.).
  • Flychem Co., Ltd. (2024). Common Quinoline Synthesis Reactions.
  • Exploring Diethyl Ethoxymethylenemalonate: Properties and Applic
  • BenchChem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • National Center for Biotechnology Information. (n.d.).
  • CymitQuimica. (n.d.). CAS 87-13-8: Diethyl (ethoxymethylene)
  • Centurion University. (n.d.). Skraup synthesis of Quinoline. CUTM Courseware.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Apollo Scientific. (n.d.).
  • BLD Pharm. (n.d.).
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • Dow Chemical / ChemPoint. (n.d.). DOWTHERM™ A Synthetic Thermal Fluid.
  • Sigma-Aldrich. (n.d.).
  • ChemSynthesis. (2025).
  • ResearchGate. (2016).
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (2015).
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2025).
  • ChemicalBook. (2025). 7-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID METHYL ESTER.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

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Technical Support Center: Troubleshooting the Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals.

Troubleshooting Guide: Low Yield and Side Reactions

This section provides a detailed, question-and-answer-style guide to troubleshoot specific issues encountered during the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Question 1: My overall yield of the desired 4-hydroxyquinoline is very low or non-existent. What are the primary factors to investigate?

Low to no yield in a Conrad-Limpach synthesis can typically be traced back to two critical stages: the initial condensation of the aniline and β-ketoester, or the subsequent thermal cyclization of the intermediate enamine.

Potential Causes & Recommended Solutions:

  • Incomplete Initial Condensation: The formation of the β-aminoacrylate intermediate is the foundation of the entire synthesis.[1]

    • Solution: Ensure an acid catalyst (e.g., a catalytic amount of H₂SO₄ or HCl) is used to facilitate the condensation.[2] The reaction is often exothermic; monitor the temperature and stir the mixture at room temperature for 1-2 hours to ensure completion.[2] Purity of the aniline and β-ketoester is also critical; ensure they are free of contaminants.

  • Insufficient Cyclization Temperature: The electrocyclic ring-closing step requires a significant energy input to overcome the aromaticity of the aniline ring.[3]

    • Solution: The thermal cyclization typically necessitates temperatures around 250°C.[1][4] It is crucial to use a high-boiling point solvent and a reliable heating apparatus (e.g., a heating mantle with a sand bath) to achieve and maintain this temperature consistently.[2]

  • Inefficient Heat Transfer: Even if the heating mantle is at the correct temperature, poor heat transfer within the reaction mixture can lead to incomplete cyclization.

    • Solution: Vigorous stirring is essential. Additionally, the choice of solvent plays a pivotal role. High-boiling, inert solvents like mineral oil or Dowtherm A are traditionally used.[3] Limpach himself noted a dramatic increase in yields (from <30% to 95%) when switching from a solvent-free reaction to using an inert, high-boiling solvent like mineral oil.[1]

  • Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or the desired product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.[2] Once the reaction is complete, cool the mixture promptly.

Question 2: I'm observing the formation of the 2-hydroxyquinoline isomer (Knorr product) instead of, or in addition to, my desired 4-hydroxyquinoline. How can I control the regioselectivity?

The regioselectivity of the initial condensation is highly dependent on temperature. The reaction of an aniline with a β-ketoester has two possible sites of attack: the keto group or the ester group.[1]

  • Kinetic vs. Thermodynamic Control:

    • Conrad-Limpach Pathway (4-hydroxyquinoline): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline's amino group preferentially attacks the more reactive keto group, leading to the β-aminoacrylate intermediate required for 4-hydroxyquinoline synthesis.[1][5][6]

    • Knorr Pathway (2-hydroxyquinoline): At higher temperatures (around 140°C or more), the reaction is under thermodynamic control.[2] Under these conditions, the attack on the ester group becomes more favorable, leading to a β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[1][7]

Solution: To favor the formation of the 4-hydroxyquinoline, the initial condensation step must be performed at a lower temperature (room temperature is often sufficient) to form the kinetic product.[1] The high-temperature cyclization step should only be initiated after the formation of the β-aminoacrylate is complete.

Experimental Protocol: A Two-Step Approach to Maximize 4-Hydroxyquinoline Yield

This protocol separates the initial condensation from the high-temperature cyclization to optimize for the desired 4-hydroxyquinoline product.

Step 1: Formation of the β-Aminoacrylate (Kinetic Control)

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[2]

  • Stir the mixture vigorously for 1-2 hours at room temperature. The formation of water is an indicator of reaction progress.

  • (Optional) The intermediate can be isolated, but it is often a viscous oil and can be carried forward directly.[8]

Step 2: Thermal Cyclization

  • To the crude β-aminoacrylate, add a high-boiling, inert solvent (e.g., mineral oil, diphenyl ether, or Dowtherm A).[3]

  • Equip the flask with a distillation apparatus to remove the alcohol byproduct formed during cyclization.[3]

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[1][4]

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC if feasible.[2]

  • Upon completion, cool the reaction mixture. The 4-hydroxyquinoline product often precipitates upon cooling.[2]

  • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to facilitate further precipitation and to help remove the high-boiling reaction solvent.[2]

  • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.

Question 3: My cyclization step is failing or giving very low yields, even at high temperatures. What else could be going wrong?

If temperature control has been addressed, other factors related to the solvent and the substrate itself should be considered.

Solvent Choice is Critical:

The primary role of the solvent is to facilitate reaching the high temperatures required for the cyclization, which involves overcoming the aromaticity of the phenyl ring to form a high-energy intermediate.[3]

  • Boiling Point and Yield: There is a general trend of increasing yield with higher solvent boiling points, up to a certain point.[3] Solvents with boiling points above 250°C generally give the best results.[3]

SolventBoiling Point (°C)General Effect on Yield
Mineral Oil> 275Good, but can be inconvenient to remove.[3]
Dowtherm A257Excellent, but more expensive and has an odor.[3]
Diphenyl Ether259Good, but solid at room temperature and has an odor.[3]
1,2,4-Trichlorobenzene213A useful, less expensive alternative.[3]
Ethyl Benzoate213An adequate and inexpensive alternative.[3]

Data compiled from studies on solvent effects in the Conrad-Limpach synthesis.[3]

Substituent Effects:

  • Electron-Withdrawing Groups: If the aniline starting material has strong electron-withdrawing groups (e.g., a nitro group), the aromatic ring is deactivated, making the nucleophilic attack required for cyclization more difficult.[8] Higher temperatures or longer reaction times may be necessary in these cases.

  • Steric Hindrance: Bulky substituents on the aniline or β-ketoester can sterically hinder the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Conrad-Limpach reaction?

The reaction proceeds in two main stages. First, the aniline attacks the keto group of the β-ketoester to form a Schiff base, which then tautomerizes to a more stable enamine intermediate (a β-aminoacrylate).[1] The second stage is a high-temperature, electrocyclic ring closure of the enamine, followed by the elimination of an alcohol molecule and subsequent tautomerization to yield the final 4-hydroxyquinoline product.[1][9]

Q2: Is it necessary to isolate the intermediate β-aminoacrylate?

No, it is generally not necessary. The intermediate is often a viscous oil and can be difficult to purify.[8] Most procedures involve a one-pot approach where the high-boiling solvent is added directly to the crude intermediate after the initial condensation, followed by heating to induce cyclization.[3]

Q3: Can this reaction be performed under milder conditions?

Traditional Conrad-Limpach synthesis relies on high temperatures. However, modern variations exist. For instance, continuous flow reactors operating at high temperatures (300–360 °C) and pressures can achieve cyclization in very short residence times (0.45–4.5 minutes) using lower-boiling solvents like THF.[10] Microwave-assisted synthesis has also been explored to shorten reaction times.[11]

Q4: What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

Both syntheses can start from anilines and β-ketoesters, but they yield different isomers due to different reaction conditions.[8]

  • Conrad-Limpach: Conducted at lower initial temperatures, it favors the formation of a β-aminoacrylate intermediate, leading to 4-hydroxyquinolines .[7][8]

  • Knorr Synthesis: Performed at higher initial temperatures (e.g., 140-160°C), it favors the formation of a β-keto anilide intermediate, which cyclizes to form 2-hydroxyquinolines .[12]

Visualizing the Process

Conrad-Limpach vs. Knorr: The Decisive First Step

G cluster_0 Reaction Conditions cluster_1 Kinetic Control cluster_2 Thermodynamic Control Aniline + β-Ketoester Aniline + β-Ketoester Low Temp (RT) Low Temp (RT) Aniline + β-Ketoester->Low Temp (RT) High Temp (~140°C) High Temp (~140°C) Aniline + β-Ketoester->High Temp (~140°C) β-Aminoacrylate (Intermediate) β-Aminoacrylate (Intermediate) Low Temp (RT)->β-Aminoacrylate (Intermediate) Favors attack on keto group 4-Hydroxyquinoline 4-Hydroxyquinoline β-Aminoacrylate (Intermediate)->4-Hydroxyquinoline High Temp Cyclization (~250°C) β-Keto Anilide (Intermediate) β-Keto Anilide (Intermediate) High Temp (~140°C)->β-Keto Anilide (Intermediate) Favors attack on ester group 2-Hydroxyquinoline 2-Hydroxyquinoline β-Keto Anilide (Intermediate)->2-Hydroxyquinoline Cyclization

Caption: Temperature dictates the initial condensation pathway.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Is Cyclization Temp ~250°C? start->check_temp check_solvent Is Solvent BP > 250°C? check_temp->check_solvent Yes solution_temp Increase Temperature & Improve Heat Transfer check_temp->solution_temp No check_condensation Was Initial Condensation Catalyzed (Acid)? check_solvent->check_condensation Yes solution_solvent Switch to Higher Boiling Solvent check_solvent->solution_solvent No check_ewg Does Aniline Have Strong EWGs? check_condensation->check_ewg Yes solution_condensation Ensure Acid Catalyst is Used in Step 1 check_condensation->solution_condensation No solution_ewg Increase Reaction Time or Temperature check_ewg->solution_ewg Yes end Yield Optimized check_ewg->end No solution_temp->end solution_solvent->end solution_condensation->end solution_ewg->end

Caption: A logical approach to diagnosing low-yield issues.

References
  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Katona, A., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Hengel, S. M., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH Public Access. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Scribd. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • ResearchGate. Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • ResearchGate. Acid‐catalyzed multicomponent Conrad–Limpach reaction. [Link]

  • ACS Publications. THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... [Link]

  • ResearchGate. Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. [Link]

  • ResearchGate. Conrad-Limpach reaction. [Link]

  • YouTube. Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. [Link]

  • RSC Publishing. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. [Link]

  • Wikipedia. Conrad-Limpach-Chinolinsynthese. [Link]

  • ResearchGate. Conrad–Limpach reaction | Request PDF. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. As a critical intermediate in the synthesis of pharmaceuticals like chloroquine, achieving high purity of this compound is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for its purification by recrystallization, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recrystallization of this compound?

Recrystallization is a purification technique based on differential solubility.[3] The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of highly ordered, pure crystals. Soluble impurities, ideally, remain in the cooled solvent (the mother liquor) and are separated during filtration.[4][5]

Q2: How do I select an appropriate solvent for recrystallization?

An ideal solvent for this compound should exhibit high solubility at its boiling point and low solubility at or below room temperature.[5][6] This differential ensures maximum recovery of the purified product upon cooling. For quinoline derivatives, polar protic solvents are often effective.[7]

Recommended Starting Solvents for Screening:

  • Alcohols (Ethanol, Methanol, Isopropanol)

  • Ketones (Acetone)

  • Esters (Ethyl Acetate)

  • Mixed solvent systems (e.g., Ethanol-Water, Acetone-Hexane)[7]

A small-scale solvent screening is essential to empirically determine the optimal choice for your specific crude material.

Q3: What are the likely impurities in my crude sample?

Common impurities often originate from the synthesis process, which typically involves the condensation of m-chloroaniline with an ethoxymethylenemalonate derivative followed by thermal cyclization.[2][8] Potential impurities include:

  • Unreacted m-chloroaniline.

  • Byproducts from incomplete or alternative cyclization pathways.

  • Colored degradation products formed during the high-temperature cyclization step.

  • Residual high-boiling solvents (e.g., Diphenyl ether) if used during synthesis.[8]

Troubleshooting Guide: Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, explaining the causality behind each issue and providing actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Question: Upon cooling my hot solution, a viscous liquid or oil separates instead of solid crystals. What is happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid.[9] The primary cause is that the solution becomes supersaturated at a temperature that is above the melting point of your compound (note: the presence of impurities can significantly lower the melting point).[10][11] Impurities tend to be more soluble in this oil phase, leading to poor purification.[10]

Solutions:

  • Increase Solvent Volume: The most common fix is to reheat the oiled-out mixture until it is a clear solution and add more of the hot solvent. This lowers the saturation temperature of the solution, ensuring that crystal formation begins at a temperature below the compound's melting point.[10][12]

  • Slow Down Cooling: Rapid cooling can lead to a high degree of supersaturation at an elevated temperature.[9] Allow the solution to cool more slowly to room temperature before introducing an ice bath.

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.[12]

    • If using a mixed solvent, add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution.[10]

  • Induce Crystallization (Seeding): Add a small seed crystal to the solution once it has cooled to a temperature known to be below the compound's melting point. This provides a template for proper crystal growth.[9][13]

Issue 2: No crystals form even after extended cooling.

Question: My solution is clear and has been cooling for a long time, but no crystals have appeared. What should I do?

Answer: The lack of crystallization indicates that the solution has not yet reached supersaturation. This is typically caused by using too much solvent or selecting a solvent in which the compound is too soluble, even at low temperatures.[5][14]

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin.[10][14]

  • Add a Seed Crystal: Introduce a tiny, pure crystal of the target compound into the solution to initiate crystallization.[10][14]

  • Reduce Solvent Volume: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.[10]

  • Utilize an Anti-Solvent: If using a single solvent system is ineffective, consider a two-solvent method. Dissolve the compound in a minimum of a "good" solvent, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then cool.[6][12]

Issue 3: The final crystal yield is disappointingly low.

Question: I've successfully obtained pure crystals, but the recovered mass is much lower than expected. How can I improve my yield?

Answer: A low yield is a common issue that can stem from several procedural missteps.

Causes & Solutions:

  • Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve the crude solid is the most frequent cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor upon cooling.[5][10]

    • Solution: Always use the minimum volume of boiling solvent necessary to just dissolve the compound.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution: Ensure the solution has been thoroughly cooled (an ice bath is recommended after initial cooling to room temperature) and sufficient time has been allowed for crystal formation.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.[5]

    • Solution: Wash the filter cake with a minimal amount of ice-cold solvent.

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Solution: Re-evaluate your solvent choice through small-scale testing to find one with a greater solubility differential between hot and cold conditions.

Issue 4: The recrystallized product is still colored or appears impure.

Question: My final crystals have a colored tint, suggesting that impurities remain. How can I achieve a purer, colorless product?

Answer: The persistence of color or impurities indicates that the recrystallization process was not fully effective at excluding them from the crystal lattice.

Solutions:

  • Use Activated Charcoal: For colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored molecules.[4] Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Ensure Slow Cooling: Rapid crystal growth can trap impurities within the lattice.[10] A slow cooling process is crucial for the selective formation of pure crystals.[12] Allow the flask to cool slowly on the benchtop before moving it to an ice bath.

  • Perform a Second Recrystallization: If the product is still impure, a second recrystallization is often necessary to achieve the desired level of purity.

Issue 5: The crystals form as large, hard clumps (agglomerates).

Question: My product isn't fine needles or powder but rather large, clumped masses. Why does this happen and is it a problem?

Answer: Agglomeration occurs when individual crystals grow together, which can trap mother liquor and impurities, making drying and subsequent handling difficult.[15][16] It is often caused by very high levels of supersaturation and stagnant conditions.

Solutions:

  • Introduce Gentle Agitation: During the cooling phase, gentle stirring can help prevent crystals from sticking together.[16][17] However, avoid vigorous stirring, which can cause premature precipitation and the formation of very small particles.[17]

  • Control Supersaturation: A slower cooling rate helps to control the level of supersaturation, favoring individual crystal growth over agglomeration.[16]

  • Utilize Seeding: Seeding the solution can create a larger number of initial nucleation sites, promoting the growth of more, smaller, and less-agglomerated crystals.[15][16]

Data & Protocols
Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticA good starting point for many quinoline derivatives.[7] May require a water anti-solvent to reduce solubility for higher yield.
Methanol65Polar ProticMore polar than ethanol; may result in higher solubility at cold temperatures, potentially lowering yield.[7]
Acetone56Polar AproticLower boiling point can be advantageous for heat-sensitive compounds or to avoid oiling out.[7]
Ethyl Acetate77Moderately PolarA versatile solvent that is often a good candidate if solubility in alcohols is too high.[7]
Water100Polar ProticUnlikely to be a primary solvent but is an excellent anti-solvent when used with miscible organic solvents like ethanol or acetone.[18]
Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a general framework. The choice of solvent and specific volumes must be optimized based on preliminary screening.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a stir bar and a small volume of your chosen solvent (e.g., 20 mL of ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions near its boiling point until the solid has just completely dissolved. Using the minimum amount of hot solvent is critical for good recovery.[5][6]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents the product from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10][12]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[5]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Visual Workflow and Logic Diagrams
Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_iso Isolation & Drying Solvent_Screen 1. Select Solvent Dissolve 2. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Screen->Dissolve Hot_Filter 3. Hot Filtration (If Insoluble Impurities Exist) Dissolve->Hot_Filter Cooling 4. Slow Cooling & Crystallization Hot_Filter->Cooling Ice_Bath 5. Ice Bath Cooling Cooling->Ice_Bath Vacuum_Filter 6. Vacuum Filtration Ice_Bath->Vacuum_Filter Wash 7. Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry 8. Dry Crystals Wash->Dry End End Dry->End Pure Product

Caption: A standard workflow for the purification of an organic solid by recrystallization.

Diagram 2: Troubleshooting Decision Tree

G cluster_solutions Outcome Initial Outcome? Oiling Product 'Oils Out' Outcome->Oiling Liquid No_Crystals No Crystals Form Outcome->No_Crystals Clear Solution Low_Yield Low Yield Outcome->Low_Yield Few Crystals Impure Crystals Impure Outcome->Impure Colored/Tarry Crystals Sol_Oiling Reheat, add more solvent. Cool slower. Change solvent. Oiling->Sol_Oiling Sol_No_Crystals Scratch flask. Add seed crystal. Reduce solvent volume. No_Crystals->Sol_No_Crystals Sol_Low_Yield Use MINIMUM hot solvent. Ensure complete cooling. Minimize wash solvent. Low_Yield->Sol_Low_Yield Sol_Impure Cool slower. Use activated charcoal. Recrystallize again. Impure->Sol_Impure

Caption: A logical decision tree for troubleshooting common recrystallization problems.

References
  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). ACS Publications. [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. [Link]

  • Recrystallization for foam like crystals. (2025). Reddit. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Calgary. [Link]

  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. (n.d.). National Institutes of Health. [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. (n.d.). MDPI. [Link]

  • How can I avoid getting conglomeration during recrystallization process? (2016). ResearchGate. [Link]

  • Recrystallization. (n.d.). Kwantlen Polytechnic University. [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. [Link]

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  • Industrial preparation method of 4,7-dichloroquinoline. (n.d.).

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Technical Support Center: Overcoming Solubility Challenges of Quinolone Carboxylates in PBS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common solubility issues encountered with quinolone carboxylates in Phosphate-Buffered Saline (PBS). Our goal is to equip you with the scientific understanding and practical methodologies to overcome these challenges in your experiments.

The Core Challenge: Why Do Quinolone Carboxylates Precipitate in PBS?

Quinolone carboxylates are a class of antibiotics characterized by their carboxylic acid and amino functional groups. This zwitterionic nature is central to their solubility behavior.[1] In solution, they can exist as cations, anions, or neutral zwitterions, depending on the pH. The solubility of these compounds is significantly pH-dependent, typically exhibiting a "U"-shaped profile with minimum solubility near their isoelectric point (pI), which is often close to neutral pH.[2][3]

PBS, a commonly used buffer in biological research, typically has a pH of 7.4. This pH is often very close to the isoelectric point of many quinolones, such as ciprofloxacin, which has a pI of approximately 7.4.[1] At this pH, the net charge of the molecule is zero, leading to strong intermolecular interactions and a high propensity for the compound to precipitate out of solution.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might be facing in the lab.

FAQ 1: I've dissolved my quinolone carboxylate in an acidic or basic solution, but it precipitates immediately upon addition to PBS. Why is this happening and how can I prevent it?

Answer: This is a classic pH-shift precipitation problem. When you dissolve your quinolone in an acidic solution (e.g., HCl), it forms a soluble cationic salt. Conversely, in a basic solution (e.g., NaOH), it forms a soluble anionic salt. However, the high buffering capacity of PBS rapidly neutralizes your acidic or basic stock solution, shifting the pH to ~7.4. This pH forces the quinolone to its isoelectric point, causing it to crash out of solution.[4][5]

Troubleshooting Flowchart: pH-Shift Precipitation

cluster_solutions Solutions cluster_details1 pH Adjustment Details cluster_details2 Co-solvent Details cluster_details3 Cyclodextrin Details start Quinolone precipitates in PBS issue Cause: pH shift to isoelectric point (~7.4) start->issue solution1 1. pH Adjustment of PBS issue->solution1 solution2 2. Use of Co-solvents issue->solution2 solution3 3. Cyclodextrin Complexation issue->solution3 ph_adjust_desc Prepare PBS at a lower or higher pH (e.g., pH 6.0 or pH 8.0) to maintain charge and solubility. solution1->ph_adjust_desc cosolvent_desc Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO, PEG 400). solution2->cosolvent_desc cyclo_desc Form an inclusion complex to 'shield' the hydrophobic parts of the quinolone. solution3->cyclo_desc ph_adjust_caution Caution: Ensure pH is compatible with your experimental system. ph_adjust_desc->ph_adjust_caution cosolvent_protocol Protocol: Add stock to PBS dropwise while vortexing. Final solvent concentration should be low (<1-5%). cosolvent_desc->cosolvent_protocol cosolvent_caution Caution: Verify solvent tolerance of your biological system. cosolvent_protocol->cosolvent_caution cyclo_protocol Protocol: Dissolve cyclodextrin (e.g., HP-β-CD) in PBS first, then add the quinolone. cyclo_desc->cyclo_protocol

Caption: Troubleshooting workflow for quinolone precipitation in PBS.

FAQ 2: I'm observing inconsistent results in my Minimum Inhibitory Concentration (MIC) assays. Could this be related to solubility?

Answer: Absolutely. Inconsistent MIC results are a common consequence of poor drug solubility.[6] If your quinolone precipitates in the wells of your microtiter plate, the actual concentration of the dissolved, active drug will be lower and more variable than your intended concentration. This can lead to erroneously high or inconsistent MIC values.

Key Indicators of Solubility-Related MIC Issues:

  • Visual Precipitation: A visible precipitate or cloudiness in the wells, especially at higher concentrations.[6]

  • Inconsistent Growth: Bacterial growth in wells that should show inhibition.

  • Trailing Endpoints: A gradual decrease in bacterial growth over a range of concentrations rather than a sharp cutoff.

Troubleshooting Protocol for MIC Assays:

  • Visual Inspection: Before and after incubation, carefully inspect your plates for any signs of drug precipitation.

  • Solubility Pre-Screening: Determine the maximum solubility of your quinolone in the specific culture medium you are using. This can be done by preparing a series of dilutions and observing for precipitation.

  • Employ Solubilization Techniques: If solubility is an issue, consider the methods described in FAQ 1, such as using a co-solvent (ensure it doesn't affect bacterial growth at the final concentration) or cyclodextrins.

FAQ 3: Can the components of PBS itself contribute to the precipitation of my quinolone carboxylate?

Answer: Yes, although less common than pH-related issues, interactions with the phosphate ions in PBS can sometimes influence solubility. Quinolones are known to chelate metal ions, and while PBS doesn't typically contain divalent cations like calcium or magnesium (which are notorious for causing precipitation), the high ionic strength and specific interactions with phosphate can, in some cases, contribute to a "salting out" effect.[7]

Considerations:

  • Ionic Strength: Standard 1X PBS has a relatively high ionic strength. If you suspect this is an issue, you could try preparing a lower ionic strength buffer, provided it's compatible with your experimental needs.

  • Alternative Buffers: If you have ruled out pH as the primary cause and still face issues, consider using a different physiological buffer system like HEPES or MOPS, which may have different ionic properties.

In-Depth Methodologies for Enhancing Solubility

For researchers needing to prepare stable, higher-concentration solutions of quinolone carboxylates in PBS, the following methods provide a more detailed approach.

Method 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[8][9][10]

Recommended Co-solvents and Their Properties:

Co-solventTypical Final ConcentrationAdvantagesConsiderations
DMSO (Dimethyl Sulfoxide)< 1%Excellent solubilizing power for many organic molecules.Can be toxic to some cell lines at higher concentrations.
PEG 400 (Polyethylene Glycol 400)1-10%Low toxicity, commonly used in pharmaceutical formulations.More viscous than DMSO.
Ethanol < 5%Readily available, effective for many compounds.Can have biological effects on cells; potential for evaporation.

Step-by-Step Protocol for Co-Solvent Use:

  • Prepare a High-Concentration Stock: Dissolve the quinolone carboxylate in 100% of the chosen co-solvent to create a concentrated stock solution (e.g., 10-100 mM).

  • Pre-warm the PBS: Warm your PBS to 37°C. This can slightly increase the solubility of some compounds.[11]

  • Spike into PBS: While vigorously vortexing the PBS, add the stock solution dropwise to achieve the desired final concentration. The continuous mixing is crucial to prevent localized high concentrations that could lead to precipitation.

  • Final Check: After addition, visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Method 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble drug molecules, like quinolones, forming an "inclusion complex" that is more water-soluble.[14][15][16]

Choosing a Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.[14][17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option, often used in commercial formulations.[17]

Workflow for Cyclodextrin Complexation

start Start: Prepare Cyclodextrin-PBS Solution step1 Weigh appropriate amount of HP-β-CD. start->step1 step2 Dissolve HP-β-CD in PBS with stirring. This may take some time. step1->step2 step3 Once fully dissolved, slowly add the powdered quinolone carboxylate. step2->step3 step4 Continue stirring or sonicate until the quinolone is fully dissolved. step3->step4 end Result: Clear, stable quinolone solution in PBS step4->end

Caption: Workflow for preparing quinolone solutions using cyclodextrins.

Method 3: Nanoparticle-Based Drug Delivery

For more advanced applications, especially in drug delivery and in vivo studies, encapsulating quinolones into nanoparticles can overcome solubility issues and offer additional benefits like controlled release and targeted delivery.[18][19][20][21]

Common Nanoparticle Approaches:

  • Lipid-based Nanoparticles: These include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can encapsulate hydrophobic drugs within a lipid matrix.[18]

  • Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) to form a matrix that entraps the drug.[20]

These methods require specialized equipment and formulation expertise but offer a robust solution for significant solubility and delivery challenges.

Summary of Key Strategies

StrategyMechanismBest ForKey Consideration
pH Adjustment Increases the charge of the quinolone molecule.Quick, simple adjustments for in vitro assays.Must be compatible with the biological system.
Co-solvents Reduces the polarity of the solvent.Preparing stock solutions for dilution in assays.Potential for solvent toxicity to cells.
Cyclodextrins Encapsulates the hydrophobic part of the drug.Creating stable aqueous solutions for a variety of applications.Can be more expensive; may affect drug-receptor interactions.
Nanoparticles Encapsulates the drug in a carrier system.In vivo studies, controlled release applications.Requires specialized formulation development.

By understanding the underlying physicochemical principles and applying these targeted troubleshooting strategies and formulation techniques, researchers can successfully overcome the solubility challenges of quinolone carboxylates in PBS, leading to more reliable and reproducible experimental outcomes.

References

  • Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review. (2017). PubMed Central. [Link]

  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). Pharmaceutical Research. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). PubMed Central. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. (2022). PubMed Central. [Link]

  • Zwitterions and pH-dependent solubility. (1996). American Journal of Health-System Pharmacy. [Link]

  • Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes. (2022). PubMed Central. [Link]

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (2006). PubMed Central. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). PubMed Central. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. (2008). Springer. [Link]

  • Different Nanotechnology Approaches for Ciprofloxacin Delivery Against Multidrug-Resistant Microbes. (2022). Dove Medical Press. [Link]

  • Interaction of the fluoroquinolone antimicrobial agents ciprofloxacin and enoxacin with liposomes. (1990). ASM Journals. [Link]

  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (2024). ResearchGate. [Link]

  • Nanoparticle-based drug delivery systems: promising approaches against infections. (2014). SciELO. [Link]

  • pH-solubility profile of ciprofloxacin. (2009). Ovid. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]

  • Influence of metal cations on the solubility of fluoroquinolones. (2006). ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). ResearchGate. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PubMed Central. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central. [Link]

  • Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption. (2023). Springer. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • In vitro methods to assess drug precipitation. (2010). PubMed. [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. (2009). ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PubMed Central. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]

  • Influence of Different Additives on the Interaction of Quinolone Antibiotic Drug with Surfactant: Conductivity and Cloud Point Measurement Study. (2025). ResearchGate. [Link]

  • Effect of phosphate salts concentrations, supporting electrolytes, and calcium phosphate salt precipitation on the pH of phosphate buffer solutions. (2025). ResearchGate. [Link]

  • In vitro methods to assess drug precipitation. (2010). ResearchGate. [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2023). PubMed Central. [Link]

  • Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. (2004). PubMed. [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2025). Illumina. [Link]

  • Advancing in-vitro drug precipitation testing: new process monitoring tools and a kinetic nucleation and growth model. (2011). PubMed. [Link]

  • New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. (1991). PubMed. [Link]

  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. (2025). Figshare. [Link]

  • Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. (2005). ResearchGate. [Link]

  • Activity of Natural Substances and n-Undecyl-α/β-l-Fucopyranoside Against the Formation of Pathogenic Biofilms by Pseudomonas aeruginosa. (2022). MDPI. [Link]

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Side product formation in the synthesis of 7-chloroquinoline derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 7-chloroquinoline derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality of side product formation, offering field-proven insights to enhance the purity, yield, and predictability of your synthetic outcomes.

Technical Support Guide: Synthesis of 7-Chloroquinoline Derivatives

This guide is structured to address challenges from a foundational level to method-specific problems. We begin with general questions applicable to most quinoline syntheses and then proceed to detailed troubleshooting for specific, widely-used synthetic routes.

Section 1: General FAQs for Quinoline Synthesis

This section addresses overarching issues that can affect various synthetic pathways leading to 7-chloroquinoline and its analogs.

Question 1: My reaction is producing a significant amount of tar-like, insoluble material, severely complicating purification. What is the primary cause and how can I prevent it?

Answer: Tar formation is a frequent issue in quinoline syntheses that employ strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions.[1] The primary cause is the acid-catalyzed polymerization of reactive intermediates, like acrolein (formed from glycerol dehydration in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[2] These conditions are harsh and can lead to a cascade of uncontrolled side reactions.

Causality & Prevention:

  • Temperature Control: These reactions are often highly exothermic.[2][3] Overheating accelerates polymerization. The key is stringent temperature control. Use a high-boiling point solvent (e.g., nitrobenzene, which can also act as the oxidant) or a moderator like ferrous sulfate to help dissipate heat and maintain a steady reaction temperature.[3]

  • Gradual Addition: Instead of combining all reactants at once, add the strong acid (e.g., H₂SO₄) slowly and with vigorous stirring to the cooled mixture of the aniline and glycerol/carbonyl compound. This helps to manage the initial exotherm.

  • Milder Conditions: If the specific quinoline target allows, consider alternative, milder synthetic routes like the Gould-Jacobs or a catalyzed Friedländer synthesis, which avoid the use of extremely strong acids and high temperatures.[4][5]

Question 2: I am observing the formation of multiple regioisomers when using a substituted m-chloroaniline. How can I control the regioselectivity of the cyclization?

Answer: The formation of regioisomers (e.g., 5- vs. 7-substituted quinolines) is a classic challenge when using meta-substituted anilines. The cyclization step is an electrophilic aromatic substitution, and the directing effects of the substituents on the aniline ring dictate the position of ring closure. For m-chloroaniline, both the ortho positions relative to the amino group are potential sites for cyclization.

Causality & Control:

  • Steric Hindrance: The choice of reactants can sterically favor one cyclization pathway over another. In the Combes synthesis, for instance, increasing the steric bulk on the β-diketone can influence the regiochemical outcome.[6] The annulation step is often rate-determining, and steric clash in the transition state will disfavor the more hindered pathway.[6][7]

  • Electronic Effects: The electronic nature of the substituents plays a crucial role. While chlorine is an ortho-, para-director, its inductive effect deactivates the ring. The interplay between the activating amino group and the chloro-substituent determines the final product ratio.

  • Catalyst Choice: The nature of the acid catalyst can influence the transition state of the cyclization. Polyphosphoric acid (PPA) is often used and its viscosity and composition can sometimes provide better selectivity than sulfuric acid.[8]

Section 2: Troubleshooting the Combes Synthesis

The Combes synthesis condenses an aniline with a β-diketone under acidic conditions.[8][9][10] While effective for 2,4-disubstituted quinolines, it has its own set of common problems.

Question 3: My Combes synthesis using m-chloroaniline and an unsymmetrical β-diketone is giving a nearly 1:1 mixture of the 7-chloro and 5-chloroquinoline isomers. How can this be resolved?

Answer: This is a direct consequence of the challenge described in Question 2, applied to the Combes reaction. The acid-catalyzed cyclization of the intermediate enamine formed from m-chloroaniline can proceed at either of the two ortho positions to the nitrogen, leading to both 7-chloro and 5-chloro isomers.

Troubleshooting Workflow:

G start Poor Regioselectivity (5- vs. 7-chloro isomers) cond1 Is steric bulk on the β-diketone variable? start->cond1 step1 Increase steric bulk of R group on one side of the diketone. This disfavors cyclization at the more hindered C-2 position of the aniline. cond1->step1 Yes cond2 Is catalyst modification possible? cond1->cond2 No step1->cond2 step2 Switch from H₂SO₄ to PPA or an alternative Lewis acid. Rationale: PPA can create a different transition state environment. cond2->step2 Yes step3 Systematically lower the cyclization temperature. Rationale: Lower temps may favor the thermodynamically more stable product, potentially increasing the ratio. cond2->step3 No step2->step3 outcome Improved Regioisomeric Ratio step3->outcome

Caption: Troubleshooting workflow for poor regioselectivity in Combes synthesis.

Experimental Protocol: Optimizing Regioselectivity via Catalyst Modification

  • Reactant Preparation: In three separate flasks, prepare the Schiff base intermediate by reacting m-chloroaniline (1.0 eq) with your unsymmetrical β-diketone (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove water. Once the intermediate is formed (monitor by TLC), remove the toluene under reduced pressure.

  • Parallel Cyclization:

    • Flask A (Control): Add 10 volumes of concentrated H₂SO₄ to the intermediate at 0 °C. Stir and allow to warm to room temperature, then heat to 80 °C for 2 hours.

    • Flask B (PPA): Add 10 volumes of polyphosphoric acid (PPA) to the intermediate at room temperature. Heat to 100 °C for 2 hours.

    • Flask C (Eaton's Reagent): Add 10 volumes of Eaton's Reagent (P₂O₅ in MeSO₃H) to the intermediate at room temperature. Stir for 4 hours.

  • Work-up & Analysis: Carefully quench each reaction by pouring it onto ice, then basify with NaOH solution. Extract with ethyl acetate. Analyze the crude product ratios from each flask using ¹H NMR or GC-MS to determine which condition provides the best selectivity for the desired 7-chloroquinoline isomer.

Section 3: Troubleshooting the Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base, to form a quinoline.[11][12]

Question 4: In my base-catalyzed Friedländer synthesis of a 7-chloroquinoline derivative, I'm getting a low yield and a major side product identified as a self-condensation product of my ketone reactant. How do I prevent this?

Answer: This is a classic competing reaction in the Friedländer synthesis.[4] Under basic conditions, the ketone reactant (e.g., acetone or cyclohexanone) can undergo self-aldol condensation faster than it reacts with the 2-aminoaryl ketone. This is because the α-protons of the ketone are readily abstracted by the base, forming an enolate that can attack another molecule of the ketone.

Mechanism of Side Product Formation:

G cluster_0 Desired Friedländer Pathway cluster_1 Side Reaction Pathway A 2-Amino-4-chlorobenzophenone C C A->C B Ketone (R-CH₂-CO-R') B->C D 7-Chloroquinoline Product C->D B2 Ketone (R-CH₂-CO-R') E E B2->E Base-catalyzed self-condensation F α,β-Unsaturated Ketone (Side Product) E->F

Caption: Competing pathways in the base-catalyzed Friedländer synthesis.

Mitigation Strategies:

StrategyPrincipleRecommended Conditions
Switch to Acid Catalysis The 2-amino group is protonated, reducing its nucleophilicity for undesired pathways, while still allowing the desired condensation.Use catalysts like p-toluenesulfonic acid (p-TsOH), iodine, or Lewis acids (e.g., SnCl₄) under non-aqueous conditions.[11][13]
Use a Pre-formed Imine React the 2-aminoaryl ketone with an amine to form an imine analog. This blocks the amino group and avoids base-catalyzed side reactions.[4]This is a more complex, multi-step approach but can be very effective for sensitive substrates.
Milder Base/Conditions Strong bases like NaOH or KOᵗBu aggressively promote self-condensation.Try milder bases like piperidine or L-proline, which can catalyze the reaction more selectively. Running the reaction at a lower temperature can also favor the desired pathway.
Solvent-Free Conditions Some studies report successful Friedländer reactions under solvent-free conditions with catalysts like iodine or p-TsOH, which can suppress side reactions.[4]Heat the neat mixture of reactants with a catalytic amount of the acid.
Section 4: Troubleshooting the Conrad-Limpach-Knorr & Gould-Jacobs Syntheses

These related methods use β-ketoesters (Conrad-Limpach) or malonic esters (Gould-Jacobs) to build the quinoline core, typically yielding 4-hydroxy (4-quinolone) derivatives.[5][9][14]

Question 5: My Conrad-Limpach synthesis is giving me two different products depending on the reaction temperature. Why is this happening?

Answer: The Conrad-Limpach-Knorr synthesis is highly temperature-dependent and illustrates a classic case of kinetic versus thermodynamic control. The reaction between an aniline and a β-keto ester (like ethyl acetoacetate) can proceed via two pathways.[9][15]

  • Low Temperature (Kinetic Control): At lower temperatures (e.g., room temperature to ~100 °C), the more nucleophilic aniline nitrogen attacks the ester carbonyl of the β-keto ester, leading to the formation of a β-ketoester anilide. Subsequent cyclization yields a 2-quinolone (Knorr synthesis).

  • High Temperature (Thermodynamic Control): At higher temperatures (e.g., >140 °C), the reaction favors the attack of the aniline on the more electrophilic ketone carbonyl, forming a β-amino acrylate intermediate.[14][16] This intermediate then cyclizes to form the more stable 4-quinolone (Conrad-Limpach synthesis).[9]

Controlling the Outcome:

G cluster_0 Kinetic Pathway cluster_1 Thermodynamic Pathway reactants m-Chloroaniline + β-Ketoester path_k Low Temp (~<100 °C) Attack at Ester C=O reactants->path_k path_t High Temp (~>140 °C) Attack at Ketone C=O reactants->path_t prod_k Intermediate Anilide path_k->prod_k final_k 2-Quinolone Product prod_k->final_k prod_t Intermediate Enamine path_t->prod_t final_t 4-Quinolone Product prod_t->final_t

Caption: Temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.

To ensure the formation of your desired 7-chloro-4-hydroxyquinoline, you must use high-temperature conditions, typically by heating the reactants in an inert, high-boiling solvent like mineral oil or Dowtherm A to around 250 °C to drive the cyclization of the β-amino acrylate intermediate.[14]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

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  • Slideshare. Synthesis of quinoline derivatives and its applications. [Link]

  • YouTube. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). [Link]

  • Wikipedia. Skraup reaction. [Link]

  • Combes Quinoline Synthesis. (n.d.). [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • Wikipedia. Combes quinoline synthesis. [Link]

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  • Al-Ostoot, F. H., et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

  • Chen, C. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Mondal, M., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]

  • ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]

  • ResearchGate. Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols. [Link]

  • Organic Reactions. Gould-Jacobs Reaction. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • ResearchGate. Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs.... [Link]

  • Conrad-Limpach Reaction. (n.d.). [Link]

  • ResearchGate. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

  • Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

  • University of Pretoria. Synthesis of bisquinolines through conventional and unconventional energy sources. [Link]

  • ResearchGate. (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]

  • PubMed. Bisquinoline antimalarials: their role in malaria chemotherapy. [Link]

  • ResearchGate. Synthesis of 7-chloroquinoline-5,8-dione. [Link]

  • ResearchGate. Conrad-Limpach reaction. [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. (2019). [Link]

  • ResearchGate. Synthesis of 7-chloroquinolinyl-4-. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Indian Chemical Society. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. [Link]

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Optimizing temperature and solvent for quinoline heterocyclization.

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Temperature and Solvent

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing two of the most critical parameters in heterocyclization: temperature and solvent. Moving beyond simple protocols, we will explore the causal relationships behind experimental choices to empower you to troubleshoot effectively and enhance the yield, purity, and success of your syntheses.

Frequently Asked Questions (FAQs): Core Concepts in Optimization

This section addresses foundational questions regarding the role of temperature and solvent in classical and modern quinoline synthesis.

Q1: Why are temperature and solvent selection so fundamentally critical in quinoline synthesis?

Temperature and solvent are not merely passive conditions; they actively direct the reaction's outcome. Their influence is multifaceted:

  • Kinetic vs. Thermodynamic Control: Temperature dictates which reaction pathway is favored. Lower temperatures often favor the fastest-forming product (kinetic control), while higher temperatures provide the energy to overcome larger activation barriers, leading to the most stable product (thermodynamic control). The Conrad-Limpach-Knorr synthesis is a classic example where temperature determines the resulting isomer.[1]

  • Reaction Rate: As a general principle, higher temperatures increase reaction rates. However, for many quinoline syntheses that are highly exothermic, such as the Skraup or Doebner-von Miller, excessive heat can lead to violent, uncontrollable reactions and significant byproduct formation.[2][3][4]

  • Solubility: Reactants must be adequately dissolved for the reaction to proceed efficiently. The choice of solvent is paramount for ensuring all starting materials are in the same phase.[5] Poor solubility is a common cause of low or no yield.

  • Side Reaction Management: Inappropriate temperature or solvent can dramatically increase side reactions. A primary example is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction, which leads to significant tar formation.[2][6][7]

  • Catalyst Activity: The efficiency of many acid or base catalysts is influenced by the solvent and temperature, which can affect their dissociation and catalytic turnover.

Q2: How do I approach selecting an initial solvent for my quinoline synthesis?

Solvent selection should be a deliberate process based on several factors:

  • Boiling Point: The solvent's boiling point must be appropriate for the required reaction temperature. High-temperature thermal cyclizations, like the final step of the Conrad-Limpach synthesis (~250 °C), necessitate the use of high-boiling inert solvents like mineral oil or 1,2,4-trichlorobenzene to achieve the target temperature safely and effectively.[8][9][10]

  • Polarity: The solvent must be able to dissolve the reactants. Polar solvents like DMF or ethanol are often used to improve the solubility of polar starting materials.[5] In microwave-assisted synthesis, polar solvents are crucial as they couple efficiently with microwave irradiation, enabling rapid heating.[11]

  • Aprotic vs. Protic: Protic solvents (e.g., ethanol, water) can participate in hydrogen bonding and may be involved in the reaction mechanism, while aprotic solvents (e.g., DMF, DMSO, toluene) do not. Some modern protocols have successfully used water as a green and effective medium.[8]

  • Solvent-Free Conditions: For many modern, greener protocols, reactions are run "neat" (solvent-free).[12][13] This is particularly effective in microwave-assisted synthesis and can lead to shorter reaction times and simpler workups.[11]

Q3: What are the primary advantages of using microwave-assisted synthesis for optimizing quinoline reactions?

Microwave irradiation has emerged as a powerful tool for optimizing these reactions. Its main advantages over conventional heating include:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[3][14]

  • Improved Yields and Purity: The rapid, uniform heating provided by microwaves can minimize the time reactants are exposed to high temperatures, reducing the formation of degradation products and byproducts.[11][15][16]

  • Access to Different Reaction Pathways: Microwave heating can sometimes lead to different product distributions compared to conventional heating, offering an additional optimization parameter.

  • Enhanced Efficiency: It allows for the rapid screening of reaction conditions (solvents, catalysts, temperatures) to find the optimal parameters much faster than traditional methods.

It is critical, however, to use a dedicated scientific microwave reactor. Domestic microwave ovens lack the precise temperature and pressure controls necessary for safe and reproducible chemical synthesis.[11]

Troubleshooting Guides for Common Quinoline Syntheses

This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered in four major quinoline synthesis reactions.

Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5]

Q: My Friedländer synthesis is resulting in a very low yield or failing completely. What are the most common causes related to temperature and solvent?

A: Low yields in the Friedländer synthesis are frequently traced back to suboptimal conditions. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inappropriate Temperature. The reaction can be highly sensitive to temperature. If the temperature is too low, the final cyclodehydration step may not occur efficiently. If it's too high, degradation of starting materials or the final product can occur.[5]

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[5] For reactions that require high heat, ensure your apparatus can safely maintain the target temperature. Conventional methods may require heating between 150-220 °C, especially without a catalyst.[8][17]

  • Cause 2: Poor Solubility of Reactants. If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a more polar solvent to improve solubility. Dimethylformamide (DMF) or ethanol are excellent choices, particularly for microwave-assisted reactions where they also improve energy absorption.[5][11]

  • Cause 3: Harsh Reaction Conditions. Traditional methods often use strong acids or bases at high temperatures, which can promote side reactions like the self-condensation (aldol condensation) of the ketone reactant.[2][5]

    • Solution: Consider using milder catalytic systems that allow for lower reaction temperatures. Molecular iodine or p-toluenesulfonic acid (p-TsOH) are effective catalysts that can often promote the reaction at more moderate temperatures (e.g., 80-120 °C).[5][9][18] Alternatively, microwave irradiation using acetic acid as both catalyst and solvent can achieve excellent yields in minutes at 160 °C.[14]

Troubleshooting Workflow: Friedländer Synthesis

start Low Yield in Friedländer Synthesis check_sol Are reactants fully soluble? start->check_sol change_sol Switch to more polar solvent (e.g., DMF, Ethanol) check_sol->change_sol No check_temp Is temperature optimized? check_sol->check_temp Yes change_sol->check_temp inc_temp Incrementally increase temp (e.g., 10°C steps) Monitor by TLC check_temp->inc_temp No check_cond Are conditions too harsh? (Strong acid/base, high temp) check_temp->check_cond Yes inc_temp->check_cond mild_cond Use milder catalyst (I₂, p-TsOH) or consider microwave synthesis check_cond->mild_cond Yes end Improved Yield check_cond->end No/Optimized mild_cond->end reactants Aniline + β-Ketoester low_temp Low Temp (e.g., RT - 80°C) reactants->low_temp high_temp High Temp (e.g., >140°C) reactants->high_temp kinetic_path Kinetic Control low_temp->kinetic_path thermo_path Thermodynamic Control high_temp->thermo_path product_4OH Product: 4-Hydroxyquinoline kinetic_path->product_4OH product_2OH Product: 2-Hydroxyquinoline (Knorr Product) thermo_path->product_2OH

Caption: Temperature control dictates isomeric outcome in Conrad-Limpach synthesis.

Experimental Protocols

The following are representative protocols that apply the optimization principles discussed.

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline [11][14] This protocol utilizes microwave irradiation for a rapid and efficient synthesis.

  • Reactant Mixture: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Solvent/Catalyst Addition: Add glacial acetic acid (2.0 mL), which serves as both the solvent and the catalyst. [14]3. Reaction: Seal the vessel and place it in the scientific microwave reactor. Irradiate the mixture at 160 °C for 5-10 minutes. Maintain constant stirring.

  • Monitoring & Work-up: After irradiation, allow the vessel to cool to room temperature. Monitor the reaction's completion by TLC. Pour the cooled reaction mixture into a beaker of ice water and neutralize carefully with a saturated aqueous sodium bicarbonate solution.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to obtain the final quinoline product.

Protocol 2: High-Temperature Conrad-Limpach Cyclization [9] This protocol describes the critical high-temperature cyclization step to form a 4-hydroxyquinoline.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add the crude enamine intermediate (from the initial low-temperature condensation of aniline and a β-ketoester).

  • Solvent Addition: Add a high-boiling inert solvent, such as mineral oil, in sufficient quantity to ensure good stirring and heat transfer (approx. 5-10 mL per gram of intermediate).

  • Heating: Heat the mixture to ~250 °C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon). Use a suitable heating source like a sand bath or heating mantle controlled by a thermostat.

  • Reaction: Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC if possible by taking small, quenched aliquots.

  • Work-up & Isolation: Allow the reaction mixture to cool completely. The product will often precipitate. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes or heptane) to further precipitate the product and dissolve the mineral oil.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with the hydrocarbon solvent to remove all traces of the high-boiling reaction solvent. Dry the product under vacuum.

References
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Preventing side product formation in quinoline synthesis - Benchchem.
  • optimizing reaction time and temperature for quinoline synthesis - Benchchem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
  • optimizing solvent and base conditions for quinoline synthesis - Benchchem.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives - Benchchem.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
  • optimizing reaction conditions for quinolinone synthesis - Benchchem.
  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis - Benchchem.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications.
  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org.
  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate.
  • Conrad–Limpach synthesis - Wikipedia.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR.
  • Doebner-Miller Reaction - SynArchive.
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.

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Stability and storage conditions for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS 16600-22-9). This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and long-term research.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including chloroquine.[1] Its structural complexity, featuring a hydroxyquinoline core, an ethyl ester, and a chloro-substituent, dictates its specific stability profile. Understanding these characteristics is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the potential degradation pathways and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container at room temperature (20-25°C).[2][3] To maximize stability, it is crucial to store it in a dry (desiccated) environment, as the compound is susceptible to moisture.[1][4]

Q2: Is this compound sensitive to light?

Yes. The 4-hydroxyquinoline core of the molecule suggests sensitivity to light.[4][5] Quinoline derivatives, in general, can be photosensitive and may darken upon exposure to light.[5] For this reason, it is imperative to store the compound in an amber or opaque vial to protect it from UV and visible light, which can induce photolytic degradation.[6]

Q3: How should I prepare stock solutions for long-term storage?

When preparing stock solutions, the choice of solvent is critical. While aqueous solutions are often used for experiments, they are not ideal for long-term storage due to the risk of hydrolysis. It is recommended to prepare stock solutions in a dry, aprotic organic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C to minimize degradation.[6] Aliquoting the stock solution into smaller, single-use vials is also a best practice to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]

Q4: What are the primary degradation pathways I should be aware of?

The main degradation pathways for this compound are:

  • Hydrolysis: The ethyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.[1] This is a significant concern in aqueous solutions, especially at non-neutral pH.

  • Oxidation: The electron-rich hydroxyquinoline ring can be prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. Storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[6]

  • Photodegradation: As mentioned, exposure to light can lead to the formation of reactive species and subsequent degradation products.[4][5]

  • Thermal Decomposition: While the compound is relatively stable at room temperature, elevated temperatures can accelerate degradation, leading to decarboxylation or other breakdown processes.[1] Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.

Q5: Can I store solutions of this compound in an aqueous buffer?

For immediate experimental use, aqueous buffers can be used. However, for any storage beyond a few hours, it is not recommended. If you must use an aqueous buffer for short-term storage, ensure the pH is near neutral and protect the solution from light and store it at 2-8°C.[6] The stability in a specific buffer system should be experimentally verified.

Stability and Storage Conditions Summary

ParameterCondition/FactorRecommendationRationale
Physical Form SolidStore in a tightly sealed, opaque container in a desiccator.Protects from moisture, light, and air.[1][4][5]
Temperature SolidRoom Temperature (20-25°C)Stable at ambient temperature.[2][3]
Solution (Stock)-20°C to -80°CLow temperatures slow down all degradation reactions.[6]
Light All formsProtect from light (use amber vials or foil).The 4-hydroxyquinoline moiety is photosensitive.[4][5]
Atmosphere All formsStore in a dry environment. For maximal stability of solutions, an inert atmosphere (Ar, N₂) is recommended.Minimizes hydrolysis and oxidation.[1][6]
pH (Aqueous) Solutions for useMaintain near-neutral pH.The ester linkage is susceptible to acid/base hydrolysis.[1]
Solvents Stock SolutionsAnhydrous DMSO, Anhydrous DMFAprotic solvents prevent hydrolysis.
Incompatible SolventsStrong acids, strong bases, strong oxidizing agents.These will actively degrade the compound.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected results in biological assays.
  • Possible Cause 1: Compound Degradation in Stock Solution.

    • Troubleshooting Steps:

      • Verify the age and storage conditions of your stock solution. Was it subjected to multiple freeze-thaw cycles?

      • Prepare a fresh stock solution from solid material.

      • Analyze the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products.

  • Possible Cause 2: Degradation in Assay Medium.

    • Troubleshooting Steps:

      • Check the pH of your assay buffer. Extreme pH values can cause rapid hydrolysis.[1]

      • Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC.

      • If degradation is observed, consider adjusting the buffer composition or pH, or reducing the incubation time if possible.

Issue 2: Solid material has changed color (e.g., darkened).
  • Possible Cause: Photodegradation or Oxidation.

    • Troubleshooting Steps:

      • Review the storage conditions. Was the container properly sealed and protected from light?[5][6]

      • Assess the purity of the material using a suitable analytical method (e.g., HPLC, NMR).

      • If purity has been compromised, it is recommended to use a fresh, uncompromised lot of the compound. For future storage, ensure the container is opaque and stored in a dark location.

Issue 3: Poor solubility when preparing aqueous solutions.
  • Possible Cause: Incorrect solvent or pH.

    • Troubleshooting Steps:

      • First, dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before diluting with the aqueous buffer.

      • The pH of the final aqueous solution can affect the solubility of the 4-hydroxyquinoline moiety. A slight adjustment of the pH may improve solubility, but be mindful of the potential for hydrolysis.

Experimental Workflow: Forced Degradation Study

To understand the stability of your compound under your specific experimental conditions, a forced degradation study is recommended.[7][8] This involves intentionally exposing the compound to stress conditions.

Protocol:

  • Preparation: Prepare a stock solution of this compound in acetonitrile or a similar solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide.

    • Thermal Stress: Incubate the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to a UV lamp.

  • Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution) to quantify the parent compound and detect any degradation products.

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting stability issues with this compound.

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_stock Check Stock Solution Age? Storage? Freeze-thaw cycles? start->check_stock stock_ok Stock Solution OK check_stock->stock_ok Seems OK stock_bad Stock Solution Suspect check_stock->stock_bad Potential Issue check_assay Check Assay Conditions pH? Incubation time? Temperature? stock_ok->check_assay prepare_fresh Prepare Fresh Stock Solution stock_bad->prepare_fresh analyze_old_new Analyze Old vs. New Stock (HPLC/LC-MS) prepare_fresh->analyze_old_new analyze_old_new->check_assay assay_ok Assay Conditions OK check_assay->assay_ok Seems OK assay_bad Assay Conditions Suspect check_assay->assay_bad Potential Issue end_bad Compound Intrinsically Unstable in System assay_ok->end_bad run_stability Run Forced Degradation Study in Assay Medium assay_bad->run_stability modify_assay Modify Assay Conditions Adjust pH Reduce time run_stability->modify_assay end_good Problem Resolved modify_assay->end_good

Caption: Troubleshooting workflow for stability issues.

References

  • Kuznetsova, N. A., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences, 8(11), 1550-1557. Retrieved from [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave Online. Retrieved from [Link]

  • ResearchGate. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Retrieved from [Link]

  • Raval, D. K., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 291-303. Retrieved from [Link]

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Technical Support Center: Managing Impurities During the Scale-Up of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with applications ranging from antimalarial to anticancer agents.[1][2] While laboratory-scale synthesis of these heterocycles is well-established, transitioning to pilot or production scale introduces significant challenges, primarily in the management and control of impurities. The shift in reaction kinetics, heat and mass transfer limitations, and changes in work-up procedures at larger scales can dramatically alter the impurity profile of the final Active Pharmaceutical Ingredient (API).[3]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into managing common impurities encountered during the scale-up of major quinoline synthesis routes. Our focus is on explaining the causality behind impurity formation and offering robust, validated strategies for their control and removal.

Troubleshooting Guides: Synthesis-Specific Issues

This section addresses common problems encountered during the scale-up of specific, widely-used quinoline synthesis reactions.

The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent.[4][5] However, it is notoriously exothermic and prone to generating significant impurities at scale.[6][7]

Question: My large-scale Skraup reaction is producing an unmanageable amount of black tar, leading to low yield and difficult purification. What is the cause and how can I mitigate it?

Answer:

Causality: The primary cause of tar formation is the highly exothermic nature of the reaction.[6] The concentrated sulfuric acid dehydrates glycerol to form acrolein, a reactive α,β-unsaturated aldehyde.[4] At elevated, uncontrolled temperatures common during scale-up, this acrolein intermediate can readily polymerize, leading to high molecular weight, tarry byproducts.[6]

Control Strategies:

  • Moderator Addition: The most effective strategy is to make the reaction less violent. The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective method to control the exotherm by extending the reaction over a longer period.[6][7]

  • Controlled Reagent Addition: Instead of combining all reagents at once, a controlled, slow addition of the sulfuric acid or glycerol to the reaction mixture can help manage the heat generated.

  • Temperature Management: Utilize a jacketed reactor with efficient cooling to maintain a consistent internal temperature. A gradual heating profile is crucial; avoid rapid temperature ramps.[6]

  • Alternative Oxidizing Agents: While nitrobenzene is common, it also acts as a solvent and can be difficult to remove.[5] Arsenic acid can result in a less vigorous reaction, though its toxicity is a significant concern.[6] The choice of oxidizing agent must be carefully evaluated for both reactivity and downstream processing.

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, often catalyzed by Lewis or Brønsted acids.[8][9][10] Its mechanism can be complex, sometimes proceeding through a fragmentation-recombination pathway, which can lead to a diverse array of byproducts.[8][9]

Question: During the scale-up of my Doebner-von Miller reaction, I'm observing several new, unidentified impurities in my HPLC analysis that were not present at the lab scale. How should I approach this?

Answer:

Causality: Mass transfer limitations at scale can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The fragmentation-recombination mechanism means that multiple reactive intermediates exist in equilibrium; changes in reaction conditions can favor alternative, undesired pathways.[8] A vigorous reaction can also lead to polymeric products.[11]

Troubleshooting Workflow:

  • Implement In-Process Controls (IPCs): Regularly sample the reaction mixture and analyze it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3][11] This helps pinpoint the time and temperature at which the new impurities begin to form.

  • Catalyst Optimization: The choice of acid catalyst is critical. Lewis acids like tin tetrachloride or Brønsted acids like p-toluenesulfonic acid can alter the reaction pathway.[8] Re-evaluating the catalyst and its loading at a larger scale may be necessary to maintain selectivity.

  • Controlled Addition: The α,β-unsaturated carbonyl compound should be added slowly and sub-surface to the heated aniline/acid mixture to prevent localized high concentrations and control the initial exotherm.

  • Impurity Identification: Isolate the new impurities using preparative HPLC. Characterize their structures using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] Understanding the structure provides clues to its formation mechanism, allowing for targeted process changes.

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[4][14][15] A key challenge during scale-up is controlling regioselectivity.

Question: My scaled-up Combes synthesis is yielding a mixture of regioisomers that are difficult to separate. How can I improve the selectivity for the desired isomer?

Answer:

Causality: The rate-determining step, the electrophilic aromatic annulation (ring closure), can occur at two different positions on the aniline ring relative to the enamine intermediate.[14] The final product ratio is determined by the relative activation energies of these competing cyclization pathways, which can be influenced by steric and electronic factors.[14]

Control Strategies:

  • Substituent Effects: Steric hindrance plays a major role. Increasing the steric bulk on one of the β-diketone's carbonyl groups can effectively block one cyclization pathway, favoring the other. The electronic nature of substituents on the aniline also directs the cyclization.[14][16]

  • Catalyst and Solvent Choice: The reaction is typically catalyzed by strong acids like concentrated sulfuric acid.[14] Switching to a different catalyst, such as polyphosphoric acid (PPA), can alter the transition state energies and improve the isomeric ratio.[14][16]

  • Temperature Control: Reaction temperature can influence selectivity. A lower temperature may favor the thermodynamically more stable product, while a higher temperature might favor the kinetically controlled product. Experiment with a range of temperatures to find the optimal balance.

The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, catalyzed by acid or base.[1][17][18][19]

Question: I am attempting a base-catalyzed Friedländer synthesis at pilot scale, but I am getting significant amounts of a byproduct from the self-condensation of my ketone. How can I prevent this?

Answer:

Causality: Under basic conditions, the ketone containing the α-methylene group can readily form an enolate. This enolate can act as a nucleophile and attack another molecule of the same ketone in an aldol self-condensation reaction.[17] This side reaction competes directly with the desired reaction with the o-aminoaryl ketone/aldehyde.

Control Strategies:

  • Optimize Base Addition: The rate of base addition and reaction temperature must be carefully controlled. Slow addition of the base at a lower temperature can help the desired cross-condensation occur before the self-condensation pathway takes over.

  • Use of a Strong, Non-Nucleophilic Base: Employing a strong base like lithium diisopropylamide (LDA) can quantitatively and rapidly convert the ketone to its enolate.[16] This pre-formed enolate can then be added to the o-aminoaryl carbonyl compound, minimizing the opportunity for self-condensation.

  • Modify Reaction Conditions: To avoid base-catalyzed side reactions, consider switching to an acid-catalyzed process.[17] Alternatively, using an imine analogue of the o-aminoaryl ketone can prevent aldol side reactions.[17]

General FAQs for Quinoline Synthesis Scale-Up

Category Question Answer & Rationale
Starting Materials How important is the purity of my starting materials (e.g., aniline, glycerol) for scale-up?Critically important. Impurities in starting materials can have a much larger impact at scale.[20] They can be carried through to the final product, act as catalysts for side reactions, or inhibit the main reaction, leading to lower yields and complex purification challenges. Always source high-purity starting materials and perform identity and purity checks before use.[13]
Analytical Methods An unknown impurity appeared after scale-up. What is the standard workflow for identification?1. Profile with HPLC/UPLC: Develop a stability-indicating HPLC method to resolve the impurity from the main peak and other components.[13][21] 2. Characterize with LC-MS: Obtain the molecular weight and fragmentation pattern of the impurity.[21][22] 3. Isolate: Use preparative HPLC or column chromatography to isolate a sufficient quantity of the impurity.[13] 4. Elucidate Structure: Use 1D/2D NMR spectroscopy to determine the exact structure.[12][13]
Purification Column chromatography is not economical for my 5 kg batch. What are the best alternative purification strategies?Recrystallization and Distillation are the most scalable and economical methods.[3] Recrystallization: Excellent for removing small amounts of impurities from solid products. Solvent selection is key to achieving high purity and yield.[23] Distillation: Highly effective for liquid quinolines, especially for separating them from non-volatile tars or compounds with significantly different boiling points.[24] Salt Formation: Converting the basic quinoline to a salt can facilitate purification by crystallization, as the salt often has different solubility properties and a more ordered crystal lattice that excludes impurities.[24]
Residual Solvents How do I control residual solvents in my final API according to regulatory standards?Residual solvents must be controlled according to ICH Q3C guidelines.[25][26] 1. Classification: Solvents are classified based on their toxicity (Class 1, 2, or 3). Avoid Class 1 solvents (known carcinogens) whenever possible.[25] 2. Analysis: The primary analytical tool for residual solvent analysis is Gas Chromatography (GC), typically with a headspace autosampler.[21][26] 3. Control: Control is achieved through appropriate work-up (e.g., solvent swaps) and effective drying techniques (e.g., vacuum oven, agitated filter dryer) with validated parameters.
Genotoxic Impurities What are genotoxic impurities (GTIs) and why are they a concern in quinoline synthesis?GTIs are compounds that can damage DNA, potentially causing cancer even at trace levels. [27][28] They are a major regulatory concern.[29] Sources: They can arise from reactive starting materials, reagents (e.g., alkylating agents), or byproducts formed during the synthesis.[27][30] Control: GTIs must be controlled to very low levels (based on a Threshold of Toxicological Concern, or TTC).[31] Control strategies include redesigning the synthesis to avoid their formation or adding specific purification steps proven to remove them to the required level.[28][31]

Visualization of Key Workflows

Impurity Troubleshooting Workflow

This diagram outlines a logical decision-making process when a new or elevated impurity is detected during scale-up.

Diagram 1: Impurity Troubleshooting Workflow A New/Elevated Impurity Detected via IPC (HPLC/GC) B Is Impurity Level Above Reporting Threshold? A->B C Identify Structure (LC-MS, Prep HPLC, NMR) B->C Yes I Continue Monitoring (Track & Trend) B->I No D Propose Formation Mechanism C->D E Modify Process Parameters (Temp, Conc., Addition Rate) D->E F Modify Synthetic Route (Reagents, Catalysts) D->F G Develop Specific Purge Step (Recrystallization, Extraction) D->G H Impurity Controlled E->H F->H G->H H->I

Caption: Decision-making workflow for troubleshooting new impurities.

Skraup Synthesis: Tar Formation Pathway

This diagram illustrates the chemical rationale behind tar formation, a critical impurity issue in the Skraup synthesis.

Diagram 2: Tar Formation in Skraup Synthesis A Glycerol G H₂SO₄ (Dehydration) B Acrolein (Reactive Intermediate) C Desired Pathway: + Aniline -> Cyclization -> Oxidation B->C E Side Pathway: Self-Polymerization B->E H Uncontrolled Exotherm (Heat) D Quinoline (Product) C->D F Tarry Byproducts (Impurity) E->F G->B Dehydration H->E Accelerates

Caption: Competing pathways leading to product vs. tar impurities.

Key Experimental Protocols

Protocol 1: In-Process Control and Impurity Profiling using HPLC

Objective: To monitor reaction progress and quantify the formation of impurities during a scaled-up synthesis.

Methodology:

  • Sampling: At predetermined time points (e.g., every hour), carefully extract a small, representative sample (approx. 0.1-0.5 mL) from the reactor.

  • Quenching: Immediately quench the reaction in the sample by diluting it in a suitable solvent (e.g., acetonitrile/water) to prevent further reaction.

  • Sample Preparation: Dilute the quenched sample to a known concentration (e.g., ~1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient Example: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where both the product and expected impurities absorb (e.g., 254 nm).

  • Data Analysis: Integrate the peaks and calculate the area percent for the main product and all impurities. This allows for tracking the consumption of starting materials and the formation/disappearance of intermediates and byproducts over time.[21]

Protocol 2: Pilot-Scale Purification by Recrystallization

Objective: To purify a multi-kilogram batch of a solid quinoline derivative to >99.5% purity.

Methodology:

  • Solvent Selection: In the lab, identify a suitable solvent or solvent system. A good solvent will dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[23] Common choices for quinolines include ethanol, isopropanol, ethyl acetate, or toluene.

  • Dissolution: Charge the crude, dry quinoline product to a clean, appropriately sized, jacketed reactor equipped with an overhead stirrer. Add the selected solvent and begin agitation. Heat the mixture via the reactor jacket until all the solid has dissolved.

  • Decolorization (Optional): If the solution is highly colored, activated carbon can be added. Stir for 30-60 minutes, then filter the hot solution through a bed of celite to remove the carbon.

  • Crystallization: Cool the solution slowly and under controlled conditions. A slow cooling rate generally produces larger, purer crystals. Seeding with a small amount of pure product can be used to induce crystallization if necessary.

  • Isolation: Once crystallization is complete and the slurry has reached the target temperature (e.g., 0-5 °C), isolate the solid product using a centrifuge or filter dryer.

  • Washing: Wash the isolated crystal cake with a small amount of fresh, ice-cold solvent to remove residual mother liquor containing dissolved impurities.[23]

  • Drying: Dry the purified product under vacuum at a validated temperature until the residual solvent content meets specifications.

  • Purity Assessment: Analyze the final product by HPLC, NMR, and for residual solvents by GC to confirm it meets all quality specifications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
  • Manske, R. H. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.
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  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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  • Combes Quinoline Synthesis. (n.d.).
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  • BenchChem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. BenchChem.
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  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19354–19379.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
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  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. Retrieved from [Link]

  • Regis Technologies, Inc. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Ramalinga Prasad Kuppa. (2022). Control of residual solvents in API Manufacturing. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.
  • ResearchGate. (2018). General strategies for the synthesis of quinoline derivatives. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on the limits of genotoxic impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline and its Impurities. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • CordenPharma. (2025).
  • BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (2021). Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Retrieved from [Link]

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  • ScienceScholar. (2022). Review on identification and quantification of genotoxic impurities. Retrieved from [Link]

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How to prevent decarboxylation during functionalization reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unintended side reactions can compromise yield, purity, and the overall success of a synthetic campaign. One of the most common and frustrating side reactions is the premature loss of a carboxyl group—decarboxylation. This guide provides in-depth, field-proven insights into why decarboxylation occurs and, more importantly, how to prevent it during critical functionalization steps.

Section 1: Understanding Decarboxylation - The Root of the Problem

This section addresses the fundamental principles of decarboxylation. Understanding the 'why' is the first step toward effective prevention.

Q1: What is decarboxylation and why does it happen during my reaction?

Decarboxylation is a chemical reaction in which a carboxyl group (-COOH) is removed from a molecule, releasing carbon dioxide (CO₂).[1][2][3] At its core, the reaction's feasibility depends on the stability of the carbanion intermediate (or a related transition state) that forms after the C-C bond to the carboxyl group is broken.[3] If the resulting carbanion is stabilized, decarboxylation is more likely to occur. The reaction is thermodynamically favorable due to the increase in entropy from forming two molecules (one of which is a gas) from one.[4]

Q2: My starting material is a simple aliphatic carboxylic acid, but my colleague is working with a β-keto acid and is having more trouble. Why are some structures more susceptible?

The susceptibility to decarboxylation is directly linked to the molecular structure, specifically the ability of the structure to stabilize the negative charge left behind after CO₂ departs.

  • Highly Susceptible Structures:

    • β-Keto Acids: These are notoriously unstable because the ketone's carbonyl group at the β-position can effectively stabilize the intermediate carbanion through resonance, forming an enolate.[2][5] These compounds can decarboxylate with just mild heating, sometimes between 50 and 150°C.[5]

    • Malonic Acids: Similar to β-keto acids, the second carboxyl group helps stabilize the intermediate.

    • Acids with Electron-Withdrawing Groups (EWGs): Any strong EWG (like -NO₂, -CN, halogens) on the α-carbon will stabilize the resulting carbanion, making decarboxylation easier.[3][6]

  • Stable Structures:

    • Simple Aliphatic and Aromatic Acids: Without a stabilizing group, the formation of the alkyl or aryl carbanion is highly unfavorable. Consequently, these acids are generally stable and require very high temperatures or harsh conditions to decarboxylate.[5][7]

Section 2: Troubleshooting Guide - Preventing Decarboxylation in Practice

This section provides actionable solutions to common experimental challenges where decarboxylation is a significant side reaction.

Q3: My functionalization reaction requires heating, and I'm seeing significant decarboxylation. How can I mitigate this?

Heat is a primary driver for decarboxylation.[8] When high temperatures are unavoidable, your strategy should focus on minimizing reaction time and choosing conditions that don't further promote the side reaction.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Determine the minimum temperature required for the desired functionalization. Run a time-course experiment to find the point of maximum product formation before significant decarboxylation occurs. For example, studies on cannabinoid acids show that while higher temperatures increase the rate of decarboxylation, they also lead to degradation of the desired product over time.[9]

  • Select a More Active Catalyst: If using a catalyst for your main reaction, screen for a more active version that allows you to run the reaction at a lower temperature. For instance, in deoxygenation reactions, bimetallic catalysts like Ni-Cu have shown high efficiency at lower temperatures compared to single-metal systems.[10]

  • Consider Alternative Energy Sources: Microwave-assisted synthesis can sometimes accelerate the desired reaction rate more significantly than the decarboxylation rate, leading to higher yields in shorter times at comparable or even lower bulk temperatures.

  • Protect the Carboxylic Acid: If optimization is insufficient, the most robust solution is to temporarily protect the carboxylic acid group (see Q5).

Q4: My reaction conditions are basic (or acidic), and my product is decarboxylating. What is the role of pH and how can I control it?

Both acidic and basic conditions can catalyze decarboxylation, but through different mechanisms.

  • Under Basic Conditions: A base will deprotonate the carboxylic acid to form a carboxylate anion. This increases the electron density and facilitates the elimination of CO₂, especially if a stable carbanion can be formed.[5]

  • Under Acidic Conditions: Acid can protonate the carbonyl group of a β-keto acid, which facilitates a cyclic, concerted transition state, leading to rapid decarboxylation and formation of an enol intermediate.[5][11] The rate of decarboxylation is often highly dependent on pH, sometimes showing a maximum rate at a specific pH value.[12][13]

Troubleshooting Steps:

  • Maintain Neutral pH: If the functionalization chemistry allows, run the reaction at or near pH 7 using a suitable buffer system (e.g., phosphate buffer).

  • Use a Non-Nucleophilic Base: If a base is required, choose a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge) in a minimal stoichiometric amount to avoid a high concentration of the carboxylate anion.

  • Avoid Strong Acids: For acid-catalyzed reactions, use the mildest acid possible or a Lewis acid that is less likely to promote protonation leading to decarboxylation.[14]

  • Solvent Choice: The choice of solvent can influence the rate. Non-polar solvents may favor the cyclic transition state in β-keto acid decarboxylation, whereas polar protic solvents can disrupt internal hydrogen bonding.[15]

Q5: My substrate is inherently unstable (e.g., an α-hydroxy acid or β-keto acid). How can I perform a functionalization reaction elsewhere in the molecule without losing the carboxyl group?

This is the classic scenario for using a protecting group . The strategy is to convert the carboxylic acid into a less reactive functional group (typically an ester) that is stable to the reaction conditions, and then remove the protecting group to regenerate the carboxylic acid once the desired transformation is complete.[16][17]

Workflow for Using a Protecting Group:

G Start Starting Material (Labile Carboxylic Acid) Protect Step 1: Protect Convert -COOH to -COOR Start->Protect Functionalize Step 2: Functionalize Perform desired reaction on another part of the molecule Protect->Functionalize Protected molecule is stable to reaction conditions Deprotect Step 3: Deprotect Convert -COOR back to -COOH Functionalize->Deprotect End Final Product Deprotect->End Carboxylic acid is regenerated

Caption: A typical protecting group strategy workflow.

Common Protecting Groups for Carboxylic Acids

Protecting GroupProtection ConditionsDeprotection ConditionsStability & Notes
Methyl/Ethyl Ester CH₃OH or C₂H₅OH, Acid catalyst (e.g., H₂SO₄)Saponification (NaOH, LiOH) then acidic workupBase-labile. Not suitable if other base-sensitive groups are present.[18]
Benzyl (Bn) Ester Benzyl alcohol, Acid catalyst OR Benzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Removed under neutral conditions. Sensitive to other reducible groups (alkenes, alkynes, nitro).[18]
tert-Butyl (tBu) Ester Isobutylene, Acid catalystMild acid (TFA, HCl)Stable to base and hydrogenolysis. Cleaved under acidic conditions.[18]
Silyl Esters (e.g., TMS) Silyl chloride (e.g., TMSCl), Base (e.g., Et₃N)Mild aqueous acid, base, or fluoride source (TBAF)Very labile. Often used for temporary protection during a single step.[18]
Section 3: Protocols and Methodologies

Here we provide generalized, step-by-step protocols for key preventative techniques. Always adapt these protocols to your specific substrate and scale, and perform necessary safety assessments.

Protocol 1: General Protection of a Carboxylic Acid as a Methyl Ester

This protocol is a standard method for protecting a carboxylic acid when subsequent reactions are not base-sensitive.

Objective: To convert a carboxylic acid (R-COOH) to its corresponding methyl ester (R-COOCH₃) to prevent decarboxylation.

Materials:

  • Carboxylic acid substrate

  • Methanol (anhydrous), used as solvent and reagent

  • Sulfuric acid (H₂SO₄), concentrated, as catalyst

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the carboxylic acid substrate in an excess of anhydrous methanol (e.g., 0.1 to 0.5 M concentration).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution while stirring, typically in an ice bath to control the initial exotherm.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the mixture to room temperature and carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the product as necessary, typically by column chromatography.

Protocol 2: General Deprotection of a Methyl Ester (Saponification)

Objective: To regenerate the carboxylic acid from its methyl ester after functionalization is complete.

Materials:

  • Methyl ester substrate

  • Solvent (e.g., THF/Water or Methanol/Water mixture)

  • Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH))

  • Aqueous acid for workup (e.g., 1 M HCl)

  • Organic solvent for extraction

Procedure:

  • Dissolve the methyl ester in a suitable solvent mixture such as THF:H₂O (e.g., 3:1 v/v).

  • Add an excess of the base (e.g., 1.5 - 3 equivalents of LiOH).

  • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for sterically hindered esters.

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a low pH (~2) by slowly adding 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carboxylic acid.

Section 4: Advanced Topics & Special Cases

Q6: I've heard of "decarboxylative cross-coupling." How does that relate to preventing decarboxylation?

Decarboxylative cross-coupling is a powerful class of reactions where decarboxylation is intentionally triggered and harnessed to form a new C-C bond.[19][20][21] In these reactions, a metal catalyst (often Palladium, Copper, or Nickel) facilitates the removal of the carboxylate group to generate an organometallic intermediate, which then participates in a cross-coupling reaction.[3][19]

Understanding these mechanisms provides crucial insight into prevention. For example, knowing that copper salts can facilitate decarboxylation[3] means you should avoid them as additives or catalysts in reactions where you want to preserve the carboxyl group. Conversely, if you are performing a functionalization like a C-H activation, you must be aware that under certain conditions with specific metal catalysts, you might be inadvertently promoting a decarboxylative functionalization pathway.[22]

Mechanism of Decarboxylation in β-Keto Acids

Caption: Concerted mechanism of decarboxylation for a β-keto acid.

References
  • Allen, A. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. Its rigid, heterocyclic framework serves as an excellent foundation for designing potent therapeutic agents. Modifications to this core structure can profoundly alter its pharmacological profile. Among the various positions for substitution, the 7-position has emerged as a critical modulator of biological activity. This guide provides an in-depth comparison of how different substituents at the 7-position influence the efficacy of 4-hydroxyquinoline derivatives, with a focus on their antimalarial and anticancer activities. We will explore the causal relationships behind these structural modifications, present supporting experimental data, and detail the methodologies used for their evaluation.

The 4-Hydroxyquinoline Core: A Versatile Pharmacophore

The quinoline ring system is a key feature in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 4-hydroxy (or its tautomeric 4-oxo) form is particularly significant. Its mechanism of action often involves interfering with crucial cellular processes. For instance, in malaria parasites, 4-aminoquinoline derivatives like chloroquine are known to inhibit the polymerization of toxic heme into hemozoin within the parasite's digestive vacuole, leading to its death[2][3]. In oncology, quinoline-based molecules have been developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), by competing with ATP at the enzyme's binding site[4][5]. The 7-position of this scaffold frequently projects towards the solvent-exposed region of the binding site or into adjacent hydrophobic pockets, making it an ideal point for modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The Decisive Role of the 7-Position: A Tale of Two Activities

The chemical nature of the substituent at the 7-position dictates the compound's interaction with its target, influencing everything from binding affinity to drug resistance profiles. The requirements for optimal activity differ significantly depending on the therapeutic goal.

Antimalarial Activity: The Primacy of Electron-Withdrawing Groups

Structure-activity relationship (SAR) studies on 4-aminoquinoline antimalarials have consistently shown that an electron-withdrawing group at the 7-position is essential for potent activity[6][7]. This feature is believed to influence the pKa of the quinoline nitrogen, which is crucial for the drug's accumulation in the acidic food vacuole of the parasite.

  • Halogens: The 7-chloro substituent, famously present in chloroquine, is the benchmark for high potency. Studies comparing various halogens have revealed that 7-iodo and 7-bromo analogs exhibit comparable, potent activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum, with IC50 values in the low nanomolar range (3-12 nM)[6]. Conversely, 7-fluoro and 7-trifluoromethyl derivatives are considerably less active, particularly against resistant strains, highlighting a subtle interplay of electronics and sterics[6].

  • Alkoxy and Aryl Groups: The importance of an electron-withdrawing nature is starkly illustrated by the 7-methoxy analogs. The introduction of this electron-donating group leads to a dramatic loss of activity[6]. However, more complex, bulky substituents have been successfully employed to overcome chloroquine resistance. The addition of biaryl groups at the 7-position has yielded compounds with consistently high potency against resistant strains and favorable selectivity over mammalian cells, suggesting these moieties can establish new, productive interactions within the target site that circumvent resistance mechanisms[8][9].

Anticancer & Kinase Inhibition: Tailoring for Solubility and Potency

In the context of kinase inhibition, the 7-position often lies near the entrance of the ATP-binding cleft, a region that offers significant steric freedom[4]. Here, the focus shifts from pure electronics to optimizing physicochemical properties, especially aqueous solubility, which is a common challenge for kinase inhibitors.

  • Weakly Basic Side Chains: A highly successful strategy involves introducing flexible, weakly basic side chains at the 7-position. For example, replacing a 7-fluoro group with moieties like a morpholinopropyl chain on a related pyridopyrimidine scaffold resulted in a dramatic increase in aqueous solubility (>40 mM) while maintaining potent, nanomolar inhibition of EGFR kinase both in enzymatic and cell-based assays[4]. These basic chains are protonated at physiological pH, providing a solubility handle without disrupting the critical binding interactions of the core pharmacophore.

  • Fluorine and Other Substituents: A simple 7-fluoro group can serve as a valuable synthetic handle and contribute to binding affinity. In a series of 7-fluoro-4-anilinoquinolines, various analogs displayed potent cytotoxic activity against cancer cell lines, with IC50 values against the BGC823 cell line falling in the 3.63–11.10 µM range[5]. This demonstrates that even small, electronegative groups at this position can effectively contribute to anticancer activity.

Comparative Analysis of 7-Substituted Analogs

The following table summarizes the experimental data from key studies, providing a direct comparison of how different 7-substituents impact biological activity.

Compound Scaffold7-Substituent (R)Biological Target / Cell LineActivity (IC50)Reference
4-Aminoquinoline-I (Iodo)P. falciparum (Resistant)3-12 nM[6]
4-Aminoquinoline-Br (Bromo)P. falciparum (Resistant)3-12 nM[6]
4-Aminoquinoline-Cl (Chloro)P. falciparum (Resistant)3-12 nM[6]
4-Aminoquinoline-F (Fluoro)P. falciparum (Resistant)18-500 nM[6]
4-Aminoquinoline-CF3 (Trifluoromethyl)P. falciparum (Resistant)18-500 nM[6]
4-Aminoquinoline-OMe (Methoxy)P. falciparum (Resistant)90-3000 nM[6]
4-Anilinoquinoline-F (Fluoro)BGC823 Cancer Cells8.32 µM (Compound 1f)[5]
Pyrido[4,3-d]pyrimidine-(CH2)3-MorpholineEGFR Kinase (Enzyme)0.5-10 nM[4]
Pyrido[4,3-d]pyrimidine-(CH2)3-MorpholineA431 Cells (EGFR Autophos.)8-40 nM[4]

Visualization of SAR Principles and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated.

SAR_Summary cluster_core 4-Hydroxyquinoline Core cluster_antimalarial Antimalarial Activity cluster_kinase Kinase Inhibition core Quinoline Scaffold at Position 7 neg Decreased Activity (e.g., -OCH3) Electron-Donating core->neg Electronics pos Increased Activity (e.g., -Cl, -Br, -I) Electron-Withdrawing core->pos Electronics neutral Moderate Activity (e.g., -F) Potency/Handle core->neutral Physicochemical sol High Potency & Solubility (e.g., Basic Amines) Improves Properties core->sol Physicochemical

Caption: Key SAR principles for 7-substituted quinolines.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Serial Dilutions of Quinoline Compounds B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Sources

A Comparative Efficacy Analysis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among these, derivatives of 7-chloroquinoline have garnered significant attention for their broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on the ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate core structure and its derivatives, providing a comparative analysis of their efficacy supported by experimental data. We will delve into the structure-activity relationships (SAR) that govern their biological effects and present detailed protocols for key efficacy assays, offering researchers and drug development professionals a comprehensive resource for this promising class of compounds.

The 7-chloroquinoline nucleus is a critical pharmacophore, and modifications at various positions of the quinoline ring and the 3-carboxylate group have led to the development of compounds with enhanced potency and selectivity.[4][5] This guide will synthesize findings from multiple studies to present a cohesive overview of how structural modifications influence the therapeutic potential of these derivatives.

Anticancer Efficacy

Derivatives of 7-chloroquinoline have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of protein kinases and interference with cell signaling pathways crucial for cancer cell proliferation and survival.[1][6]

Comparative Cytotoxicity

The in vitro cytotoxic activity of various derivatives has been evaluated against a range of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Morita-Baylis-Hillman Adducts
Derivative with ortho-nitro groupHL-60 (promyelocytic leukemia)4.60[1]
N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides
Compound 8bMCF-7 (breast cancer)35 (for subsequent assays)[6]
Compound 8bHCT-116 (colon cancer)40 (for subsequent assays)[6]
Compound 8fMCF-7 (breast cancer)35 (for subsequent assays)[6]
Compound 8fHCT-116 (colon cancer)30 (for subsequent assays)[6]
7-Chloro-(4-thioalkylquinoline) Sulfonyl N-oxide Derivatives
Compound 73HCT116 (colorectal cancer)1.99 - 4.9[7]
Compound 74HCT116 (colorectal cancer)1.99 - 4.9[7]
Compound 79HCT116 (colorectal cancer)1.99 - 4.9[7]
Compound 81HCT116 (colorectal cancer)1.99 - 4.9[7]
Compound 73CCRF-CEM (leukemia)Good selectivity[7]
Compound 74CCRF-CEM (leukemia)Good selectivity[7]
7-Chloroquinolinehydrazones
Hydrazone ISF-295 (CNS cancer)0.688 µg/cm³[8]
Pyrrole-containing Hydrazone IIMDA-MB-435 (melanoma)More active than Doxorubicin[8]
Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of these derivatives is highly dependent on their structural features:

  • Substitution at the 7-position: The presence of a chlorine atom at the 7-position is considered optimal for activity in many 4-substituted quinolines.[4]

  • Modifications at the 3-position: The ester group at the 3-position is a key site for derivatization. Conversion to carboxamides has yielded potent anticancer agents.[6]

  • Side Chains at the 4-position: Introduction of thioalkyl side chains, particularly sulfonyl N-oxide derivatives, has been shown to enhance cytotoxic activity.[7] The nature and length of the side chain are critical. For instance, in 7-chloro-(4-thioalkylquinoline) derivatives, a three-carbon spacer in the sulfonyl N-oxide series resulted in high efficacy against colorectal cancer cell lines.[7]

  • Hybrid Molecules: Hybrid molecules combining the 7-chloroquinoline scaffold with other pharmacophores, such as benzimidazoles, have shown promising antiproliferative activity.[9]

Mechanism of Action: PI3K/AKT Pathway Inhibition

Several studies suggest that some 7-chloro-4-hydroxyquinoline derivatives exert their anticancer effects by targeting key signaling pathways. For example, N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated for their potential to inhibit the PI3Kα/AKT pathway, which is a critical regulator of cell survival and proliferation.[6]

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apoptosis Apoptosis Downstream Effectors->Apoptosis Inhibits Inhibitory Derivative Inhibitory Derivative Inhibitory Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a quinoline derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Test Compounds & Incubate A->B C 3. Add MTT Reagent & Incubate B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Value E->F

Caption: Workflow for the MTT cytotoxicity assay.

Antimalarial Efficacy

The 7-chloro-4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone of antimalarial therapy for decades. Research into derivatives aims to overcome the challenge of drug-resistant strains of Plasmodium falciparum.

Comparative Antiplasmodial Activity

The efficacy of antimalarial compounds is typically assessed by their 50% effective concentration (EC₅₀) against different strains of P. falciparum.

Compound/DerivativeP. falciparum StrainEC₅₀ (µM)Reference
4-oxo-3-carboxyl quinolones
7-methoxy quinolone carboxyl ester (7)K1 (CQ-resistant)~0.25[5]
7-methoxy quinolone carboxyl ester (7)3D7 (CQ-sensitive)~0.25[5]
7-methoxy quinolone carboxylic acid (22a)K1 & 3D7Inactive[5]
7-methoxy quinolone carboxamide (23a)K1 & 3D7Inactive[5]
7-substituted 4-aminoquinolines
7-Iodo-AQ with -HN(CH₂)₂NEt₂ side chainCQ-susceptible & resistant3-12 nM[10]
7-Bromo-AQ with -HN(CH₂)₂NEt₂ side chainCQ-susceptible & resistant3-12 nM[10]
7-Fluoro-AQsCQ-susceptible15-50 nM[10]
7-Fluoro-AQsCQ-resistant18-500 nM[10]
7-Trifluoromethyl-AQsCQ-susceptible15-50 nM[10]
7-Trifluoromethyl-AQsCQ-resistant18-500 nM[10]
7-Methoxy-AQsCQ-susceptible & resistantLargely inactive[10]
Structure-Activity Relationship (SAR) for Antimalarial Activity
  • Substituent at the 7-position: The nature of the halogen at the 7-position significantly influences activity. While chloro, bromo, and iodo substituents maintain high potency against both chloroquine-susceptible and -resistant strains, fluoro and trifluoromethyl groups lead to reduced activity, especially against resistant strains.[10] A methoxy group at this position generally results in inactive compounds.[10]

  • Group at the 3-position: For 4-oxo-quinolones, a carboxyl ester at the 3-position is crucial for antimalarial activity.[5] Replacement with a carboxylic acid or carboxamide group abolishes the activity.[5]

  • Side Chain at the 4-position: The dialkylaminoalkyl side chain at the C-4 position is a key determinant of activity. Variations in the length of the carbon chain between the nitrogen atoms can impact efficacy.[4]

Antimicrobial Efficacy

Derivatives of 7-chloroquinoline have also been explored for their antibacterial and antifungal properties. Their efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Comparative Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives
Compound 9Staphylococcus aureus0.12[3]
Compound 9Escherichia coli0.12[3]
Compound 10Staphylococcus aureus0.24[3]
Compound 10Escherichia coli0.12[3]
Andrographolide derivatives
Compound 32Aspergillus niger25[3]
Compound 33Aspergillus niger25[3]
Compound 32Candida neoformans25[3]
Compound 33Candida neoformans25[3]
Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of quinoline derivatives is influenced by the nature of the substituents on the quinoline ring and the side chains. For instance, the introduction of an N-(2-(arylmethylimino) ethyl) side chain at the 4-position of 7-chloroquinoline has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.[3]

Anti-inflammatory and Antinociceptive Efficacy

The anti-inflammatory and pain-relieving (antinociceptive) properties of 7-chloroquinoline derivatives have also been investigated.

Comparative Anti-inflammatory and Antinociceptive Effects

Studies on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues have demonstrated their potential in mitigating inflammation and nociception.[2] These compounds have shown a higher affinity for COX-2 over COX-1, suggesting a mechanism of action similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Similarly, 7-chloro-4-phenylsulfonyl quinoline (PSOQ) has been shown to reduce acetic acid-induced abdominal writhing in mice, indicating an antinociceptive effect.[11] It also diminished edema formation and myeloperoxidase activity in a croton oil-induced inflammation model.[11]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The insertion of different substituents on the phenylselanyl moiety of 4-PSQ alters its efficacy as an antinociceptive and anti-inflammatory agent.[2] This highlights the importance of the electronic and steric properties of the substituents in modulating the biological activity.

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with a wide range of therapeutic applications. The efficacy of these derivatives is intricately linked to their molecular structure, with modifications at the 3-, 4-, and 7-positions of the quinoline ring playing a crucial role in determining their potency and selectivity across different biological targets. The structure-activity relationships discussed in this guide provide a framework for the rational design of new derivatives with improved therapeutic profiles. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. Available from: [Link]

  • Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. Available from: [Link]

  • Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. Available from: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. Available from: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available from: [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. Available from: [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available from: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available from: [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. Available from: [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. NIH. Available from: [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available from: [Link]

  • ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate. ChemSynthesis. Available from: [Link]

  • 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. PubMed. Available from: [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available from: [Link]

  • Anti-inflammatory activities of flavonoid derivates. PMC - PubMed Central. Available from: [Link]

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Sources

A Comparative Benchmarking Guide to Novel Quinoline Derivatives Versus Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Quinoline Scaffold in an Era of Resistance

The quinoline ring system has long been a cornerstone of chemotherapeutic development, most notably embodied by the antimalarial drug chloroquine. For decades, chloroquine was the frontline defense against Plasmodium falciparum, the deadliest species of malaria parasite. Its mechanism of action, primarily the inhibition of heme detoxification in the parasite's digestive vacuole, was highly effective.[1] However, the widespread emergence of chloroquine-resistant strains, largely mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, has severely diminished its clinical utility in many regions.[2][3][4] This has spurred a renewed interest in the quinoline scaffold, leading to the development of a diverse array of new derivatives. These novel compounds are being engineered not only to overcome existing resistance mechanisms in malaria but also to exploit the quinoline core's potent cytotoxic activities against various cancer cell lines.[5][6]

This guide provides a comprehensive framework for the preclinical benchmarking of new quinoline derivatives against the established standard, chloroquine. We will delve into detailed, field-proven protocols for evaluating both antiplasmodial and anticancer efficacy, with a focus on the causality behind experimental choices to ensure self-validating and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of next-generation quinoline-based therapeutics.

Comparative Performance Data

The following tables summarize the in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy of selected new quinoline derivatives in comparison to chloroquine. This data, compiled from recent preclinical studies, offers a snapshot of the promising landscape of quinoline-based drug discovery.

Table 1: In Vitro Antiplasmodial Activity (IC₅₀)

The 50% inhibitory concentration (IC₅₀) values against various strains of Plasmodium falciparum are presented below. Lower values indicate higher potency.

Compound/DerivativeP. falciparum StrainIC₅₀ (µM)Reference
New Quinoline Derivatives
Quinoline-Triazine HybridCQR0.014-5.87 µg/mL[1]
SKM13CQR (FCR3)0.37[2]
2-methylquinoline derivative (10)CQR (Dd2)0.033[7]
Tetrahydrobenzo[h]quinoline derivativeCQR (RKL9)0.0198-0.096[8]
Reference Compound
ChloroquineCQS (NF54)~0.020[7]
ChloroquineCQR (FCR3)0.62[2]
ChloroquineCQR (Dd2)0.172[7]

CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. Note: IC₅₀ values can vary between studies due to different experimental conditions.

Table 2: In Vitro Cytotoxicity (IC₅₀) Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) provides a measure of a compound's cytotoxic potential against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
New Quinoline Derivatives
Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38
HCT-116 (Colon)5.34
MCF-7 (Breast)5.21
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)HL-60 (Leukemia)19.88 µg/mL[9]
8-hydroxy-5-nitroquinoline (NQ)Raji (Lymphoma)0.438[5]
Reference Compound
ChloroquineA549 (Lung)71.3
H460 (Lung)55.6
MDA-MB-231 (Breast)113 µg/mL
Table 3: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

The 4-day suppressive test (Peter's test) is a standard in vivo model to assess antimalarial efficacy in mice infected with Plasmodium berghei.

Compound/DerivativeDose (mg/kg)Parasitemia Suppression (%)Survival Rate (%)Reference
New Quinoline Derivative
SKM1320100100 (at day 12)[2]
Reference Compound
Chloroquine20Not specified40 (at day 12)[2]

Mechanisms of Action and Resistance

While many new quinoline derivatives are thought to share the heme detoxification inhibition mechanism of chloroquine, novel modes of action are emerging.

Chloroquine: Action and Resistance

Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite. There, it caps heme molecules, preventing their polymerization into non-toxic hemozoin. The resulting buildup of free heme is toxic to the parasite.[1] Resistance is primarily mediated by the PfCRT protein, where mutations allow for the efflux of protonated chloroquine from the digestive vacuole, reducing its concentration at the site of action.[2][3][10][4]

Mechanism of Chloroquine Action and Resistance cluster_0 P. falciparum Digestive Vacuole (Acidic) cluster_1 Parasite Cytoplasm Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Chloroquine_in Chloroquine (CQ) CQ_Heme CQ-Heme Complex Chloroquine_in->CQ_Heme Binding Chloroquine_out Chloroquine (CQ) Chloroquine_in:s->Chloroquine_out:n Efflux (Resistance) CQ_Heme->Hemozoin Inhibition Chloroquine_out->Chloroquine_in Influx PfCRT_WT Wild-type PfCRT PfCRT_mutant Mutant PfCRT

Caption: Mechanism of Chloroquine Action and Resistance.

New Quinoline Derivatives: Expanding the Mechanistic Landscape

Many new derivatives are hybrids, combining the quinoline scaffold with other pharmacophores (e.g., pyrimidine, triazine).[1][11] The proposed advantage is a potential dual-action mechanism, which may help to overcome resistance. For instance, some hybrids may not only inhibit hemozoin formation but also target other essential parasite pathways. In the context of cancer, novel quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14][15][16] They can also inhibit key enzymes like topoisomerases, which are crucial for DNA replication and repair.

Proposed Mechanisms of New Quinoline Derivatives cluster_0 Antimalarial Mechanisms cluster_1 Anticancer Mechanisms Heme_detox Heme Detoxification Inhibition Parasite Death Parasite Death Heme_detox->Parasite Death Falcipain_2 Falcipain-2 Inhibition Falcipain_2->Parasite Death New_Quinolines_Malaria New Quinoline Derivatives New_Quinolines_Malaria->Heme_detox New_Quinolines_Malaria->Falcipain_2 Apoptosis Apoptosis Induction Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death Topoisomerase Topoisomerase Inhibition Topoisomerase->Cancer Cell Death New_Quinolines_Cancer New Quinoline Derivatives New_Quinolines_Cancer->Apoptosis New_Quinolines_Cancer->Topoisomerase SYBR Green I-based Antiplasmodial Assay Workflow Start Start Sync Synchronize P. falciparum Culture (Ring Stage) Start->Sync Prepare_plate Prepare 96-well plate with serial dilutions of compounds Sync->Prepare_plate Add_parasites Add parasite suspension (1% parasitemia, 1% hematocrit) Prepare_plate->Add_parasites Incubate_72h Incubate for 72h at 37°C Add_parasites->Incubate_72h Lyse_stain Lyse cells and stain with SYBR Green I lysis buffer Incubate_72h->Lyse_stain Measure_fluorescence Measure fluorescence (Ex: 485nm, Em: 530nm) Lyse_stain->Measure_fluorescence Analyze_data Calculate IC50 values Measure_fluorescence->Analyze_data End End Analyze_data->End

Caption: SYBR Green I-based Antiplasmodial Assay Workflow.

In Vitro Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Rationale: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the old medium with the medium containing the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Rationale: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Step-by-Step Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

    • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add a stop solution to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity and determine the IC₅₀ values.

In Vivo Antimalarial Efficacy: The 4-Day Suppressive Test (Peter's Test)

This is the standard in vivo model to assess the efficacy of antimalarial compounds in mice.

  • Rationale: This test evaluates the ability of a compound to suppress the proliferation of parasites in the blood of infected mice, providing a measure of its in vivo activity.

  • Step-by-Step Protocol:

    • Animal Model: Use a suitable mouse strain (e.g., BALB/c) and infect them with a rodent malaria parasite, typically Plasmodium berghei.

    • Infection: Inoculate the mice intraperitoneally with parasitized red blood cells.

    • Compound Administration: Administer the test compound and a vehicle control to different groups of mice for four consecutive days, starting on the day of infection.

    • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

    • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group.

Mechanism of Action Studies

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

  • Rationale: Topoisomerase II is essential for untangling interlocked DNA circles (catenated DNA). Inhibitors of this enzyme will prevent the release of individual DNA minicircles.

  • Step-by-Step Protocol:

    • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, kinetoplast DNA (kDNA), and the test compound at various concentrations.

    • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

    • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated kDNA will remain in the well.

a. Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Rationale: Activated caspase-3 cleaves a specific substrate (e.g., DEVD-AFC), releasing a fluorescent molecule. The fluorescence intensity is proportional to the caspase-3 activity.

  • Step-by-Step Protocol:

    • Cell Treatment: Treat cancer cells with the test compound for a specified time to induce apoptosis.

    • Cell Lysis: Lyse the cells to release their contents, including caspases.

    • Substrate Addition: Add the caspase-3 substrate to the cell lysate.

    • Incubation: Incubate at 37°C.

    • Fluorescence Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 400 nm and emission at 505 nm).

b. Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

  • Rationale: Apoptosis is regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Western blotting can quantify the levels of these proteins, as well as the cleavage of executioner caspases, to confirm the induction of apoptosis.

  • Step-by-Step Protocol:

    • Protein Extraction: Extract total protein from treated and untreated cells.

    • Protein Quantification: Determine the protein concentration of each sample.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

The development of new quinoline derivatives continues to be a promising avenue in the search for novel antimalarial and anticancer therapies. Many of these compounds demonstrate potent activity against chloroquine-resistant strains of P. falciparum and exhibit significant cytotoxicity against a range of cancer cell lines. The detailed protocols and comparative data presented in this guide provide a robust framework for the preclinical evaluation of these promising therapeutic candidates. Future research should focus on elucidating the precise molecular targets of these new derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and further exploring their potential in combination therapies to combat drug resistance and improve treatment outcomes.

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A Senior Application Scientist's Guide to the Synthesis of 7-Chloroquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the antimalarial drug Chloroquine.[1][2] Its continued relevance in drug discovery for anticancer, antiviral, and anti-inflammatory applications necessitates a deep understanding of its synthesis.[2][3] This guide provides a comparative analysis of various synthetic routes to this privileged heterocycle, offering field-proven insights into the causality behind experimental choices and objective data to inform methodological decisions.

This analysis is structured to compare the primary ring-forming strategies, which construct the quinoline core from acyclic precursors. We will delve into the classical, named reactions that have been the workhorses of quinoline synthesis for over a century, as well as touch upon modern advancements.

G cluster_main Synthetic Strategies for 7-Chloroquinolines cluster_classical Classical Ring-Forming Reactions cluster_modern Modern Approaches A Ring-Forming Syntheses (Classical Methods) C Gould-Jacobs A->C D Combes A->D E Conrad-Limpach A->E F Friedländer A->F G Doebner-von Miller A->G H Skraup A->H B Post-Synthesis Functionalization (Modern Methods) I Transition-Metal Catalysis B->I J Directed Metalation B->J

Caption: Overview of synthetic approaches to the 7-chloroquinoline core.

The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a robust and widely used method for preparing 4-hydroxyquinoline derivatives, which are key intermediates for pharmacologically active compounds like 4,7-dichloroquinoline.[4][5] The reaction proceeds by condensing an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[5][6]

Mechanism and Experimental Rationale

The synthesis begins with a nucleophilic substitution of the ethoxy group from diethyl ethoxymethylenemalonate (DEEM) by the aniline (m-chloroaniline for our target). This forms an anilinomethylenemalonate intermediate. The critical step is the subsequent high-temperature intramolecular cyclization. This is not a simple cyclization; it proceeds via a 6-electron process to form the quinoline ring, driven by the thermodynamic stability of the resulting aromatic system.[5] The high temperatures (often >250 °C) are necessary to overcome the activation energy for this ring-closing step.[7][8] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline, or more directly, chlorinated to produce the highly valuable 4,7-dichloroquinoline intermediate.[9]

G cluster_workflow Gould-Jacobs Workflow Start m-Chloroaniline + Diethyl ethoxymethylenemalonate Step1 Condensation (~100-130 °C) Start->Step1 Intermediate1 Anilinomethylenemalonate Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (High Temp, e.g., 250 °C) Intermediate1->Step2 Intermediate2 Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Step2->Intermediate2 Step3 Chlorination (e.g., POCl₃) Intermediate2->Step3 End 4,7-Dichloroquinoline Step3->End

Caption: General workflow for the Gould-Jacobs synthesis of 4,7-dichloroquinoline.

Protocol: Synthesis of 4,7-Dichloroquinoline

This protocol is adapted from established methodologies for synthesizing the key 4,7-dichloroquinoline intermediate.[9]

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cyclization: The intermediate from the previous step is added portion-wise to a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) preheated to 250 °C. The mixture is maintained at this temperature for 20-30 minutes. Rationale: The high temperature is critical for the electrocyclic ring closure. An inert solvent ensures even heat distribution and prevents decomposition.

  • Hydrolysis & Chlorination: After cooling, the cyclized product (ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) is collected. This intermediate is then hydrolyzed with aqueous sodium hydroxide, followed by acidification to yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid. Heating this acid intermediate leads to decarboxylation, forming 7-chloro-4-hydroxyquinoline.[9]

  • Final Chlorination: The 7-chloro-4-hydroxyquinoline is refluxed with phosphorus oxychloride (POCl₃) to convert the 4-hydroxy group to a chloro group, yielding the final product, 4,7-dichloroquinoline.[9] The crude product is purified by recrystallization.

The Combes Synthesis: A Direct Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to substituted quinolines by condensing an aniline with a β-diketone under acidic conditions.[10][11] For the synthesis of a 7-chloroquinoline derivative, m-chloroaniline is the logical starting material.

Mechanism and Experimental Rationale

The reaction is initiated by the acid-catalyzed condensation of the aniline with one of the carbonyl groups of the β-diketone (e.g., acetylacetone) to form an enamine intermediate.[10][12] The key step is the subsequent intramolecular electrophilic cyclization onto the aniline ring, which is the rate-determining step.[11] The choice of acid catalyst (sulfuric acid is common) is crucial as it must be strong enough to promote both the initial condensation and the final cyclization/dehydration cascade. The regioselectivity of the cyclization is influenced by the substituents on the aniline; for m-chloroaniline, cyclization typically occurs para to the amino group, leading to the desired 7-chloro substitution pattern.[10]

G cluster_mechanism Combes Synthesis Mechanism Start m-Chloroaniline + β-Diketone Step1 Acid-Catalyzed Condensation (-H₂O) Start->Step1 Intermediate1 Enamine Intermediate (Schiff Base Tautomer) Step1->Intermediate1 Step2 Protonation & Electrophilic Cyclization (Rate-Determining Step) Intermediate1->Step2 Intermediate2 Cyclized Cationic Intermediate Step2->Intermediate2 Step3 Dehydration (-H₂O) Intermediate2->Step3 End 2,4-Disubstituted-7-chloroquinoline Step3->End

Caption: Key mechanistic steps in the Combes quinoline synthesis.

Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

This protocol is a representative example based on the Combes reaction.[10]

  • Reactant Mixing: In a flask, slowly add concentrated sulfuric acid to a cooled mixture of m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq). Rationale: The acid is added slowly and with cooling to control the initial exothermic reaction upon mixing.

  • Reaction: The mixture is allowed to stand at room temperature for several hours or gently heated (e.g., to 60-80 °C) to drive the reaction to completion. The progress is monitored by TLC.

  • Workup: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., concentrated ammonium hydroxide or NaOH solution). This precipitates the crude product.

  • Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Other Classical Syntheses: An Overview

Several other classical methods exist, each with distinct starting materials and mechanisms.[12]

  • Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters.[13][14] Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (Conrad-Limpach, high temp) or 2-hydroxyquinolines (Knorr, lower temp). The Conrad-Limpach variant is mechanistically related to the Gould-Jacobs reaction but offers a different entry point to the 4-quinolone core.[14][15]

  • Doebner-von Miller Reaction: This reaction uses an aniline and an α,β-unsaturated carbonyl compound, often formed in situ from an aldol condensation.[12][16] It is a variation of the Skraup synthesis but generally proceeds under less harsh conditions.[16][17]

  • Friedländer Synthesis: This is a highly convergent method that condenses a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing an α-methylene group.[18][19][20] Its primary limitation is the availability of the substituted 2-aminocarbonyl starting material.[21][22]

  • Skraup Synthesis: The archetypal quinoline synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[23][24] The reaction is notoriously vigorous and often requires moderators like ferrous sulfate.[23][25] The harsh conditions can limit its applicability for sensitive substrates.

Comparative Analysis and Data Summary

The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, and the required scale and safety considerations.

Synthetic Route Starting Materials (for 7-Chloroquinoline) Key Conditions Typical Yields Advantages Disadvantages
Gould-Jacobs m-Chloroaniline, Alkoxymethylenemalonate esterHigh temp. cyclization (>250°C)Good to ExcellentVersatile for 4-hydroxyquinolines; reliableRequires very high temperatures; multi-step process
Combes m-Chloroaniline, β-DiketoneStrong acid (e.g., H₂SO₄)Moderate to GoodDirect, one-pot synthesis of 2,4-disubstituted quinolinesLimited to 2,4-substitution patterns
Conrad-Limpach m-Chloroaniline, β-KetoesterHigh temp. cyclization (~250°C)GoodGood route to 4-quinolonesHigh temperatures required; potential for regioisomers (Knorr product)
Friedländer 2-Amino-4-chlorobenzaldehyde/ketone, Methylene ketoneAcid or base catalysisGood to ExcellentHigh convergence and atom economySubstituted 2-aminobenzaldehyde can be difficult to access
Skraup m-Chloroaniline, Glycerol, Oxidizing agentH₂SO₄, high temp.Variable (can be high)Inexpensive starting materialsExtremely exothermic/violent reaction; harsh conditions
Doebner-von Miller m-Chloroaniline, α,β-Unsaturated carbonylAcid catalysisModerateMilder than Skraup synthesisPotential for complex mixtures and polymer formation

Modern Approaches: Beyond the Classics

While classical methods are foundational, modern organic synthesis offers alternative strategies. Transition-metal catalyzed reactions, for example, provide novel pathways for quinoline synthesis, often under milder conditions with high efficiency.[26][27] Another powerful strategy involves the late-stage functionalization of the pre-formed quinoline ring. For instance, directed metalation using mixed lithium-magnesium reagents allows for the regioselective introduction of functional groups onto the 7-chloroquinoline scaffold, providing access to derivatives that are difficult to obtain through classical ring-forming reactions.[28]

Conclusion

The synthesis of 7-chloroquinolines can be approached through a variety of robust methods. The Gould-Jacobs and Combes syntheses represent two of the most reliable and practical classical routes, offering access to key 4-hydroxy intermediates and 2,4-disubstituted final products, respectively. The choice between them, or any of the other discussed methods, is a strategic decision guided by the target molecule's specific structure, precursor availability, and scalability. For researchers in drug development, a thorough understanding of these synthetic pathways is essential for the efficient and rational design of novel 7-chloroquinoline-based therapeutic agents.

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In vitro testing of respiratory inhibition by 4-hydroxyquinoline-3-carboxylic acids.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Assessment of Respiratory Inhibition by 4-Hydroxyquinoline-3-Carboxylic Acids

Introduction: Targeting the Cellular Powerhouse

The mitochondrion, often dubbed the powerhouse of the cell, is a critical hub for energy production through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, is central to this process. The inhibition of the ETC is a key mechanism of action for various toxins and therapeutic agents. Among the diverse chemical classes known to modulate mitochondrial function, 4-hydroxyquinoline-3-carboxylic acids represent a scaffold of significant interest. These compounds have been investigated for their ability to inhibit cellular respiration, making them valuable as tool compounds in bioenergetics research and as potential starting points for drug discovery programs, particularly in oncology and infectious diseases.[1][2]

This guide provides a comprehensive comparison of 4-hydroxyquinoline-3-carboxylic acids with other classical respiratory inhibitors. It details the underlying mechanisms of action, presents a robust in vitro protocol for assessing respiratory inhibition using modern techniques, and offers insights into data interpretation for researchers, scientists, and drug development professionals.

Mechanism of Action: Pinpointing the Target

The precise mechanism by which 4-hydroxyquinoline-3-carboxylic acids inhibit cellular respiration can vary depending on the specific substitutions on the quinoline core. Early research into this chemical class identified their potent inhibitory effects on dehydrogenase enzymes, particularly mitochondrial malate dehydrogenase.[2][3] These enzymes are crucial for supplying reducing equivalents (NADH and FADH₂) to the ETC. By inhibiting these dehydrogenases, the compounds effectively starve the ETC of its fuel, leading to a shutdown of oxygen consumption.

More broadly, compounds with a quinoline core are known to interact with the quinone-binding sites (Q-sites) of ETC complexes, such as Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc₁ complex). This mode of inhibition disrupts the flow of electrons through the chain. For the purpose of this guide, we will consider their primary inhibitory action as occurring at the level of dehydrogenases and/or Complex III, which represents a common mechanism for quinoline-based compounds.[4]

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Matrix Mitochondrial Matrix C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III Q->C3 CytC Cyt C C3->CytC C4 Complex IV CytC->C4 O2 O₂ C4->O2 H2O H₂O O2->H2O TCA TCA Cycle TCA->C2 Succinate Dehydro Dehydrogenases (e.g., Malate Dehydrogenase) TCA->Dehydro Substrates Dehydro->C1 NADH Inhibitor 4-Hydroxyquinoline- 3-Carboxylic Acids Inhibitor->C3 Inhibition Inhibitor->Dehydro Inhibition

Figure 1: Proposed inhibitory mechanism of 4-hydroxyquinoline-3-carboxylic acids on the mitochondrial electron transport chain.

Comparative Analysis of Respiratory Inhibitors

To effectively evaluate the inhibitory profile of 4-hydroxyquinoline-3-carboxylic acids, it is essential to compare them against well-characterized inhibitors that target different components of the OXPHOS system. This comparison provides context for the potency and specificity of the test compounds.

Inhibitor ClassSpecific ExamplePrimary TargetMechanism of ActionTypical Conc. (in vitro)Key Features
4-Hydroxyquinoline-3-Carboxylic Acids Various DerivativesDehydrogenases / Complex IIIPrevents substrate oxidation or blocks electron flow at the Q-site.[2][4]1-50 µMSpecificity and potency are highly dependent on substitutions. Lipophilic congeners show specificity for mitochondrial enzymes.[2]
Complex I Inhibitor RotenoneComplex I (NADH Dehydrogenase)Binds to the quinone-binding site, preventing electron transfer from NADH to ubiquinone.[5]0.1-1 µMPotent and specific Complex I inhibitor; induces significant ROS production.[5]
Complex III Inhibitor Antimycin AComplex III (Cytochrome bc₁)Binds to the Qi site, blocking electron transfer from cytochrome b to ubiquinone.[5]0.1-1 µMCauses a highly reduced state upstream, leading to superoxide production.[5]
Complex IV Inhibitor Sodium Azide / CyanideComplex IV (Cytochrome c Oxidase)Binds to the heme iron in cytochrome a3, preventing the final transfer of electrons to oxygen.1-10 mMRapid and potent inhibition of respiration; highly toxic.
ATP Synthase Inhibitor OligomycinComplex V (ATP Synthase)Binds to the F₀ subunit, blocking the proton channel and inhibiting ATP synthesis. This indirectly stops respiration due to coupled proton pumping.[6]1-5 µMDifferentiates between coupled and uncoupled respiration.
Uncoupler FCCPInner Mitochondrial MembraneA protonophore that shuttles protons across the inner membrane, dissipating the proton gradient and uncoupling respiration from ATP synthesis.[6]0.5-2 µMInduces maximal respiration, revealing the upper capacity of the ETC.

In Vitro Testing Methodology: The Mitochondrial Stress Test

The most common and robust method for assessing mitochondrial function in vitro is through extracellular flux analysis, which measures the real-time oxygen consumption rate (OCR) of living cells or isolated mitochondria.[6][7] The Seahorse XF Analyzer is a standard platform for this type of measurement.[6] The "Mito Stress Test" is a cornerstone assay that uses sequential injections of known mitochondrial inhibitors to reveal a detailed profile of respiratory function.

Experimental Workflow

The workflow involves seeding cells, allowing them to adhere, and then subjecting them to the test compound before performing the Mito Stress Test.

cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis node_step node_step node_action node_action node_data node_data s1 Seed Cells in XF Microplate s2 Incubate (24h) for Adherence s1->s2 a1 Hydrate Sensor Cartridge in Calibrant a5 Load Inhibitors into Sensor Cartridge Ports a1->a5 a2 Replace Culture Medium with XF Assay Medium a3 Treat Cells with 4-Hydroxyquinoline-3-Carboxylic Acid (or Vehicle) a2->a3 a4 Equilibrate Plate in CO₂-free Incubator a3->a4 a6 Run Seahorse XF Analyzer a4->a6 a5->a6 d1 Measure Basal OCR a6->d1 d2 Inject Oligomycin (Measure ATP-linked OCR) d1->d2 d3 Inject FCCP (Measure Maximal Respiration) d2->d3 d4 Inject Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) d3->d4 d5 Calculate Key Parameters (e.g., Spare Capacity) d4->d5

Figure 2: Standard experimental workflow for the Seahorse XF Mito Stress Test.

Detailed Step-by-Step Protocol

This protocol is a template and should be optimized for the specific cell type and instrumentation used.

  • Cell Seeding (Day 1):

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. The goal is to achieve an 80-90% confluent monolayer on the day of the assay.

    • Incubate overnight in a standard CO₂ incubator at 37°C.

    • Causality Check: Proper cell density is critical. Too few cells will yield a low signal, while over-confluent cells may have altered metabolic profiles.

  • Sensor Cartridge Hydration (Day 1):

    • Place the Seahorse XF sensor cartridge upside down and pipette 200 µL of sterile water into each well of the utility plate.

    • Lower the sensor cartridge onto the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.

    • Causality Check: Hydration of the solid-state fluorophores is essential for accurate oxygen and pH measurements.

  • Assay Preparation (Day 2):

    • Warm Seahorse XF Assay Medium (e.g., DMEM with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4) to 37°C.

    • Remove the cell culture plate from the incubator. Wash the cells by gently removing the culture medium and adding 180 µL of warmed XF Assay Medium to each well.

    • Place the plate in a non-CO₂ incubator at 37°C for 1 hour to allow the cells to equilibrate.

    • Causality Check: Using a CO₂-free, unbuffered medium is mandatory, as the instrument measures proton flux (ECAR), and CO₂ would interfere with this by forming carbonic acid.[6]

  • Compound and Inhibitor Loading:

    • Prepare stock solutions of your 4-hydroxyquinoline-3-carboxylic acid test compounds and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in XF Assay Medium.

    • Add the test compound(s) to the appropriate wells of the cell plate. Include vehicle-only control wells.

    • Load the inhibitors into the designated ports (A, B, C) of the hydrated sensor cartridge. A typical loading concentration for a 10X stock is:

      • Port A: Oligomycin (e.g., 15 µM for a 1.5 µM final concentration)

      • Port B: FCCP (e.g., 10 µM for a 1.0 µM final concentration)

      • Port C: Rotenone/Antimycin A (e.g., 5 µM each for a 0.5 µM final concentration)

    • Self-Validation System: The sequential injection of these known inhibitors provides internal controls for every well, validating the metabolic state of the cells and allowing for the deconvolution of different aspects of respiration.

  • Execution and Data Acquisition:

    • Place the cell plate into the Seahorse XF Analyzer. The instrument will first calibrate using the loaded sensor cartridge.

    • The assay protocol will proceed with baseline measurements followed by the sequential injection of the compounds from Ports A, B, and C, with OCR and ECAR measurements taken after each injection.

    • Causality Check: The instrument creates a transient micro-chamber (approx. 2 µL) when the sensors are lowered, allowing for rapid and sensitive detection of changes in oxygen concentration.[6]

Data Interpretation

The output of the Mito Stress Test is a kinetic graph of OCR over time. An effective inhibitor of respiration, such as a 4-hydroxyquinoline-3-carboxylic acid, would be expected to cause a significant decrease in the basal OCR. The subsequent injections allow for a more detailed analysis:

  • Basal Respiration: The initial OCR minus the non-mitochondrial OCR. A potent inhibitor will lower this value.

  • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection. This represents the portion of respiration used for ATP synthesis. An inhibitor acting on the ETC will reduce this value.

  • Maximal Respiration: The peak OCR after FCCP injection. This reveals the maximum capacity of the ETC. An ETC inhibitor will blunt or eliminate the cell's ability to respond to FCCP.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration. This is a measure of the cell's ability to respond to energetic demand. An inhibitor will reduce or eliminate this capacity.

By comparing the profiles of cells treated with a 4-hydroxyquinoline-3-carboxylic acid to vehicle controls, one can quantify its inhibitory effect on mitochondrial respiration and gain insights into its mechanism relative to the known inhibitors.

References

  • Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. National Institutes of Health (NIH). Available at: [Link]

  • Extracellular Oxygen Consumption Assay for mitochondrial function in cell culture. Protocols.io. Available at: [Link]

  • Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. Protocols.io. Available at: [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. Available at: [Link]

  • Protocol for measurement of oxygen consumption rate in intact cells. ResearchGate. Available at: [Link]

  • Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Journal of Visualized Experiments (JoVE). Available at: [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry. Available at: [Link]

  • OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]

  • Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo. RSC Chemical Biology. Available at: [Link]

  • How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements. International Journal of Molecular Sciences. Available at: [Link]

  • Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines. Frontiers in Cell and Developmental Biology. Available at: [Link]

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A Comparative Guide to Cross-Reactivity Profiling of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural framework for assessing the cross-reactivity of novel quinoline-based therapeutic candidates. It is intended for researchers, scientists, and drug development professionals dedicated to navigating the complexities of preclinical safety and pharmacology. We will explore the causal mechanisms of off-target activity, detail robust experimental protocols for its detection, and provide a clear methodology for data interpretation and comparison.

The Quinoline Scaffold: A Double-Edged Sword in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties have given rise to a plethora of essential medicines, from antimalarials like quinine and chloroquine to modern anticancer agents that target critical signaling pathways.[3][4][5][6] The therapeutic success of quinolines often stems from their ability to interact with specific biological targets, such as parasite enzymes or protein kinases.[3][6]

However, the very features that make quinolines effective can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target activity. These interactions are a significant source of adverse drug reactions (ADRs) and a primary cause of attrition during drug development.[7] Therefore, a rigorous and early assessment of a novel quinoline compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental component of a successful and safe drug discovery program.

Deconstructing Cross-Reactivity: From Structural Mimicry to Off-Target Pharmacology

Cross-reactivity can arise from two principal mechanisms:

  • Structural and Pharmacophoric Similarity: The quinoline scaffold may share structural or electronic features with the endogenous ligands of other receptors or the substrates of other enzymes. This mimicry can lead to unintended binding. For instance, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a common interaction motif in many protein-ligand binding pockets.[8]

  • Broad Inhibitory Activity: Many quinoline derivatives are designed as inhibitors (e.g., kinase inhibitors). The ATP-binding pocket of protein kinases, for example, is highly conserved across the kinome. A quinoline compound designed to inhibit one kinase may inadvertently bind to the ATP pockets of numerous other kinases, leading to a cascade of off-target effects.

Identifying these potential liabilities early is the central goal of secondary pharmacology, a practice that has become standard in the pharmaceutical industry to build a comprehensive safety profile before first-in-human trials.[7][9][10][11]

A Strategic Workflow for Cross-Reactivity Assessment

A tiered, systematic approach is the most efficient strategy for profiling a novel quinoline compound. This workflow prioritizes broad screening to identify potential issues early, followed by more focused assays to confirm and quantify those risks.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Investigation & Potency cluster_2 Tier 3: Mechanistic & In Vivo Confirmation cluster_3 Outcome A Novel Quinoline Compound B Broad Secondary Pharmacology Panel (e.g., 40-70 targets: GPCRs, Ion Channels, Transporters) Test at single high concentration (e.g., 10 µM) A->B Initial Profiling C Concentration-Response Assays (IC50/Ki Determination for 'Hits') B->C Hits >50% inhibition D Broad Kinase Panel Screen (e.g., >400 kinases) (If primary target is a kinase or hits are found) B->D Rationale-driven E In Vitro Cytotoxicity Panel (Multiple cell lines: e.g., HepG2, HEK293) B->E General Toxicity F Functional/Cell-Based Assays (for confirmed off-targets) C->F Confirm functional effect D->F Confirm cellular effect G In Vivo Toxicology & Safety Pharmacology Studies E->G Guide in vivo observation F->G H Comprehensive Cross-Reactivity Profile (Selectivity & Safety Margin Assessment) G->H

Caption: A tiered workflow for assessing quinoline cross-reactivity.

Core Experimental Protocols for In Vitro Profiling

The following protocols represent cornerstone assays in a cross-reactivity investigation. The key to a self-validating system is the inclusion of appropriate controls.

Secondary Pharmacology: Radioligand Binding Assay for Off-Target Receptors

This assay quantifies the ability of a test compound to displace a known, radioactively labeled ligand from its receptor, providing a direct measure of binding interaction.

Objective: To determine if the novel quinoline compound binds to a panel of common off-target receptors (e.g., adrenergic, dopaminergic, serotonergic receptors).

Methodology:

  • Preparation:

    • Thaw cell membrane preparations expressing the target receptor of interest.

    • Prepare assay buffer according to the specific receptor's requirements.

    • Serially dilute the novel quinoline compound in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations (e.g., ranging from 10 nM to 100 µM).

  • Assay Plate Setup:

    • Total Binding Wells: Add membrane preparation, radioligand (e.g., ³H-spiperone for D2 receptors), and vehicle (buffer with DMSO).

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor ligand (e.g., unlabeled haloperidol). This determines the amount of radioligand that binds non-specifically.

    • Test Compound Wells: Add membrane preparation, radioligand, and the diluted novel quinoline compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [CPM_Test - CPM_NSB] / [CPM_Total - CPM_NSB])

    • Plot percent inhibition against the log concentration of the quinoline compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

Given that many quinoline compounds target kinases, screening against a broad panel is essential.

Objective: To quantify the inhibitory activity of the novel quinoline compound against a large panel of protein kinases.

Methodology:

  • Reagents:

    • Recombinant Kinase Enzymes.

    • Specific peptide substrates for each kinase.

    • ATP (often at a concentration near its Km for each specific kinase).

    • Test compound (novel quinoline).

    • Positive Control Inhibitor (e.g., Staurosporine, a broad-spectrum kinase inhibitor).

  • Assay Principle (Example: ADP-Glo™ Kinase Assay): This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. Less ADP means more inhibition.

  • Procedure:

    • Dispense the novel quinoline compound at various concentrations into a multi-well assay plate. Include vehicle control wells and positive control wells.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the "ADP-Glo™ Reagent".

    • Add the "Kinase Detection Reagent" to convert the ADP produced into a luminescent signal via a coupled enzymatic reaction.

    • Incubate to allow the signal to develop.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate percent inhibition relative to the vehicle control.

    • Determine IC₅₀ values by plotting percent inhibition versus compound concentration.

Cell-Based Cytotoxicity Assay (MTS Assay)

This assay assesses whether the compound has a general toxic effect on cell viability and proliferation.

Objective: To determine the concentration at which the novel quinoline compound reduces the viability of various human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

Methodology:

  • Cell Culture:

    • Culture the desired cell lines in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinoline compound.

    • Remove the old media from the cells and add fresh media containing the different concentrations of the compound.

    • Include vehicle control wells (media + DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a prolonged period, typically 48 to 72 hours, to observe effects on proliferation and viability.

  • MTS Reagent Addition:

    • Add a combined MTS/PMS solution (e.g., CellTiter 96® AQueous One Solution) to each well.

    • MTS is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.

  • Detection and Analysis:

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • The amount of color produced is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation: A Comparative Analysis

Effective communication of cross-reactivity data relies on clear, quantitative comparisons. Key metrics include the IC₅₀ (the concentration of an inhibitor required to reduce a biological response by half) and the Kᵢ (the inhibition constant, a measure of binding affinity).[12][13] It is crucial to recognize that IC₅₀ values can be highly dependent on assay conditions (like substrate concentration), whereas Kᵢ values are, in principle, more constant.[14][15] Therefore, comparing Kᵢ values is often preferred for assessing binding potency across different assays.

The ultimate goal is to establish the selectivity window : the ratio of a compound's potency for its off-targets versus its on-target. A larger window suggests a safer compound.

Hypothetical Data Comparison Guide

Below is a table comparing a hypothetical novel quinoline compound against two alternatives. The primary target is Kinase X.

Target FamilySpecific TargetNovel Quinoline Cpd (IC₅₀/Kᵢ, nM) Comparator A (IC₅₀/Kᵢ, nM) Comparator B (IC₅₀/Kᵢ, nM)
Primary Target Kinase X 5 10 2
KinasesKinase Y55080>10,000
Kinase Z>10,0001,200150
GPCRs5-HT₂B Receptor1,2002,50095
Dopamine D₂ Receptor>10,000>10,0008,500
Ion ChannelshERG Channel8,5009,800450
CytotoxicityHepG2 (GI₅₀, nM)>20,000>20,0001,500

Interpretation:

  • Novel Quinoline Cpd: Shows excellent potency for the primary target (5 nM) and a strong selectivity profile. It is >100-fold selective for Kinase X over Kinase Y and has minimal activity against other screened targets, including the critical hERG channel.[7]

  • Comparator A: While potent, it shows significant off-target activity against Kinase Y (only 8-fold selectivity), suggesting a potential for side effects related to Kinase Y inhibition.

  • Comparator B: This is the most potent compound for the primary target but has a poor safety profile. It shows significant activity against the 5-HT₂B receptor (linked to cardiac valvulopathy) and the hERG channel (linked to QT prolongation and arrhythmia), and it is cytotoxic at a relatively low concentration.[7]

This comparative analysis clearly positions the Novel Quinoline Compound as the superior candidate to advance based on its cross-reactivity profile.

G cluster_0 Signaling Pathway A (Intended) cluster_1 Signaling Pathway B (Off-Target) A Receptor A B Kinase X (Primary Target) A->B C Downstream Effector A B->C D Therapeutic Effect C->D E Receptor B F Kinase Y (Off-Target) E->F G Downstream Effector B F->G H Adverse Effect G->H I Novel Quinoline Compound I->B High Potency (On-Target) I->F Low Potency (Off-Target)

Caption: On-target vs. off-target activity of a selective quinoline compound.

Conclusion: Building a Foundation of Safety

The evaluation of cross-reactivity is a critical, data-driven process that directly impacts the safety and ultimate success of a novel therapeutic agent. By employing a strategic workflow that combines broad screening with detailed, quantitative follow-up assays, researchers can build a comprehensive understanding of a compound's interaction profile. This guide provides the foundational protocols and comparative framework necessary to objectively assess novel quinoline compounds, enabling informed decisions and prioritizing the development of candidates with the highest potential for efficacy and the lowest risk of off-target-driven toxicity.

References

  • Title: Quinoline antimalarials: mechanisms of action and resistance - PubMed Source: PubMed URL
  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL
  • Title: Chemical structures of (a) quinoline containing drugs and clinical...
  • Title: Safety And Secondary Pharmacology Source: ApconiX URL
  • Title: The Importance of In Vitro Assays Source: Visikol URL
  • Title: The state of the art in secondary pharmacology and its impact on the safety of new medicines Source: PubMed URL
  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Future Journal of Pharmaceutical Sciences URL
  • Title: The Translational Value of Secondary Pharmacology Assays for Nonclinical and Clinical Findings Source: FDA URL
  • Title: Review on recent development of quinoline for anticancer activities Source: ResearchGate URL
  • Title: Cross-reactivity among drugs: Clinical problems Source: ResearchGate URL
  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL
  • Title: How to Develop a Successful in vitro Screening Strategy Source: Sygnature Discovery URL
  • Title: Analysis of secondary pharmacology assays received by the US Food and Drug Administration Source: PubMed URL
  • Title: The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings Source: FDA URL
  • Title: Assay Development in Drug Discovery Source: Danaher Life Sciences URL
  • Title: S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL
  • Title: An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot Source: ResearchGate URL
  • Title: Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise Source: National Institutes of Health URL
  • Title: FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers Source: HistologiX URL
  • Title: Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise Source: ResearchGate URL
  • Title: The difference between Ki, Kd, IC50, and EC50 values Source: The Science Snail URL
  • Title: Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL
  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PubMed Central URL

Sources

Halogenation of the Quinoline Scaffold: A Comparative Guide to Optimizing Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2][3][4] From the life-saving antimalarial quinine to the broad-spectrum fluoroquinolone antibiotics, this bicyclic heterocycle has proven to be an exceptionally versatile template for drug design. A key strategy for modulating the potency, selectivity, and pharmacokinetic profile of quinoline-based agents is the introduction of halogen substituents.

This guide provides a comparative analysis of how different halogen substitutions—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—at various positions on the quinoline ring impact its biological efficacy. We will delve into structure-activity relationships (SAR) across antibacterial, anticancer, and antimalarial activities, supported by experimental data, and explore the underlying physicochemical principles that govern these effects.

The Physicochemical Impact of Halogenation

The introduction of a halogen atom to the quinoline scaffold is not a trivial modification. Each halogen imparts a unique combination of electronic and steric effects that profoundly influence a molecule's interaction with its biological target and its overall disposition in the body (ADMET properties).

  • Electronegativity and Inductive Effects : Halogens are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases down the group (F > Cl > Br > I). This can alter the pKa of nearby functional groups and modulate the electron density of the aromatic system, influencing binding interactions.[5]

  • Lipophilicity : Halogenation almost invariably increases the lipophilicity (logP) of a molecule, a critical parameter for membrane permeability.[6][7][8] The magnitude of this increase is related to the size and polarizability of the halogen (I > Br > Cl > F). However, an optimal logP range is crucial, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[9]

  • Halogen Bonding : A less intuitive but critical interaction is the halogen bond. This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. The strength of this bond increases with the polarizability of the halogen (I > Br > Cl > F). This interaction can be a powerful tool for enhancing binding affinity and selectivity.

  • Metabolic Stability : Halogens can be used to block sites of metabolism. For instance, fluorinating a position susceptible to cytochrome P450-mediated oxidation can significantly increase a drug's half-life.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Physicochemical Properties vs. Biological Consequences", fontname="Arial", fontsize=10]; /dot

Caption: Interplay of halogen properties and their biological outcomes.

Comparative Efficacy in Antibacterial Agents

Halogenated quinolines, particularly the fluoroquinolones, represent a major class of synthetic antibiotics.[10][11] The nature and position of the halogen are critical determinants of their antibacterial spectrum and potency.

The classic fluoroquinolones (e.g., ciprofloxacin, levofloxacin) feature a crucial fluorine atom at the C6 position. This C6-fluoro substituent is widely recognized to enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of this drug class. The high electronegativity of fluorine at this position is thought to enhance the binding affinity to the enzyme-DNA complex.

Recent studies have explored other halogen substitutions to combat growing resistance. For instance, research on halogenated quinolines (HQs) has demonstrated potent activity against drug-resistant Gram-positive pathogens like MRSA and VRE.[12][13]

Comparative Antibacterial Activity (MIC, µg/mL)

Compound Scaffold Halogen at C7 Halogen at C6 S. aureus (MRSA) E. faecium (VRE) Reference
2-phenyl-quinoline H F >32 >32 Fictional Example
2-phenyl-quinoline Cl F 4 8 Fictional Example
2-phenyl-quinoline Br F 2 4 Fictional Example
Nalidixic Acid Analog H H >128 >128 [10]
Flumequine F H 32 64 [10]

| Ciprofloxacin | F (piperazinyl) | F | 0.5 | 1 |[14] |

Note: The table above includes representative and illustrative data. Actual values are highly dependent on the rest of the molecular structure.

The data consistently shows that the presence and type of halogen significantly modulate antibacterial potency. Often, a chlorine or bromine at the C7 position can enhance activity compared to an unsubstituted analog, likely by increasing lipophilicity and facilitating cell wall penetration.

Comparative Efficacy in Anticancer Agents

The quinoline scaffold is present in numerous anticancer agents, including kinase inhibitors and topoisomerase inhibitors.[2] Halogenation is a key tool for optimizing their antiproliferative activity.

In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, halogenated anilino-quinazolines (a related scaffold) have been extensively studied.[15] A 3-chloro or 3-bromo substitution on the 4-anilino moiety often enhances inhibitory activity. This is attributed to the halogen's ability to occupy a specific hydrophobic pocket in the ATP-binding site of the kinase.

A systematic study on 5,7-dihalido-8-hydroxyquinoline ruthenium complexes found that while the specific halogen substitution pattern (e.g., dichloro vs. diiodo) had a minor impact on cytotoxic activity in that particular series, it did influence physicochemical properties.[1] In other contexts, such as quinoline-chalcone hybrids, the presence of a halogen on an aromatic ring was shown to improve antiproliferative activity against human prostate cancer cells.[16]

Comparative Anticancer Activity (IC₅₀, µM)

Cell Line Quinoline Scaffold R¹ (Halogen) IC₅₀ (µM) Reference
A549 (Lung) 4-anilino-quinazoline H 21.17 [15]
A549 (Lung) 4-(3-bromoanilino)-quinazoline 3-Br 7.35 [15]
MCF-7 (Breast) Quinoline-Chalcone Hybrid H 12.5 Fictional Example
MCF-7 (Breast) Quinoline-Chalcone Hybrid 4-Cl 7.1 [16]

| MCF-7 (Breast) | Quinoline-Chalcone Hybrid | 4-F | 8.9 | Fictional Example |

The trend often indicates that larger, more lipophilic halogens like chlorine and bromine can lead to enhanced potency, potentially through improved cellular uptake or stronger interactions within hydrophobic pockets of the target protein.[15][17]

Comparative Efficacy in Antimalarial Agents

The 4-aminoquinoline scaffold is synonymous with antimalarial drugs, with chloroquine being the most famous example. The 7-chloro group of chloroquine is essential for its activity. It is believed to increase the basicity of the side-chain nitrogen, promoting accumulation in the acidic digestive vacuole of the parasite, and to enhance the drug's ability to inhibit hemozoin biocrystallization.

Studies comparing chloroquine-sensitive and chloroquine-resistant strains of P. falciparum have shown that while resistance mechanisms are complex, modifications to the quinoline core, including the halogen, can modulate efficacy.[18][19] For instance, some fluoroquinolones like ciprofloxacin have demonstrated inhibitory effects against both chloroquine-sensitive and -resistant strains, suggesting a different mechanism of action that is unaffected by chloroquine resistance pathways.[14][18]

Interestingly, 8-aminoquinolines like primaquine have been found to be more potent against chloroquine-resistant strains than sensitive ones, indicating that the resistance mutation can create a vulnerability to other classes of quinoline drugs.[19]

Experimental Protocols & Workflows

A systematic evaluation of halogenated quinolines follows a well-defined discovery pipeline.

dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: A typical workflow for evaluating novel halogenated quinolines.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard for assessing antibacterial efficacy.

Objective: To determine the lowest concentration of a halogenated quinoline compound that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Halogenated quinoline compounds, dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer (600 nm).

  • Incubator (37°C).

Procedure:

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a serial two-fold dilution of the stock compound solution in MHB across the wells of the 96-well plate. Typical concentration ranges are from 64 µg/mL down to 0.06 µg/mL.

  • Controls: Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by reading the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol measures the effect of compounds on the viability of mammalian cancer cell lines.

Objective: To determine the concentration of a halogenated quinoline that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7, A549).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO.

  • Sterile 96-well cell culture plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion and Future Outlook

The strategic placement of halogens on the quinoline ring is a powerful and well-established method for modulating biological activity. The choice of halogen—from the small, highly electronegative fluorine to the large, polarizable iodine—provides a palette for fine-tuning properties like lipophilicity, metabolic stability, and target binding affinity through mechanisms including halogen bonding.

  • Fluorine remains critical in antibacterial design and for blocking metabolic hotspots.

  • Chlorine and Bromine are frequently used to enhance lipophilicity and potency in anticancer and antimalarial agents, often fitting into specific hydrophobic pockets.

  • Iodine , while less common, offers the strongest potential for halogen bonding and can lead to highly potent compounds, though often with challenges in metabolic stability and synthesis.

Future research will undoubtedly focus on more sophisticated applications of halogenation, including the use of polyhalogenated compounds and the exploitation of halogen bonding in rational drug design to achieve greater target selectivity and overcome drug resistance. The continued exploration of how these simple atomic substitutions can dramatically alter the efficacy of the quinoline scaffold ensures that this "privileged structure" will remain at the forefront of medicinal chemistry for years to come.

References

  • Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. PubMed.
  • Al-Ostoot, F. H., et al. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. PubMed.
  • Dua, V. K., et al. (1993). In vitro activity of fluoroquinolones against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PubMed.
  • Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC - NIH.
  • Nazarov, A. A., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. ACS Publications.
  • Pradines, B., et al. (1999). In Vitro Activities of 25 Quinolones and Fluoroquinolones against Liver and Blood Stage Plasmodium spp. NIH.
  • Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate.
  • Naeim, H., et al. (2024). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Antimalarial activities (IC 50 ) of quinolones and fluoroquinolones... ResearchGate.
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC - NIH.
  • Various Authors. (2018). What is the effect of halogen in the activity of a ring?. Quora.
  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK.
  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. ResearchGate.
  • Scott, H. V., et al. (1987). Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro. PubMed.
  • Al-Warhi, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Publishing.
  • Le, K., & Turos, E. (2015). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC.
  • Zhang, Z., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.
  • Al-Suhaimi, K. S., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central.
  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • Kaczor, A. A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central.
  • Kaczor, A. A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed.
  • Fischer, S., et al. (2016). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. PubMed.
  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed.
  • Al-Hujaili, A. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central.

Sources

A Senior Application Scientist’s Guide to the Validation of Antimalarial Potency for Novel Quinolone Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarials

Malaria, a relentless global health challenge, continues to impose a significant socioeconomic burden, affecting millions of lives annually.[1] The cornerstone of malaria control, chemotherapy, is under constant threat from the emergence and spread of drug-resistant Plasmodium parasites.[2][3] This has critically diminished the efficacy of mainstay drugs, including artemisinin-based combination therapies (ACTs), creating an urgent need for new chemical entities with novel mechanisms of action.[2]

Quinolone derivatives have long been a part of the antimalarial arsenal, with early examples like chloroquine acting by disrupting heme detoxification in the parasite's food vacuole.[4][5] However, a new generation of "endochin-like quinolones" (ELQs) and their ester analogues has emerged, showing immense promise.[6][7] These novel quinolone esters often employ a different strategy, targeting the parasite's mitochondrial cytochrome bc1 complex—a critical hub for energy production.[6][8] This mechanism is shared with the potent antimalarial atovaquone, but novel esters may retain activity against atovaquone-resistant strains, highlighting their potential.[6][9][10]

This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to rigorously validate the antimalarial potency of novel quinolone esters. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a self-validating workflow from initial in vitro screening to preclinical in vivo assessment.

The Validation Workflow: A Hierarchical Approach to Candidate Selection

In antimalarial drug discovery, a staged validation process is paramount. It allows for the efficient allocation of resources by eliminating non-viable compounds early and concentrating efforts on the most promising candidates. This hierarchical approach ensures that data generated at each stage provides a solid foundation for the decisions made in the next. The workflow is designed to systematically assess potency, selectivity, mechanism of action, and finally, efficacy in a biological system.

Validation_Workflow cluster_0 Phase 1: In Vitro Potency cluster_1 Phase 2: Selective Toxicity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Efficacy P1 Primary Screening (In Vitro Antiplasmodial Assay) P2 Cytotoxicity Assay (Mammalian Cell Lines) P1->P2 Calculate IC50 Select Potent Hits P3 MoA Confirmation (Atovaquone-Resistant Strain & O2 Consumption Assay) P2->P3 Calculate Selectivity Index (SI) Discard Toxic Compounds P4 Preclinical Validation (Murine Model - 4-Day Suppressive Test) P3->P4 Confirm On-Target Activity Prioritize Candidates End Lead Candidate P4->End Determine ED50/ED90 Lead Candidate Selection

Caption: A hierarchical workflow for validating novel antimalarial compounds.

Phase 1: In Vitro Antiplasmodial Potency Assessment

Objective: To determine the intrinsic potency of novel quinolone esters against erythrocytic stages of Plasmodium falciparum. This is the first and most critical gatekeeping step.

Causality Behind Experimental Choices:

  • Why Multiple Strains? Malaria parasites are genetically diverse. Testing against a chloroquine-sensitive strain (e.g., D6 or 3D7) establishes baseline potency, while testing against multi-drug resistant strains (e.g., Dd2 or K1) is essential to identify compounds that overcome existing resistance mechanisms.[6] This dual-strain strategy is a self-validating system; a compound only active against sensitive strains has limited clinical potential.

  • Why the SYBR Green I Assay? This fluorescence-based method is the industry standard for high-throughput screening. It quantifies parasite DNA, providing a direct measure of parasite proliferation.[6] Its sensitivity, reproducibility, and cost-effectiveness make it superior to older methods like microscopic counting or radioisotope incorporation for primary screening.[11]

Detailed Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)
  • Parasite Culture Maintenance:

    • Maintain asynchronous P. falciparum cultures (e.g., D6 and Dd2 strains) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 100 µM hypoxanthine.[12]

    • Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.

    • Synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting point for the assay.[12]

  • Assay Plate Preparation:

    • Prepare serial dilutions of the novel quinolone esters and standard control drugs (e.g., Chloroquine, Atovaquone) in culture medium. The final concentration should typically range from 0.1 nM to 10 µM.

    • Dispense 100 µL of each drug dilution into a 96-well black, clear-bottom microplate. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.

  • Parasite Incubation:

    • Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under the conditions described in step 1, allowing for at least one full intraerythrocytic cycle.

  • Lysis and Staining:

    • After incubation, carefully transfer 100 µL of the culture from each well to a new 96-well black plate.

    • Add 100 µL of lysis buffer containing 2X SYBR Green I dye to each well.

    • Seal the plate and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

    • Subtract the background fluorescence from uninfected red blood cells.

    • Plot the percentage of parasite growth inhibition against the log of the drug concentration.

    • Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[11]

Data Presentation: Comparative In Vitro Potency

CompoundIC₅₀ (nM) vs. D6 (CQ-Sensitive)IC₅₀ (nM) vs. Dd2 (CQ-Resistant)
Novel Quinolone A 1.52.1
Novel Quinolone B 25.831.2
Chloroquine (Control)9.7215.5
Atovaquone (Control)1.11.3

Phase 2: Assessing Selective Toxicity

Objective: To ensure that the compound's potent antiplasmodial activity is not due to general cytotoxicity. A promising antimalarial must be significantly more toxic to the parasite than to host cells.

Causality Behind Experimental Choices:

  • Why the Selectivity Index (SI)? The SI (CC₅₀ / IC₅₀) is a critical metric that quantifies the therapeutic window of a compound. A high SI (typically >100 for early-stage candidates) indicates that the compound can achieve concentrations high enough to kill the parasite with a low probability of harming the host.

  • Why a Human Cell Line? Using a standard mammalian cell line, such as the human liver cell line HepG2 or the cervical cancer line HeLa, provides a reproducible and standardized system to assess baseline toxicity against human cells.[13][14][15] This is a crucial self-validation step; potent but non-selective compounds are immediately deprioritized.

Detailed Experimental Protocol: Cytotoxicity Assay (MTT Method)
  • Cell Culture:

    • Culture a mammalian cell line (e.g., HeLa) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Setup:

    • Seed the cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds, mirroring the concentrations used in the antiplasmodial assay. Include untreated cells as a viability control.

  • Incubation and Staining:

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[13][16] Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Data Acquisition:

    • Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability against the log of the drug concentration and fitting to a dose-response curve.

Data Presentation: Selectivity Profile

CompoundIC₅₀ (nM) vs. Dd2CC₅₀ (nM) vs. HeLaSelectivity Index (SI = CC₅₀/IC₅₀)
Novel Quinolone A 2.1>25,000>11,900
Novel Quinolone B 31.2>25,000>800
Chloroquine (Control)215.5>20,000>92

Phase 3: Elucidating the Mechanism of Action (MoA)

Objective: To confirm that the novel quinolone esters act on their intended molecular target, the cytochrome bc1 complex.

Causality Behind Experimental Choices:

  • Why an Atovaquone-Resistant Strain? Atovaquone resistance is typically conferred by point mutations in the cytochrome b gene, the target of bc1 inhibitors. If a novel quinolone ester targets the same site, it will exhibit significantly reduced potency (cross-resistance) against an atovaquone-resistant strain (e.g., Tm90-C2B).[6] This is a powerful genetic validation of the MoA.

  • Why Measure Oxygen Consumption? The cytochrome bc1 complex is a key component of the parasite's mitochondrial electron transport chain, which is responsible for oxygen consumption. A compound that inhibits this complex will cause a rapid and potent decrease in oxygen uptake by the parasite.[10] This provides direct biochemical evidence of on-target activity.

MoA_Diagram cluster_etc Mitochondrial Electron Transport Chain C1 Complex I/II (e.g., DHODH) UQ Ubiquinone Pool C1->UQ e⁻ C3 Cytochrome bc1 Complex (Complex III) UQ->C3 e⁻ CytC Cytochrome c C3->CytC e⁻ C4 Complex IV CytC->C4 e⁻ O2 O₂ C4->O2 e⁻ H2O H₂O O2->H2O Reduction Quinolone Novel Quinolone Ester (Atovaquone) Quinolone->C3 INHIBITION

Caption: Inhibition of the Plasmodium electron transport chain by quinolones.

Experimental Protocol: Oxygen Consumption Assay

This assay utilizes commercially available oxygen biosensor plates where a fluorescent probe is quenched by oxygen. As parasites consume oxygen, the quenching decreases, and fluorescence increases.

  • Preparation: Add synchronized late-stage P. falciparum parasites to the wells of an oxygen biosensor plate.

  • Compound Addition: Add the novel quinolone esters and controls (Atovaquone as a positive control, DMSO as a negative control) to the wells.

  • Measurement: Seal the plate and monitor the fluorescence signal over time using a compatible plate reader.

  • Analysis: Potent inhibitors of respiration, like Atovaquone and on-target quinolone esters, will show a flat fluorescence signal, indicating a complete halt in oxygen consumption.[6][10]

Data Interpretation: A compound is confirmed as a bc1 inhibitor if it (1) shows a high resistance index (IC₅₀ resistant strain / IC₅₀ sensitive strain) against atovaquone-resistant parasites and (2) potently inhibits parasite oxygen consumption.

Phase 4: In Vivo Efficacy Evaluation

Objective: To translate promising in vitro potency and selectivity into therapeutic efficacy in a living organism.

Causality Behind Experimental Choices:

  • Why a Rodent Malaria Model? In vivo studies are mandatory for preclinical development.[16] Rodent models, such as Plasmodium berghei in Swiss Webster mice, are well-established, cost-effective, and predictive models for assessing the initial efficacy of antimalarial compounds.[11][17]

  • Why the 4-Day Suppressive Test? Also known as the Peters' Test, this is the gold-standard primary in vivo assay.[17] It assesses a compound's ability to clear an established blood-stage infection, providing critical data on efficacy (ED₅₀ and ED₉₀ values) and initial insights into tolerability in a whole-animal system.

Detailed Experimental Protocol: 4-Day Suppressive Test
  • Animal Infection:

    • Use Swiss Webster mice (or a similar strain), weighing approximately 20g.

    • Infect the mice intravenously or intraperitoneally with ~1x10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Drug Administration:

    • Randomize the infected mice into groups (typically 5 mice per group).

    • Prepare the test compounds in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

    • Administer the compounds orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

    • Include a vehicle-treated group (negative control) and a group treated with a standard drug like Chloroquine (positive control).

  • Monitoring Parasitemia:

    • On Day 4, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the formula: % Suppression = 100 - [(Avg. Parasitemia in Treated Group / Avg. Parasitemia in Control Group) x 100]

    • Calculate the 50% and 90% effective doses (ED₅₀ and ED₉₀) by plotting percent suppression against drug dose.

Data Presentation: Comparative In Vivo Efficacy

CompoundRouteED₅₀ (mg/kg/day)ED₉₀ (mg/kg/day)
Novel Quinolone A Oral1.23.5
Chloroquine (Control)Oral1.85.1

Comparative Analysis & Future Outlook

The successful validation of a novel quinolone ester requires a holistic interpretation of data from all four phases. The ideal candidate, like "Novel Quinolone A" in our examples, demonstrates multi-faceted excellence:

  • High Potency: Low nanomolar IC₅₀ values against both drug-sensitive and resistant parasite strains.

  • Excellent Selectivity: A very high selectivity index (>1,000), indicating a wide therapeutic window.

  • Confirmed MoA: Clear evidence of targeting the cytochrome bc1 complex.

  • In Vivo Efficacy: Potent parasite suppression in a murine model with ED₅₀ and ED₉₀ values superior to or comparable with standard drugs.

Compounds that successfully navigate this rigorous validation funnel are prioritized as lead candidates. The subsequent steps in the drug discovery pipeline involve detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, advanced toxicology screening in multiple animal models, and formulation development. Given the ever-present threat of resistance, investigating these novel quinolones as part of future combination therapies will be a critical strategy to protect their longevity and contribute meaningfully to the global fight against malaria.[18][19]

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology.
  • Ginsburg, H., & Bray, P. G. (1994). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Available at: [Link]

  • Allied Academies. (n.d.). Advancements and Challenges in Antimalarial Drug Development: A Comprehensive Perspective. Allied Academies. Available at: [Link]

  • Hess, C., et al. (2022). Challenges in the clinical development pathway for triple and multiple drug combinations in the treatment of uncomplicated falciparum malaria. Malaria Journal. Available at: [Link]

  • Singh, K., & Singh, R. (2015). Recent Advances in Antimalarial Drug Discovery — Challenges and Opportunities. IntechOpen. Available at: [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Burrows, J. N., et al. (2011). Challenges in antimalarial drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Singh, K., et al. (2021). Antiplasmodial and antimalarial activities of quinolone derivatives: An overview. RSC Advances. Available at: [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. Available at: [Link]

  • Yadav, R., et al. (2024). Recent advances, challenges and updates on the development of therapeutics for malaria. Frontiers in Bioscience-Landmark. Available at: [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro and in vivo models used for antimalarial activity. ResearchGate. Available at: [Link]

  • Mohammed, A. M., et al. (2023). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. Available at: [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Available at: [Link]

  • Winter, R. W., et al. (2008). Antimalarial quinolones: Synthesis, potency, and mechanistic studies. Experimental Parasitology. Available at: [Link]

  • Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). World Health Organization. Available at: [Link]

  • O'Neill, P. M., et al. (2012). The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. MedChemComm. Available at: [Link]

  • Zhang, R., et al. (2018). Cytotoxicity of the natural compounds and extracts. ResearchGate. Available at: [Link]

  • Ryley, J. F., & Peters, W. (1970). The antimalarial activity of some quinolone esters. Annals of Tropical Medicine and Parasitology. Available at: [Link]

  • Webster, H. K., & Whaun, J. M. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • Basco, L. K., et al. (2000). Assessment of Three In Vitro Tests and an In Vivo Test for Chloroquine Resistance in Plasmodium falciparum Clinical Isolates. Journal of Clinical Microbiology. Available at: [Link]

  • Patel, S. (2018). A Review of Quinolone Antimalarials. Loyola eCommons. Available at: [Link]

  • Singh, R., et al. (2019). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria Journal. Available at: [Link]

  • ResearchGate. (n.d.). Antimalarial activities (IC50) of quinolones and fluoroquinolones... ResearchGate. Available at: [Link]

  • Winter, R. W., et al. (2008). Antimalarial quinolones: Synthesis, potency, and mechanistic studies. OHSU. Available at: [Link]

  • Winter, R. W., et al. (2008). Antimalarial quinolones: synthesis, potency, and mechanistic studies. PubMed. Available at: [Link]

  • Holder, B., et al. (2020). Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • O'Neill, P. M., et al. (2012). The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. ResearchGate. Available at: [Link]

  • O'Neill, P. M., et al. (2012). The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. Liverpool School of Tropical Medicine. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety protocol for the proper disposal of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS No. 16600-22-9). As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed for researchers, scientists, and drug development professionals who handle this chemical. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) policies, is mandatory.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of this compound is fundamental to executing its disposal safely. The primary risks are associated with its chemical structure: a chlorinated quinoline core. Data from the substance itself and structurally similar compounds indicate a range of hazards that dictate the required disposal pathway.[1]

Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous.[2] By extension, this solid chlorinated organic compound must be managed as regulated hazardous waste.

Hazard ClassificationDescriptionRecommended Precaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Irritation Causes skin irritation (H315).[3]Wear chemical-resistant gloves and a lab coat. Avoid contact with skin.
Eye Irritation Causes serious eye irritation (H319).[3]Wear safety glasses with side shields or chemical goggles.
Respiratory Irritation May cause respiratory irritation (H335).[3]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
Aquatic Toxicity Structurally related compounds are harmful to aquatic life with long-lasting effects.[4]Do not dispose of down the drain or release into the environment.[1][5]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that engineering controls are in place.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves (e.g., nitrile) tested according to standards like EN 374.

    • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against dust particles.[6]

    • Lab Coat: A full-sleeved lab coat must be worn to prevent skin contact.

    • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator for particulates is necessary.[6]

  • Engineering Controls:

    • Chemical Fume Hood: All handling and packaging of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Disposal Procedure

The proper disposal of this compound involves its strict classification and segregation as halogenated organic waste . Under no circumstances should this chemical be mixed with non-halogenated waste, as this will classify the entire mixture as the more stringently regulated and costly halogenated waste stream.[5][7][8]

Step 1: Waste Segregation

Identify the waste type. This includes:

  • Unused or expired pure this compound.

  • Grossly contaminated items such as spatulas, weigh boats, or filter paper.

  • Personal protective equipment (gloves, etc.) that is lightly contaminated.

  • Inert absorbent material used to clean up a spill.[1]

Step 2: Waste Collection and Containerization
  • Select a Proper Container: Use a designated, leak-proof, and chemically compatible container for halogenated solid waste.[1][9] A wide-mouth glass or high-density polyethylene (HDPE) bottle with a secure screw cap is recommended. The container must be in good condition with no signs of deterioration.

  • Collect Waste:

    • For pure, unused chemical, carefully transfer the solid into the hazardous waste container.

    • For contaminated lab materials (e.g., wipes, gloves, weigh paper), place them directly into the designated solid waste container.

  • Keep Container Closed: The waste container must remain tightly sealed at all times except when waste is actively being added.[7][9] This prevents the release of vapors and protects against spills.

Step 3: Labeling

Proper labeling is a critical compliance step.

  • Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, affix your institution's official "Hazardous Waste" tag to the container.[7]

  • Complete the Tag: Fill out the tag completely and legibly. Include:

    • The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[9]

    • All other components if it is a mixture, with percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The name of the principal investigator or generator and the laboratory location.

Step 4: Storage

Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7] The storage area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1] Ensure the container is stored in secondary containment to prevent spills.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your lab supervisor.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.

  • Contain the Spill: For a small, manageable spill, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to cover and contain the solid.[1][10] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Spill Debris: Carefully sweep or scoop the contained material and absorbent into your designated halogenated solid waste container.[11]

  • Clean the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soapy water or as recommended by your EHS office). All cleaning materials (wipes, pads) must also be collected and disposed of as hazardous waste.[1]

  • For Large Spills: For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.[9]

Final Disposal Pathway

The ultimate disposal of this compound is managed through institutional and licensed channels.

  • Request Pickup: Once your waste container is full, or if you are ceasing work with the chemical, submit a chemical waste pickup request to your institution's EHS department.[1]

  • Professional Disposal: EHS will arrange for a licensed hazardous waste disposal contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[2] The preferred disposal method for chlorinated organic compounds is high-temperature incineration at a licensed facility.[2][6]

Disposal Workflow Diagram

G cluster_0 Initial Handling & Generation cluster_1 Waste Collection & Containment cluster_2 Preparation for Disposal cluster_3 Final Disposal start Handling this compound gen_solid Generate Solid Waste (Unused chemical, contaminated items) start->gen_solid gen_spill Accidental Spill Occurs start->gen_spill container Collect in Designated 'HALOGENATED ORGANIC SOLID WASTE' Container gen_solid->container spill_cleanup Contain with Inert Absorbent (e.g., Vermiculite) gen_spill->spill_cleanup labeling Securely Cap and Label Container - 'Hazardous Waste' - Full Chemical Name - Generator Info container->labeling spill_cleanup->container storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage ehs_request Submit Waste Pickup Request to EHS Office storage->ehs_request disposal Transport to Permitted Facility (Likely Incineration) ehs_request->disposal

Caption: Disposal workflow for this compound.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • What Regulations Apply to Chlorinated Solvent Use? PF Online Pollution Abatement.
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals. Benchchem.
  • This compound | 16600-22-9. Sigma-Aldrich.
  • Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov).
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
  • 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. PubChem, National Institutes of Health.
  • 7-Chloro-4-hydroxyquinoline - Safety Data Sheet.
  • Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate - Safety Data Sheet. CymitQuimica.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling.

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Mastering the Safe Handling of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CAS No. 16600-22-9) presents significant opportunities as a key building block in the synthesis of novel therapeutics, including potential antimalarial agents.[1][2] However, its chemical structure—a halogenated quinoline derivative—necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind essential safety protocols, ensuring the protection of both personnel and research integrity. Here, we provide the immediate, essential information required for the safe handling, use, and disposal of this compound, grounded in authoritative safety data and field-proven best practices.

Immediate Safety Profile: Understanding the Risks

This compound is a solid crystalline compound that, while not combustible, requires careful handling due to its identified health hazards.[1] The primary risks associated with this chemical are centered on direct contact and inhalation.

Based on aggregated GHS (Globally Harmonized System) data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications demand a proactive and meticulous safety strategy. The core principle is the elimination of direct contact and aerosol inhalation through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent operational protocols.

The Core of Protection: Personal Protective Equipment (PPE)

Your PPE is the final and most critical barrier between you and the chemical. Its selection and use should not be a matter of routine, but a conscious application of safety principles. Given the irritant nature of this compound, the following PPE is mandatory for all handling procedures.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile or Neoprene Gloves: Double-gloving is strongly recommended. The outer glove should be removed and disposed of within the containment area (e.g., fume hood) after the procedure.[4] While specific permeation data for this compound is not available, nitrile and neoprene generally offer good resistance to a range of organic and chlorinated compounds.[5][6] PVC gloves are not recommended.[4] Always inspect gloves for any signs of degradation or punctures before and during use.
Eye & Face Protection Chemical Safety Goggles & Face Shield: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against dust particles and splashes. A full-face shield must be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[7]
Body Protection Coated or Fluid-Resistant Laboratory Coat: A standard cotton lab coat does not provide adequate protection against chemical splashes. A lab coat made of a fluid-resistant material, such as polyester or a poly-cotton blend with a chemical-resistant coating, is essential. Cuffs should be fully secured, preferably under the inner glove.
Respiratory Protection NIOSH-Approved Respirator (as needed): All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. If procedures have the potential to generate significant dust or aerosols outside of a fume hood, or during a large spill cleanup, a NIOSH-approved N95 or higher particulate respirator is required.[7]

Operational Plan: From Receipt to Disposal

A safe workflow is a self-validating system where each step is designed to minimize risk. The following diagram and procedural steps outline the complete lifecycle for handling this compound in the laboratory.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Procedure & Disposal prep_sds Review SDS & SOPs prep_ppe Don Full PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Begin work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decon Decontaminate Surfaces handle_transfer->clean_decon Procedure finished clean_waste Segregate Halogenated Waste clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash end_process End: Process Complete clean_wash->end_process start Start: Receive Chemical start->prep_sds

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Review Documentation: Before any work begins, thoroughly review the Safety Data Sheet (SDS) and your institution's specific Standard Operating Procedures (SOPs) for this chemical.

    • Assemble PPE: Don all required PPE as detailed in the table above. Ensure a proper fit.

    • Prepare Workspace: Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor). Prepare all necessary equipment (spatulas, weigh boats, glassware) and place absorbent, plastic-backed pads on the work surface to contain minor spills.

  • Handling (Inside a Chemical Fume Hood):

    • Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use gentle movements and keep the container opening away from your breathing zone.

    • Transfer: Transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

    • Monitoring: Continuously observe the process for any unexpected reactions or potential for exposure.

  • Decontamination and Cleanup:

    • Wipe Down: After completing the transfer, decontaminate all surfaces, including the exterior of the primary container and any equipment used, with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of wipes in the designated halogenated waste stream.

    • Spill Management: In case of a small spill inside the fume hood, cover it with an inert absorbent material. Carefully sweep or scoop the material into a designated waste container. For larger spills, evacuate the area and follow your institution's emergency response protocol.[3]

Emergency First Aid Procedures

Immediate and correct first aid is critical to mitigating harm from exposure.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person feels unwell, call a poison control center or doctor.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound must not be disposed of down the drain.[8] Improper disposal can lead to environmental contamination.

Waste Segregation is Key:

  • Primary Containers: All empty original containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated waste.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, absorbent pads, and contaminated wipes, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[8]

  • Liquid Waste: All solutions containing this compound and rinsates must be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste."

  • Final Disposal: All waste containers must be handled and disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

By integrating these detailed operational and safety plans into your daily laboratory workflow, you build a system of inherent safety that protects you, your colleagues, and the integrity of your vital research.

References

  • Kerbl. Chemical resistant gloves. Accessed January 14, 2026. [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Accessed January 14, 2026. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Accessed January 14, 2026. [Link]

  • SAS Safety Corp. Chemical Resistance Chart. Accessed January 14, 2026. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Accessed January 14, 2026. [Link]

  • J&K Scientific. Ethyl 7-chloro-4-hydroxy-8-methylquinoline-3-carboxylate Product Page. Accessed January 14, 2026. [Link]

  • Gujarat Pollution Control Board. Environmental Clearance Project Details. Accessed January 14, 2026. [Link]

  • MySkinRecipes. Ethyl 7-bromo-4-chloroquinoline-3-carboxylate. Accessed January 14, 2026. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.